Product packaging for F-Peg2-SO2-cooh(Cat. No.:)

F-Peg2-SO2-cooh

Cat. No.: B12416767
M. Wt: 258.27 g/mol
InChI Key: KRUJQFYLGMAWIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

F-PEG2-SO2-COOH is a fluorine-terminated PEG linker featuring a sulfonyl group and a terminal carboxylic acid. This compound is primarily used as a building block in the synthesis of PROTACs (Proteolysis Targeting Chimeras) , a promising class of therapeutic agents. The embedded PEG (polyethylene glycol) spacer enhances the solubility and stability of the resulting conjugate, while the terminal carboxylic acid allows for further conjugation with target-binding molecules via, for instance, the formation of stable amide bonds in the presence of activators. The fluorine moiety provides a potential site for radiolabeling or further functionalization, making this a versatile reagent for advanced bioconjugation and drug delivery applications . The compound is supplied with a purity of ≥95% and should be stored dry at 0-8°C to maintain stability. This compound is intended for research purposes in fields such as ligand development, nanotechnology, and novel materials science. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15FO6S B12416767 F-Peg2-SO2-cooh

Properties

Molecular Formula

C8H15FO6S

Molecular Weight

258.27 g/mol

IUPAC Name

2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid

InChI

InChI=1S/C8H15FO6S/c9-1-2-14-3-4-15-5-6-16(12,13)7-8(10)11/h1-7H2,(H,10,11)

InChI Key

KRUJQFYLGMAWIL-UHFFFAOYSA-N

Canonical SMILES

C(COCCS(=O)(=O)CC(=O)O)OCCF

Origin of Product

United States

Foundational & Exploratory

F-Peg2-SO2-cooh: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: F-Peg2-SO2-cooh, with the IUPAC name 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid, is a bifunctional chemical linker of significant interest in the field of targeted protein degradation.[1] As a member of the polyethylene glycol (PEG) family of linkers, it possesses inherent hydrophilicity, which can enhance the solubility and cell permeability of the molecules it connects. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Core Properties

This compound is characterized by a short PEG chain (Peg2), a sulfone group (SO2), and a terminal carboxylic acid (cooh). The inclusion of a fluorine atom provides a useful probe for certain analytical techniques and can modulate the physicochemical properties of the linker.[2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively available in public literature. The following table summarizes computed data and properties of structurally similar compounds to provide an estimation.

PropertyValueSource
Molecular Formula C8H15FO6SPubChem[1]
Molecular Weight 258.27 g/mol PubChem[1]
IUPAC Name 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acidPubChem[1]
XLogP3 (Computed) -0.8PubChem
Complexity (Computed) 283PubChem
pKa (Estimated) ~2-3Based on sulfonylacetic acids
Solubility (Predicted) Soluble in water and polar organic solvents (e.g., DMSO, DMF)Based on PEG and sulfone properties

Synthesis of this compound

A detailed, experimentally verified synthesis protocol for this compound is not publicly available. However, a plausible synthetic route can be devised based on established organic chemistry principles and analogous syntheses of similar PEG-sulfone linkers. The following represents a hypothetical, multi-step synthesis.

Hypothetical Synthesis Workflow:

G cluster_0 Starting Materials cluster_1 Synthesis Steps cluster_2 Intermediate & Product A 2-(2-Fluoroethoxy)ethanol S1 Step 1: Etherification A->S1 B 2-Chloroethanesulfonyl chloride S2 Step 2: Sulfonylation B->S2 C Sodium acetate S3 Step 3: Nucleophilic Substitution C->S3 I1 1-(2-(2-Fluoroethoxy)ethoxy)ethane S1->I1 I2 2-(2-(2-Fluoroethoxy)ethoxy)ethanesulfonyl chloride S2->I2 I3 2-(2-(2-Fluoroethoxy)ethoxy)ethylsulfonyl acetate S3->I3 S4 Step 4: Hydrolysis P This compound S4->P I1->S2 I2->S3 I3->S4

Caption: Hypothetical synthesis workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(2-(2-Fluoroethoxy)ethoxy)ethane

  • To a solution of 2-(2-Fluoroethoxy)ethanol in an appropriate aprotic solvent (e.g., THF), add a strong base (e.g., NaH) at 0°C.

  • After stirring for 30 minutes, add 1-bromo-2-chloroethane and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of 2-(2-(2-Fluoroethoxy)ethoxy)ethanesulfonyl chloride

  • Treat 1-(2-(2-Fluoroethoxy)ethoxy)ethane with a solution of sodium sulfite to yield the corresponding sulfonate salt.

  • React the sodium sulfonate salt with a chlorinating agent (e.g., PCl5 or SOCl2) to form the sulfonyl chloride.

  • Isolate the product by extraction and purify by distillation under reduced pressure.

Step 3: Synthesis of 2-(2-(2-Fluoroethoxy)ethoxy)ethylsulfonyl acetate

  • React the sulfonyl chloride with sodium acetate in a suitable solvent such as acetic acid.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Extract the product and purify by column chromatography.

Step 4: Synthesis of 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid (this compound)

  • Hydrolyze the acetate ester under acidic or basic conditions.

  • For acidic hydrolysis, reflux the ester in a mixture of a mineral acid (e.g., HCl) and an organic solvent (e.g., dioxane).

  • For basic hydrolysis, treat the ester with a base (e.g., NaOH) in an aqueous alcohol solution, followed by acidification.

  • Isolate the final product by extraction and purify by recrystallization or column chromatography.

Application in PROTAC Synthesis

This compound serves as a linker in the modular synthesis of PROTACs. The carboxylic acid terminus allows for covalent linkage to an E3 ligase ligand or a target protein ligand, typically through an amide bond formation. The other end of the molecule, after appropriate functionalization, can be attached to the second ligand.

General PROTAC Synthesis Workflow:

PROTAC_Synthesis cluster_0 Components cluster_1 Reaction Steps cluster_2 Intermediates & Final Product Linker This compound Activation Carboxylic Acid Activation Linker->Activation E3_Ligand E3 Ligase Ligand (with amine) Coupling1 Amide Coupling 1 E3_Ligand->Coupling1 POI_Ligand Target Protein Ligand (with amine) Coupling2 Amide Coupling 2 POI_Ligand->Coupling2 Activated_Linker Activated Linker (e.g., NHS ester) Activation->Activated_Linker Linker_E3 Linker-E3 Ligand Conjugate Coupling1->Linker_E3 Deprotection Terminal Group Deprotection (if needed) Functionalization Terminal Group Functionalization Deprotection->Functionalization Functionalization->Coupling2 Final_PROTAC PROTAC Molecule Coupling2->Final_PROTAC Activated_Linker->Coupling1 Linker_E3->Deprotection PROTAC_MoA PROTAC PROTAC (containing this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub transfer Recycle PROTAC Recycling Ternary->Recycle Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycle->PROTAC

References

An In-Depth Technical Guide to the Synthesis and Purification of F-Peg2-SO2-COOH: A Key Linker for Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of F-Peg2-SO2-COOH, a fluorinated polyethylene glycol (PEG)-based linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with various diseases. The linker component of a PROTAC is critical in dictating the molecule's overall efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.

This compound, with its distinct structural features—a short PEG chain for enhanced hydrophilicity, a fluorine atom which can modulate physicochemical properties, and a sulfonylacetic acid moiety for versatile conjugation—represents an important building block in the PROTAC toolbox.[1][2] This guide details a plausible synthetic pathway, purification strategies, and the application of this linker in a typical PROTAC discovery workflow.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a multi-step process starting from a commercially available fluorinated PEG alcohol. The proposed synthetic route is outlined below. While specific literature detailing this exact synthesis is not publicly available, the following protocol is based on well-established organic chemistry principles for similar transformations.

Proposed Synthetic Pathway

The synthesis is proposed to proceed in four main steps:

  • Tosylation of the starting alcohol, 2-(2-(2-fluoroethoxy)ethoxy)ethanol.

  • Thiolation via substitution of the tosylate with a thiolating agent.

  • Oxidation of the resulting thiol to a sulfonic acid.

  • Carboxymethylation of the sulfonic acid (via its sulfonyl chloride) to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Tosylation cluster_1 Step 2: Thiolation cluster_2 Step 3: Oxidation cluster_3 Step 4: Carboxymethylation A 2-(2-(2-fluoroethoxy)ethoxy)ethanol B 2-(2-(2-fluoroethoxy)ethoxy)ethyl tosylate A->B TsCl, Et3N, CH2Cl2 C 2-(2-(2-fluoroethoxy)ethoxy)ethanethiol B->C Thiourea, then NaOH D 2-(2-(2-fluoroethoxy)ethoxy)ethanesulfonic acid C->D Oxone, NaHCO3 CH3CN/H2O E This compound D->E 1. SOCl2 2. Ethyl lithioacetate 3. LiOH PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation A POI Ligand-NH2 D Intermediate: POI-Linker-COOH A->D Amide Coupling (HATU, DIPEA) B This compound B->D C E3 Ligase Ligand-NH2 E Final PROTAC C->E D->E Amide Coupling (HATU, DIPEA) F In vitro Binding Assays E->F G Ternary Complex Formation F->G H Cellular Degradation Assay (e.g., Western Blot, In-Cell Western) G->H I Downstream Functional Assays H->I

References

An In-depth Technical Guide on the Core Mechanism of Action of F-Peg2-SO2-cooh in Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to F-Peg2-SO2-cooh

This compound, with the molecular formula C8H15FO6S, is a bifunctional molecule primarily utilized as a linker in the development of targeted protein degraders, most notably Proteolysis Targeting Chimeras (PROTACs)[1][2]. Its structure features a polyethylene glycol (PEG) moiety, a sulfonyl group, and a terminal carboxylic acid[1][3]. The PEG component enhances solubility and provides appropriate spatial separation between the two ends of the PROTAC, while the carboxylic acid serves as a reactive handle for conjugation to other molecules. The sulfonyl group is an integral part of the linker's backbone.

While this compound itself is not designed to have a direct pharmacological effect, its role is critical in enabling the mechanism of action of the larger molecule it helps to create. This guide will focus on its function within the context of a PROTAC.

The PROTAC Concept

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins. A PROTAC molecule consists of three key components:

  • A ligand for a target protein (or "warhead"): This part of the molecule binds specifically to the protein of interest that is intended for degradation.

  • A ligand for an E3 ubiquitin ligase: This component recruits an E3 ligase, an enzyme that facilitates the transfer of ubiquitin to a substrate protein.

  • A linker (e.g., this compound): This chemical chain connects the target protein ligand and the E3 ligase ligand. The nature and length of the linker are crucial for the proper formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase).

Core Mechanism of Action: this compound in a PROTAC

The mechanism of action of a PROTAC containing the this compound linker can be broken down into the following key steps:

  • Cellular Entry: The PROTAC molecule first needs to penetrate the cell membrane to reach its intracellular targets. The physicochemical properties of the entire PROTAC, including the linker, will influence its cell permeability.

  • Ternary Complex Formation: Once inside the cell, the PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity. This forms a transient ternary complex. The this compound linker plays a critical role in this step by providing the optimal length and flexibility for the two proteins to come together effectively.

  • Ubiquitination of the Target Protein: The formation of the ternary complex allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.

  • Recognition by the Proteasome: The polyubiquitin chain acts as a signal for the 26S proteasome, the cell's protein degradation machinery.

  • Target Protein Degradation: The proteasome recognizes and binds to the polyubiquitinated target protein, unfolds it, and degrades it into small peptides.

  • Recycling of the PROTAC: After the target protein is degraded, the PROTAC molecule is released and can recruit another target protein and E3 ligase, thus acting catalytically.

Below is a diagram illustrating this signaling pathway.

PROTAC_Mechanism_of_Action cluster_cell Cell Cytoplasm cluster_ternary Ternary Complex Formation PROTAC PROTAC (with this compound linker) PROTAC_bound PROTAC TargetProtein Target Protein TargetProtein_bound Target Protein E3Ligase E3 Ubiquitin Ligase E3Ligase_bound E3 Ligase PROTAC_bound->PROTAC Recycling PROTAC_bound->E3Ligase_bound TargetProtein_bound->PROTAC_bound PolyUb Polyubiquitinated Target Protein E3Ligase_bound->PolyUb Polyubiquitination Ub Ubiquitin Ub->E3Ligase_bound E2 Enzyme (not shown) Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of a PROTAC utilizing a linker like this compound.

Potential Cellular Effects of Linker Components

While the primary function of this compound is as a linker, its constituent parts could have theoretical biological implications.

  • Sulfonyl Group (SO2): Sulfur dioxide (SO2) as a gasotransmitter has been shown to be involved in various signaling pathways, including redox pathways and the mitogen-activated protein kinase (MAPK) pathway.[4] However, it is important to note that the sulfonyl group in the linker is chemically stable and not expected to be released as SO2 gas. Therefore, a direct parallel in the mechanism of action is unlikely.

  • Polyethylene Glycol (PEG): PEGylation is a common strategy in drug delivery to increase hydrophilicity, bioavailability, and circulation half-life of molecules. The short PEG2 chain in this compound primarily contributes to the solubility and spatial arrangement of the PROTAC.

  • Carboxyl Group (COOH): The terminal carboxyl group is a versatile chemical handle for conjugation reactions, typically with amine groups on the ligand molecules, forming a stable amide bond. This is a standard bioconjugation technique.

Hypothetical Experimental Protocols

To characterize the mechanism of action of a PROTAC synthesized using the this compound linker, a series of in vitro experiments would be necessary.

5.1. Ternary Complex Formation Assay

  • Objective: To demonstrate that the PROTAC can induce the formation of a stable ternary complex between the target protein and the E3 ligase.

  • Methodology:

    • Protein Expression and Purification: Recombinantly express and purify the target protein and the E3 ligase complex.

    • Isothermal Titration Calorimetry (ITC): Titrate the PROTAC into a solution containing the target protein and E3 ligase. A significant heat change upon binding indicates complex formation.

    • Surface Plasmon Resonance (SPR): Immobilize one of the proteins on a sensor chip and flow the other protein and the PROTAC over the surface. The binding and dissociation kinetics can be measured.

    • Proximity-Based Assays (e.g., FRET, AlphaScreen): Label the target protein and E3 ligase with donor and acceptor fluorophores. In the presence of the PROTAC, the proximity of the two proteins will result in a measurable signal.

Ternary_Complex_Workflow start Start protein_prep Express and Purify Target Protein and E3 Ligase start->protein_prep itc Isothermal Titration Calorimetry (ITC) protein_prep->itc Choose Assay spr Surface Plasmon Resonance (SPR) protein_prep->spr Choose Assay fret Proximity-Based Assay (e.g., FRET, AlphaScreen) protein_prep->fret Choose Assay analysis Analyze Binding Affinity and Kinetics itc->analysis spr->analysis fret->analysis end End analysis->end

Caption: Experimental workflow for confirming ternary complex formation.

5.2. In Vitro Protein Degradation Assay

  • Objective: To confirm that the PROTAC leads to the ubiquitination and degradation of the target protein in a cell-free system.

  • Methodology:

    • Assemble the Ubiquitination Machinery: Combine purified E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, and an ATP regeneration system in a reaction buffer.

    • Incubate with PROTAC and Target Protein: Add the purified target protein and the PROTAC to the reaction mixture.

    • Western Blot Analysis: At various time points, take aliquots of the reaction and stop the reaction. Analyze the samples by Western blotting using an antibody against the target protein to observe its degradation and the appearance of higher molecular weight ubiquitinated species.

5.3. Cellular Target Degradation Assay

  • Objective: To measure the degradation of the target protein in a cellular context.

  • Methodology:

    • Cell Culture: Culture a cell line that endogenously expresses the target protein.

    • PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC for different durations.

    • Cell Lysis: Lyse the cells to extract total protein.

    • Quantitative Western Blot or In-Cell Western: Quantify the amount of the target protein remaining in the treated cells compared to vehicle-treated controls.

    • Flow Cytometry or High-Content Imaging: If a suitable antibody is available, intracellular staining followed by flow cytometry or imaging can be used to quantify protein levels on a single-cell basis.

Cellular_Degradation_Workflow start Start cell_culture Culture Cells Expressing Target Protein start->cell_culture protac_treatment Treat Cells with PROTAC (Dose and Time Course) cell_culture->protac_treatment cell_lysis Lyse Cells and Extract Protein protac_treatment->cell_lysis quantification Quantify Target Protein Levels (e.g., Western Blot, Flow Cytometry) cell_lysis->quantification data_analysis Determine DC50 and Dmax quantification->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing cellular target protein degradation.

Data Presentation

Quantitative data from the cellular degradation assays are typically summarized to determine the potency and efficacy of the PROTAC. The following parameters are key:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved.

  • t1/2: The time required to achieve 50% degradation at a given PROTAC concentration.

Table 1: Template for Summarizing Cellular Degradation Data

ParameterValueUnitsExperimental Condition
DC50 e.g., 10nM24-hour treatment in XYZ cells
Dmax e.g., 95%24-hour treatment in XYZ cells
t1/2 e.g., 4hoursAt 100 nM PROTAC in XYZ cells

Conclusion

This compound is a valuable chemical tool that functions as a linker in the construction of PROTACs. Its mechanism of action is indirect, being integral to the overall function of the PROTAC molecule it is part of. The core mechanism involves facilitating the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The provided experimental frameworks outline the necessary steps to characterize the activity of a PROTAC built using this versatile linker. As the field of targeted protein degradation continues to expand, the availability of well-defined linkers like this compound will be crucial for the development of novel therapeutics.

References

A Technical Guide to the Solubility and Stability of Novel PEGylated Compounds: A Case Study of F-Peg2-SO2-cooh in Biological Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conjugation of polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of molecules, including their solubility and stability.[1][2][3] This technical guide provides a comprehensive framework for evaluating the solubility and stability of novel PEGylated compounds, with a specific focus on a hypothetical molecule, F-Peg2-SO2-cooh, in relevant biological buffers. Due to the novel nature of this specific compound, this document emphasizes the experimental protocols and data presentation necessary for its characterization. The principles and methodologies outlined herein are broadly applicable to other new PEGylated entities entering the drug discovery and development pipeline.

Introduction to this compound: Physicochemical Considerations

The molecule this compound incorporates several functional groups that will influence its behavior in aqueous environments. The presence of the polyethylene glycol (PEG) chain is intended to increase hydrophilicity and prolong circulation time.[2] The terminal carboxylic acid provides a handle for further conjugation and influences the molecule's charge at different pH values. The fluorination and the sulfone group introduce elements that can affect stability, solubility, and intermolecular interactions. The carbon-fluorine bond is known for its high stability, which may impart chemical inertness to that portion of the molecule.[4]

Determining Aqueous Solubility

A primary advantage of PEGylation is the enhancement of aqueous solubility. The solubility of this compound should be empirically determined in a panel of buffers relevant to its intended biological application.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

A standard approach to quantify solubility involves preparing a saturated solution and measuring the concentration of the dissolved compound.

Materials:

  • This compound

  • Biological Buffers (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Tris-Buffered Saline (TBS) pH 7.4, Citrate Buffer pH 5.0)

  • Deionized water

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or CAD)

  • Analytical standards of this compound

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent (e.g., DMSO or DMF).

  • Sample Preparation: Add an excess of this compound (from the stock or as a solid) to a known volume of each biological buffer in separate vials.

  • Equilibration:

    • Kinetic Solubility: Shake the vials vigorously for 1-2 hours at room temperature.

    • Thermodynamic Solubility: Agitate the vials in a thermostatic shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet the undissolved solid.

  • Sample Analysis: Carefully collect the supernatant and dilute it with the mobile phase. Analyze the concentration of the dissolved this compound using a validated HPLC method. A reversed-phase HPLC method is often suitable for PEGylated molecules.

  • Quantification: Determine the concentration by comparing the peak area to a standard curve generated from analytical standards of known concentrations.

Data Presentation: Solubility of this compound

The quantitative results should be summarized in a clear and concise table.

Buffer SystempHTemperature (°C)Solubility (mg/mL)Molar Solubility (mM)Method
PBS7.425[Experimental Value][Calculated Value]Thermodynamic
PBS7.437[Experimental Value][Calculated Value]Thermodynamic
TBS7.425[Experimental Value][Calculated Value]Thermodynamic
Citrate Buffer5.025[Experimental Value][Calculated Value]Thermodynamic
Deionized Water~7.025[Experimental Value][Calculated Value]Thermodynamic

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) add_excess Add Excess this compound to Biological Buffers prep_stock->add_excess agitate Agitate for 24-48h at Controlled Temperature add_excess->agitate centrifuge Centrifuge to Pellet Undissolved Solid agitate->centrifuge supernatant Collect and Dilute Supernatant centrifuge->supernatant hplc Analyze by HPLC supernatant->hplc quantify Quantify Against Standard Curve hplc->quantify

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

Assessing Stability in Biological Buffers

The stability of this compound is critical for its handling, storage, and in vivo performance. A stability-indicating method, typically HPLC, is required to separate the intact molecule from any potential degradants.

Experimental Protocol: Forced Degradation and Long-Term Stability

This protocol outlines a study to evaluate the stability of this compound under various conditions.

Materials:

  • A solution of this compound in each biological buffer at a known concentration (e.g., 1 mg/mL).

  • pH meter.

  • Incubators set at various temperatures (e.g., 4°C, 25°C, 40°C).

  • HPLC system with a stability-indicating method.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in the desired biological buffers (e.g., PBS pH 7.4, Citrate Buffer pH 5.0).

  • Forced Degradation (Stress Testing): To identify potential degradation pathways, expose the solutions to stress conditions. This can include:

    • Acidic/Basic Conditions: Adjust the pH of the solutions to acidic (e.g., pH 3) and basic (e.g., pH 10) conditions and incubate at an elevated temperature (e.g., 40°C) for a defined period.

    • Oxidative Stress: Add a low concentration of hydrogen peroxide (e.g., 0.1%) to the solution.

    • Thermal Stress: Incubate the solutions at a high temperature (e.g., 60-80°C).

  • Long-Term Stability: Aliquot the solutions into multiple vials and store them at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw a sample from each condition.

  • Sample Analysis: Analyze the samples immediately by HPLC to determine the percentage of the intact this compound remaining. The appearance of new peaks may indicate degradation products.

  • Data Analysis: Plot the percentage of intact this compound as a function of time for each condition to determine the degradation rate and half-life.

Data Presentation: Stability of this compound in PBS pH 7.4

Results should be tabulated to show the percentage of the parent compound remaining over time under different storage conditions.

Time Point4°C (% Remaining)25°C (% Remaining)40°C (% Remaining)
0 hours100100100
24 hours[Value][Value][Value]
7 days[Value][Value][Value]
1 month[Value][Value][Value]
3 months[Value][Value][Value]

Visualizing Workflows and Pathways

G cluster_setup Study Setup cluster_storage Storage Conditions cluster_analysis Time-Point Analysis prep_sol Prepare Solutions of This compound in Buffers aliquot Aliquot into Vials for Each Condition prep_sol->aliquot temp_4 4°C aliquot->temp_4 temp_25 25°C aliquot->temp_25 temp_40 40°C aliquot->temp_40 sample Withdraw Samples at T = 0, 1, 7, 30... days temp_4->sample temp_25->sample temp_40->sample hplc Analyze by Stability- Indicating HPLC sample->hplc quantify Calculate % Remaining Intact Compound hplc->quantify G cluster_pathways Potential Degradation Pathways parent This compound (Intact Molecule) hydrolysis Hydrolysis of Sulfone or Ester Linkages (if present) parent->hydrolysis H₂O / pH oxidation Oxidation of PEG Chain parent->oxidation [O] decarboxylation Decarboxylation parent->decarboxylation Heat / Light

References

The Role of F-Peg2-SO2-COOH in Targeted Protein Degradation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

F-Peg2-SO2-COOH is a bifunctional molecule featuring a two-unit polyethylene glycol (PEG) chain, a sulfone group, and a terminal carboxylic acid. It is designed and utilized as a chemical linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest, which are often implicated in disease. The linker component of a PROTAC is a critical determinant of its efficacy, influencing factors such as solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.

While this compound is commercially available as a building block for PROTAC synthesis, detailed public domain data on specific PROTAC molecules incorporating this particular linker, including their quantitative degradation performance and specific experimental protocols, is limited. This guide, therefore, provides a comprehensive overview of the core principles of using PEG-based linkers like this compound in targeted protein degradation, drawing from the broader knowledge of PROTAC development.

Core Concepts of PROTACs and the Role of the Linker

A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "E3 ligand binder"), and a linker that connects these two moieties. The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is essential for the subsequent ubiquitination of the target protein and its degradation by the proteasome.

The linker, far from being a passive spacer, plays a crucial role in:

  • Solubility and Physicochemical Properties: The hydrophilic nature of the PEG component of this compound can enhance the overall solubility of the often large and hydrophobic PROTAC molecule, which is a common challenge in their development.

  • Cell Permeability: By modulating the polarity and flexibility of the PROTAC, the linker can influence its ability to cross cell membranes and reach its intracellular target.

  • Ternary Complex Geometry: The length and composition of the linker are critical for achieving an optimal orientation of the target protein and the E3 ligase within the ternary complex to facilitate efficient ubiquitin transfer.

General Experimental Workflow for Developing PROTACs with PEG-based Linkers

The development of a novel PROTAC is a multi-step process that involves design, chemical synthesis, and extensive biological evaluation. The following diagram outlines a typical experimental workflow.

experimental_workflow General Experimental Workflow for PROTAC Development cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Optimization TargetSelection Target Protein & E3 Ligase Selection LigandSelection Warhead & E3 Ligand Selection TargetSelection->LigandSelection LinkerDesign Linker Design (e.g., this compound) LigandSelection->LinkerDesign Synthesis Chemical Synthesis of PROTAC LinkerDesign->Synthesis BindingAssay Target & E3 Ligase Binding Assays Synthesis->BindingAssay DegradationAssay In Vitro Protein Degradation (Western Blot, ELISA) BindingAssay->DegradationAssay CellViability Cell Viability & Cytotoxicity Assays DegradationAssay->CellViability TernaryComplex Ternary Complex Formation Studies DegradationAssay->TernaryComplex Downstream Downstream Signaling & Phenotypic Assays CellViability->Downstream SAR Structure-Activity Relationship (SAR) Studies Downstream->SAR SAR->LinkerDesign Iterative Optimization PKPD Pharmacokinetics & Pharmacodynamics SAR->PKPD protac_pathway PROTAC Mechanism of Action PROTAC PROTAC (Warhead-Linker-E3 Ligand) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbTarget Polyubiquitinated Target Protein TernaryComplex->UbTarget Ubiquitination Ub Ubiquitin Ub->E3Ligase E1/E2 Enzymes Proteasome 26S Proteasome UbTarget->Proteasome Degradation Degraded Peptides Proteasome->Degradation

In-Depth Technical Guide: Spectroscopic and Structural Data for F-Peg2-SO2-cooh

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available chemical and structural information for the molecule F-Peg2-SO2-cooh. Due to the specific nature of this compound, publicly accessible experimental spectroscopic data (NMR, Mass Spectrometry) is limited. This document compiles information from chemical databases and provides theoretical spectroscopic considerations based on its known structure.

Chemical Identity and Structure

This compound, systematically named 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid, is a PEG-based PROTAC linker.[1][2] PROTAC (Proteolysis Targeting Chimera) linkers are crucial components in the design of PROTAC molecules, which are engineered to degrade specific target proteins. The inclusion of a hydrophilic polyethylene glycol (PEG) chain enhances the solubility of the compound in aqueous media.[3]

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid[1]
Molecular Formula C8H15FO6S[1]
Molecular Weight 258.27 g/mol
CAS Number Not explicitly available in search results
Synonyms This compound, F-PEG2-SO2-CH2COOH, BP-28038, HY-138495, CS-0148505

Spectroscopic Data (Theoretical)

While specific experimental spectra for this compound are not publicly available, this section outlines the expected spectroscopic characteristics based on its functional groups.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different methylene groups and the carboxylic acid proton.

  • Carboxylic Acid (-COOH): A broad singlet is anticipated in the downfield region, typically between 10-12 ppm, due to the acidic proton. This signal would disappear upon D₂O exchange.

  • Methylene groups (-CH₂-): Multiple signals are expected in the range of 2.0-4.5 ppm. The protons on the carbon adjacent to the sulfonyl group (-SO₂-CH₂-) would be deshielded and appear further downfield compared to the PEG-like methylene protons (-O-CH₂-CH₂-O-). The methylene group adjacent to the fluorine atom (F-CH₂-) will also be significantly deshielded and will likely show coupling to the ¹⁹F nucleus.

  • PEG chain protons (-O-CH₂-): These protons are expected to resonate in the 3.5-4.0 ppm range.

¹³C NMR: The carbon NMR spectrum would provide information on the different carbon environments.

  • Carbonyl Carbon (-COOH): The signal for the carboxylic acid carbon is expected to be in the highly deshielded region of 170-185 ppm.

  • Methylene Carbons (-CH₂-): Signals for the various methylene carbons will appear in the range of 50-80 ppm. The carbon attached to fluorine (F-CH₂-) will show a large one-bond C-F coupling constant. The carbon adjacent to the sulfonyl group (-SO₂-CH₂-) will also be downfield relative to the other PEG carbons.

Expected Molecular Ion Peak: In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound. For this compound (C₈H₁₅FO₆S), the exact mass is 258.0573 Da. Depending on the ionization method, protonated ([M+H]⁺ at m/z 259.0651) or other adduct ions might be observed.

Expected Fragmentation Pattern: The fragmentation pattern in mass spectrometry provides structural information. Common fragmentation patterns for molecules with this structure would involve:

  • Loss of the carboxylic acid group: A prominent fragment corresponding to the loss of COOH (45 Da) is expected.

  • Cleavage of the PEG chain: Fragmentation of the ether linkages in the PEG chain is likely, leading to a series of peaks separated by 44 Da (corresponding to the -CH₂CH₂O- unit).

  • Cleavage adjacent to the sulfonyl group: The bonds adjacent to the sulfonyl group are also susceptible to cleavage.

Experimental Protocols (General)

Detailed experimental protocols for the synthesis of this compound are not available in the public domain. However, the synthesis of similar aliphatic sulfonyl fluorides and related compounds often involves multi-step reactions. General synthetic strategies for related structures have been reported, which may include:

  • Radical-mediated sulfonylation: Methods involving the reaction of alkyl halides with a source of sulfur dioxide under photoredox catalysis.

  • Decarboxylative sulfonylation: The use of carboxylic acid derivatives (like N-hydroxyphthalimide esters) to generate alkyl radicals that can then react with a sulfonyl fluoride source.

A generalized workflow for the characterization of such a compound would typically involve the following steps:

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis Synthesis Synthesis of this compound Purification Purification (e.g., HPLC, Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR MS Mass Spectrometry (e.g., ESI-MS) Purification->MS Analysis Structural Confirmation and Purity Assessment NMR->Analysis MS->Analysis

Caption: General experimental workflow for synthesis and characterization.

Potential Signaling Pathway Involvement

As this compound is identified as a PROTAC linker, it does not have a signaling pathway of its own. Instead, it serves as a component to connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. The resulting PROTAC molecule would then hijack the cell's ubiquitin-proteasome system to induce the degradation of the target protein.

The logical relationship in a PROTAC's mechanism of action is illustrated below:

PROTAC_MoA PROTAC PROTAC Molecule (Warhead-Linker-E3 Ligand) Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination of Target Protein Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation

Caption: PROTAC mechanism of action.

This guide provides a foundational understanding of this compound based on available data. For definitive spectroscopic analysis and detailed experimental protocols, access to proprietary research or further scholarly publications would be necessary.

References

F-Peg2-SO2-cooh: An In-Depth Technical Guide to a Bifunctional Linker in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing fields of targeted therapeutics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker molecule plays a pivotal role. It is not merely a spacer but a critical component that influences the solubility, stability, cell permeability, and overall efficacy of the conjugate. This technical guide provides a comprehensive overview of F-Peg2-SO2-cooh, a heterobifunctional linker featuring a fluorinated polyethylene glycol (PEG) chain, a sulfonyl group, and a terminal carboxylic acid.

This document details the linker's chemical properties, its strategic role in the design of targeted protein degraders, and provides representative experimental protocols for its application. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this linker in their therapeutic design strategies.

Core Properties of this compound

This compound is a well-defined chemical entity designed for bioconjugation. Its structure incorporates several key functional groups that each contribute to its utility in drug development.

PropertyDataSource
Chemical Name 2-(2-(2-fluoroethoxy)ethoxy)ethylsulfonyl)acetic acidN/A
Molecular Formula C8H15FO6SMCE, DC Chemicals[1][2]
Molecular Weight 258.26 g/mol MCE, DC Chemicals[1][2]
Appearance SolidN/A
Solubility Soluble in DMSO and other organic solventsMCE[1]
Purity Typically >95% or >98%MCE
Functional Components and Their Significance:
  • Fluorinated PEG2 Chain (F-Peg2): The short polyethylene glycol chain enhances the linker's hydrophilicity. This is a crucial feature for improving the solubility and reducing the aggregation of often-hydrophobic PROTAC or ADC molecules. The incorporation of a fluorine atom can subtly modulate the linker's electronic properties and may enhance its metabolic stability.

  • Sulfonyl Group (SO2): The sulfone moiety is a key structural feature. It is a stable, polar group that can participate in hydrogen bonding, potentially influencing the conformation of the linker and its interactions with target proteins or E3 ligases. Sulfonyl groups are known to be metabolically robust, contributing to the in vivo stability of the overall conjugate.

  • Carboxylic Acid (-cooh): This terminal functional group provides a reactive handle for conjugation. It can be readily activated to form a stable amide bond with primary or secondary amines present on a warhead (the ligand for the protein of interest) or an E3 ligase ligand.

Application in PROTAC Synthesis: A Representative Workflow

While specific examples of PROTACs synthesized with this compound are not yet prevalent in peer-reviewed literature, a standard workflow for its application can be outlined based on established principles of PROTAC chemistry. The bifunctional nature of the linker allows for a sequential conjugation strategy.

experimental_workflow cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Conjugation to First Ligand cluster_2 Step 3: Derivatization of the Fluoro-PEG Terminus cluster_3 Step 4: Final Conjugation to Second Ligand linker This compound activator Activating Agent (e.g., HATU, EDC/NHS) linker->activator Reaction in suitable solvent (e.g., DMF) activated_linker Activated Linker (e.g., NHS ester) activator->activated_linker ligand1 E3 Ligase Ligand with Amine Group (e.g., Pomalidomide derivative) activated_linker->ligand1 Amide bond formation conjugate1 Linker-E3 Ligand Conjugate ligand1->conjugate1 conjugate1_mod Linker-E3 Ligand Conjugate reagent Reagent for introducing a second reactive handle (e.g., converting F to an azide or alkyne) conjugate1_mod->reagent Functional group interconversion final_linker_conjugate Bifunctional Linker-E3 Ligand reagent->final_linker_conjugate ligand2 Target Protein Ligand with complementary reactive group (e.g., alkyne or azide) final_linker_conjugate->ligand2 Click Chemistry (e.g., CuAAC or SPAAC) protac Final PROTAC Molecule ligand2->protac

Caption: Representative workflow for PROTAC synthesis using this compound.

Experimental Protocols (Representative)

The following are illustrative protocols based on standard bioconjugation techniques. Researchers should optimize these conditions for their specific ligands and desired final product.

Protocol 1: Activation of this compound with HATU

Objective: To activate the carboxylic acid of the linker for subsequent reaction with an amine-containing molecule.

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) to the solution.

  • Add DIPEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 15-30 minutes.

  • The resulting solution containing the activated linker is typically used immediately in the next step without isolation.

Protocol 2: Amide Bond Formation with an Amine-Containing Ligand

Objective: To conjugate the activated this compound to a ligand (e.g., an E3 ligase ligand) bearing a primary or secondary amine.

Materials:

  • Solution of activated this compound from Protocol 1

  • Amine-containing ligand (e.g., a derivative of pomalidomide or lenalidomide) (0.95 equivalents)

  • Anhydrous DMF

Procedure:

  • Dissolve the amine-containing ligand in anhydrous DMF.

  • Add the solution of the amine-containing ligand to the freshly prepared solution of activated this compound.

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water.

  • Purify the resulting conjugate by preparative HPLC to obtain the desired linker-ligand construct.

Quantitative Data from a Representative Synthesis (Hypothetical):

ParameterValue
Starting Linker Mass 50 mg
Starting Ligand Mass 45 mg
Reaction Time 4 hours
Purified Product Yield 65 mg (75%)
Purity (by HPLC) >98%

Role in Targeted Protein Degradation Signaling

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound linker is central to the formation of the key ternary complex (Target Protein - PROTAC - E3 Ligase).

signaling_pathway cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (Warhead-Linker-E3 Ligand) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Ub Ubiquitin Ub->Ubiquitination UbiquitinatedProtein Poly-ubiquitinated POI Ubiquitination->UbiquitinatedProtein Degradation Proteasomal Degradation UbiquitinatedProtein->Degradation Proteasome 26S Proteasome Proteasome->Degradation DegradedFragments Degraded Protein Fragments Degradation->DegradedFragments PROTAC_recycled PROTAC (recycled) Degradation->PROTAC_recycled catalytic cycle

Caption: The ubiquitin-proteasome pathway hijacked by a PROTAC molecule.

The length, flexibility, and chemical composition of the this compound linker are critical for optimizing the geometry of this ternary complex. An optimal linker will facilitate favorable protein-protein interactions between the target and the E3 ligase, thereby enhancing the rate and efficiency of ubiquitination.

Conclusion

This compound is a versatile and strategically designed bifunctional linker for the development of targeted therapeutics. Its constituent parts—a fluorinated PEG chain, a stable sulfonyl group, and a reactive carboxylic acid—provide a favorable combination of properties to address key challenges in drug design, such as solubility and stability. While detailed public data on its specific applications remains emerging, the principles of its use are well-grounded in the established chemistry of PROTAC and ADC synthesis. The representative protocols and workflows provided in this guide offer a solid foundation for researchers to incorporate this compound into their drug discovery programs, paving the way for the development of novel and effective targeted therapies.

References

In Vitro Characterization of F-Peg2-SO2-cooh: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F-Peg2-SO2-cooh is a bifunctional molecule increasingly utilized in the field of targeted protein degradation. It belongs to the class of PROTAC (Proteolysis Targeting Chimera) linkers, which are critical components in the design and synthesis of PROTAC molecules. Structurally, this compound incorporates a fluoro group, a polyethylene glycol (PEG) spacer, a sulfone group, and a carboxylic acid moiety. This combination of features imparts specific physicochemical properties that are advantageous for the development of effective PROTACs.

The primary role of a linker in a PROTAC is to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. The resulting ternary complex facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The nature of the linker, including its length, rigidity, and solubility, is a key determinant of the efficacy and selectivity of the resulting PROTAC. This compound serves as a building block in the creation of these complex molecules.

Despite its application in the synthesis of PROTACs, detailed public-domain information regarding the specific in vitro characterization of this compound as a standalone entity is limited. The available information primarily pertains to its identity as a chemical linker for research and development purposes. This guide provides a consolidated overview of its conceptual application and the general experimental workflows relevant to characterizing molecules of this class.

Physicochemical Properties

PropertyExpected CharacteristicRationale
Solubility High aqueous solubilityThe polyethylene glycol (PEG) moiety is known to enhance hydrophilicity.
Reactivity The carboxylic acid group allows for standard amide bond formation with amine-containing molecules. The sulfone group is generally stable but can influence the electronic properties and conformation of the linker.
Conformation The PEG component provides flexibility, which can be crucial for allowing the two ends of the PROTAC to optimally bind their respective proteins.

Conceptual Experimental Workflow for PROTAC Assembly

The primary use of this compound is as a component in the synthesis of a PROTAC. The general workflow for incorporating this linker and characterizing the resulting PROTAC is outlined below.

G cluster_synthesis PROTAC Synthesis cluster_characterization In Vitro Characterization ligand_target Target Protein Ligand (with reactive amine) activation Intermediate 1: Ligand-Linker Conjugate ligand_target->activation Amide Coupling linker This compound linker->activation Activation of Carboxylic Acid ligand_e3 E3 Ligase Ligand (with reactive group) final_coupling Final PROTAC Molecule ligand_e3->final_coupling Second Coupling Reaction activation->final_coupling Purification final_protac Purified PROTAC final_coupling->final_protac Purification & Verification binding_assay Target Binding Assay (e.g., SPR, ITC) final_protac->binding_assay degradation_assay Western Blot or Mass Spec for Degradation final_protac->degradation_assay cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) final_protac->cell_viability

Figure 1. A generalized workflow for the synthesis of a PROTAC molecule using a linker like this compound, followed by key in vitro characterization steps of the final PROTAC.

Key In Vitro Characterization Protocols for PROTACs

Once this compound is incorporated into a PROTAC, a series of in vitro experiments are necessary to characterize the efficacy and mechanism of action of the resulting molecule. The following are detailed methodologies for key experiments.

Target Protein Binding Affinity
  • Objective: To determine the binding affinity of the PROTAC's target-binding moiety to the target protein.

  • Method: Surface Plasmon Resonance (SPR)

    • Immobilize the purified target protein on a sensor chip.

    • Prepare a series of dilutions of the PROTAC molecule in a suitable running buffer.

    • Inject the PROTAC solutions over the sensor chip surface at a constant flow rate.

    • Measure the change in the refractive index at the surface, which is proportional to the mass of the bound analyte.

    • After each injection, regenerate the sensor surface to remove the bound PROTAC.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

In Vitro Protein Degradation
  • Objective: To quantify the degradation of the target protein induced by the PROTAC in a cellular context.

  • Method: Western Blotting

    • Culture a relevant cell line that expresses the target protein.

    • Treat the cells with various concentrations of the PROTAC molecule for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

    • Lyse the cells and quantify the total protein concentration in each lysate.

    • Separate equal amounts of total protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH, β-actin).

    • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and image the resulting bands.

    • Quantify the band intensities to determine the relative amount of the target protein remaining at each concentration and time point. From this, calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Cell Viability/Cytotoxicity Assay
  • Objective: To assess the effect of the PROTAC on cell proliferation and viability.

  • Method: MTT Assay

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC molecule.

    • Incubate for a period relevant to the degradation time course (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 (concentration for 50% inhibition of cell growth).

Conceptual Signaling Pathway of PROTAC Action

The mechanism by which a PROTAC molecule, synthesized using this compound, induces protein degradation follows the ubiquitin-proteasome pathway.

cluster_0 PROTAC-Mediated Degradation cluster_1 Ternary Complex Formation PROTAC PROTAC (containing this compound linker) Target Target Protein PROTAC->Target binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary Target :: PROTAC :: E3 Ligase Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 2. The signaling pathway of PROTAC-induced protein degradation. The PROTAC facilitates the formation of a ternary complex, leading to ubiquitination and subsequent proteasomal degradation of the target protein.

Conclusion

This compound is a valuable chemical tool in the development of PROTACs. While direct, extensive in vitro characterization data for this specific linker is not widely published, its utility is demonstrated through the successful creation and characterization of the final PROTAC molecules it helps to construct. The experimental protocols and conceptual workflows described herein provide a framework for the in vitro characterization of novel PROTACs synthesized using this compound, enabling researchers to assess their binding, degradation efficacy, and cellular effects.

F-Peg2-SO2-cooh for PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the physicochemical properties, cell permeability, and overall efficacy of the PROTAC. Among the diverse array of linkers, those based on polyethylene glycol (PEG) have gained prominence due to their ability to enhance solubility and modulate pharmacokinetic properties.[1][2] This guide focuses on a specific PEG-based linker, F-Peg2-SO2-cooh, and its application in the development of novel PROTACs.

This compound is a bifunctional linker featuring a two-unit polyethylene glycol chain, a sulfone group, and a terminal carboxylic acid. The PEG component enhances hydrophilicity, which can improve the solubility of the resulting PROTAC molecule.[1] The sulfone moiety can participate in various chemical reactions, offering versatility in the synthesis process, while the carboxylic acid provides a convenient handle for conjugation to amine-containing ligands through amide bond formation.[2][3]

This technical guide provides a comprehensive overview of the utility of this compound in PROTAC development, including its physicochemical properties, detailed experimental protocols for its incorporation into a PROTAC scaffold, and methods for evaluating the resulting degrader.

Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acidPubChem
Molecular Formula C8H15FO6SPubChem
Molecular Weight 258.27 g/mol PubChem
XLogP3 -0.8PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 6PubChem
Rotatable Bond Count 8PubChem
Complexity 283PubChem
Polar Surface Area 98.3 ŲPubChem

Note: Data is for the related compound F-Peg2-SO2-CH2cooh (CID 162642562) and is intended to be representative.

PROTAC-X: A Representative PROTAC Utilizing the this compound Linker

To illustrate the application of the this compound linker, we will consider a hypothetical PROTAC, designated PROTAC-X . This representative molecule is designed to target the Bromodomain-containing protein 4 (BRD4) for degradation by recruiting the Cereblon (CRBN) E3 ligase.

Components of PROTAC-X:

  • Target Ligand: A derivative of JQ1, a known inhibitor of the BET (bromodomain and extra-terminal domain) family of proteins, including BRD4.

  • E3 Ligase Ligand: A derivative of thalidomide, which binds to the CRBN E3 ligase.

  • Linker: this compound, connecting the target ligand and the E3 ligase ligand.

Quantitative Data for PROTAC-X

The following table presents hypothetical, yet representative, quantitative data for the biological activity of PROTAC-X. These values are typical for a potent and effective PROTAC and serve as a benchmark for researchers developing similar molecules.

ParameterValueDescription
BRD4 Binding Affinity (Kd) 50 nMDissociation constant for the binding of PROTAC-X to BRD4.
CRBN Binding Affinity (Kd) 200 nMDissociation constant for the binding of PROTAC-X to CRBN.
DC50 (BRD4 Degradation) 10 nMConcentration of PROTAC-X required to degrade 50% of BRD4 in cells.
Dmax (BRD4 Degradation) >95%Maximum percentage of BRD4 degradation achieved with PROTAC-X.
Cellular Permeability (Papp) 5 x 10^-6 cm/sApparent permeability coefficient, indicating the ability of PROTAC-X to cross cell membranes.

Experimental Protocols

This section provides detailed methodologies for the synthesis of PROTAC-X and its subsequent biological evaluation.

Protocol 1: Synthesis of PROTAC-X via Amide Coupling

This protocol describes the amide bond formation between the carboxylic acid of the this compound linker and an amine-functionalized E3 ligase ligand, followed by conjugation to the target-binding moiety.

Materials:

  • This compound

  • Amine-functionalized thalidomide derivative (E3 ligase ligand)

  • Alkyne-functionalized JQ1 derivative (Target ligand)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Copper(I) catalyst (e.g., CuSO4 with a reducing agent like sodium ascorbate) for click chemistry

  • Solvents for purification (e.g., dichloromethane, methanol)

  • Silica gel for column chromatography

  • Analytical instruments: LC-MS and NMR

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amide Coupling with E3 Ligase Ligand:

    • To the activated linker solution, add the amine-functionalized thalidomide derivative (1 equivalent) dissolved in a minimal amount of anhydrous DMF.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by LC-MS.

  • Work-up and Purification of the Linker-E3 Ligand Conjugate:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the azide-functionalized Linker-E3 Ligand conjugate.

  • Click Chemistry with Target Ligand:

    • Dissolve the purified Linker-E3 Ligand conjugate and the alkyne-functionalized JQ1 derivative (1.1 equivalents) in a mixture of t-butanol and water.

    • Add the copper(I) catalyst.

    • Stir the reaction at room temperature overnight.

  • Final Purification of PROTAC-X:

    • Purify the final PROTAC-X molecule using reverse-phase HPLC.

    • Characterize the purified product by high-resolution mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Determination of DC50 and Dmax by Western Blotting

This protocol outlines the procedure to assess the degradation of the target protein (BRD4) in a relevant cell line (e.g., HEK293T) treated with PROTAC-X.

Materials:

  • HEK293T cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • PROTAC-X stock solution (in DMSO)

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-BRD4 and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate for chemiluminescence

Procedure:

  • Cell Seeding and Treatment:

    • Seed HEK293T cells in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of PROTAC-X in culture medium.

    • Treat the cells with varying concentrations of PROTAC-X (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for 18-24 hours.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imager.

    • Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the BRD4 band intensity to the corresponding GAPDH band intensity.

    • Calculate the percentage of BRD4 remaining relative to the vehicle control for each PROTAC-X concentration.

    • Plot the percentage of remaining BRD4 against the logarithm of the PROTAC-X concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts in PROTAC development.

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action POI Protein of Interest (e.g., BRD4) Proteasome 26S Proteasome POI->Proteasome Recognition by Proteasome PROTAC PROTAC Molecule (PROTAC-X) PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase Recruits E3 Ligase E3_Ligase->POI Forms Ternary Complex Ubiquitin Ubiquitin Ubiquitin->POI Polyubiquitination Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: General mechanism of action of a PROTAC molecule.

PROTAC_Synthesis_Workflow Synthesis Workflow for PROTAC-X start Starting Materials linker This compound Linker start->linker e3_ligand Amine-functionalized Thalidomide start->e3_ligand target_ligand Alkyne-functionalized JQ1 start->target_ligand activation Linker Activation (HATU, DIPEA) linker->activation coupling Amide Coupling e3_ligand->coupling click_reaction Click Chemistry target_ligand->click_reaction activation->coupling purification1 Purification 1 (Column Chromatography) coupling->purification1 purification1->click_reaction purification2 Purification 2 (HPLC) click_reaction->purification2 final_product PROTAC-X purification2->final_product

Caption: Workflow for the synthesis of the hypothetical PROTAC-X.

BRD4_Signaling_Pathway Simplified BRD4 Signaling Pathway BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones P_TEFb P-TEFb BRD4->P_TEFb Recruits RNAPII RNA Polymerase II P_TEFb->RNAPII Phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription Oncogenes Oncogenes (e.g., c-Myc) Transcription->Oncogenes Cell_Proliferation Cell Proliferation and Survival Oncogenes->Cell_Proliferation PROTAC_X PROTAC-X PROTAC_X->BRD4 Induces Degradation

Caption: Simplified signaling pathway involving BRD4.

Conclusion

The this compound linker represents a valuable tool in the design and synthesis of novel PROTACs. Its PEG and sulfone moieties offer the potential for favorable physicochemical properties, while the terminal carboxylic acid allows for straightforward conjugation to various E3 ligase or target protein ligands. By following systematic synthetic and evaluation protocols, researchers can effectively incorporate this linker into their PROTAC development programs to create potent and selective protein degraders. The provided representative data and detailed methodologies serve as a practical guide for scientists and drug developers working at the forefront of targeted protein degradation.

References

F-Peg2-SO2-cooh: A Technical Guide for Researchers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and core applications of F-Peg2-SO2-cooh, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a practical resource for researchers actively engaged in the field of targeted protein degradation.

Introduction to this compound in PROTAC Development

This compound is a bifunctional molecule featuring a fluorine atom, a polyethylene glycol (PEG) linker, a sulfone group, and a carboxylic acid. Its primary application lies in the synthesis of PROTACs, where it serves as a flexible linker connecting a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.[1][2] The PEG component of the linker enhances the solubility and can improve the cell permeability of the resulting PROTAC molecule.[3][4] The sulfone and carboxylic acid moieties provide versatile handles for chemical conjugation to the respective ligands.

The overarching mechanism of a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein by bringing it into close proximity with an E3 ligase.[5] This process is mediated by the formation of a ternary complex consisting of the target protein, the PROTAC, and the E3 ligase. The linker's length and composition are critical for the stability of this ternary complex and, consequently, for the efficacy of the PROTAC.

Commercial Availability and Suppliers

This compound is commercially available from several chemical suppliers catering to the research and drug development market. The table below summarizes the key suppliers and relevant product information.

SupplierCatalog NumberPurityAvailability
MedChemExpressHY-138495>98%In Stock
Biopharma PEGMD241244≥95%Inquiry
DC Chemicals--Inquiry
BIOZOLHY-138495-Inquiry

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular FormulaC8H15FO6SPubChem
Molecular Weight258.27 g/mol PubChem
XLogP3-0.8PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count7PubChem
Rotatable Bond Count8PubChem
IUPAC Name2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acidPubChem

Experimental Protocols for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves standard organic chemistry coupling reactions. Below is a representative, generalized protocol for the synthesis of an amide-linked PROTAC. This protocol is for illustrative purposes and may require optimization for specific substrates.

General Protocol for Amide Bond Formation

This protocol describes the coupling of the carboxylic acid of this compound with an amine-functionalized E3 ligase ligand, followed by the coupling of the resulting intermediate with an amine-functionalized target protein ligand.

Step 1: Coupling of this compound with an Amine-Functionalized E3 Ligase Ligand

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Amine-functionalized E3 Ligase Ligand (e.g., pomalidomide derivative with an amino group) (1.1 eq)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add the amine-functionalized E3 ligase ligand to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the intermediate product.

Step 2: Coupling of the Intermediate with an Amine-Functionalized Target Protein Ligand

  • Reagents and Materials:

    • Intermediate from Step 1 (with a terminal fluorine) (1.0 eq)

    • Amine-functionalized Target Protein Ligand (1.1 eq)

    • Appropriate base (e.g., K2CO3, Cs2CO3)

    • Anhydrous DMF or other suitable solvent

  • Procedure:

    • Dissolve the intermediate from Step 1 and the amine-functionalized target protein ligand in anhydrous DMF.

    • Add the base to the reaction mixture.

    • Stir the reaction at an elevated temperature (e.g., 60-80 °C) and monitor by LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Visualizations

The following diagrams illustrate the core concepts of PROTAC mechanism and a generalized workflow for PROTAC synthesis.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI POI->POI_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound PROTAC PROTAC Molecule PROTAC_bound PROTAC PROTAC->PROTAC_bound POI_bound->PROTAC_bound PROTAC_bound->E3_bound POI_ub Poly-ubiquitinated POI E3_bound->POI_ub Ubiquitination Ub Ubiquitin Ub->E3_bound Proteasome Proteasome POI_ub->Proteasome Recognition & Degradation Degraded Degraded Protein Fragments Proteasome->Degraded

Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the target.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow cluster_reactants Reactants cluster_purification_analysis Purification & Analysis start Starting Materials linker This compound (Linker) start->linker e3_ligand Amine-functionalized E3 Ligase Ligand start->e3_ligand poi_ligand Amine-functionalized Target Protein Ligand start->poi_ligand step1 Step 1: Amide Coupling (Linker + E3 Ligase Ligand) linker->step1 e3_ligand->step1 step2 Step 2: Nucleophilic Substitution (Intermediate + Target Protein Ligand) poi_ligand->step2 intermediate Intermediate Product (Linker-E3 Ligase) step1->intermediate intermediate->step2 final_protac Final PROTAC Molecule step2->final_protac purification Purification (Chromatography/HPLC) final_protac->purification analysis Analysis (LC-MS, NMR) purification->analysis

Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound, involving sequential coupling reactions followed by purification and analysis.

References

Methodological & Application

Application Notes and Protocols for Conjugating F-Peg2-SO2-COOH to a Primary Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of F-Peg2-SO2-COOH, a fluorinated polyethylene glycol (PEG) linker containing a sulfone and a terminal carboxylic acid, to a primary amine-containing molecule. This type of conjugation is a fundamental technique in bioconjugation, enabling the attachment of this specialized PEG linker to proteins, peptides, antibodies, or other molecules for various applications, including drug delivery, diagnostics, and therapeutics. The PEG moiety enhances solubility, stability, and pharmacokinetic profiles of the conjugated molecule, while the fluorinated tag can be useful for imaging or other specific applications.

The conjugation is achieved via the widely used and robust carbodiimide chemistry, specifically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS). This two-step process first activates the carboxylic acid group of this compound to form a more stable and amine-reactive Sulfo-NHS ester, which then efficiently reacts with a primary amine on the target molecule to form a stable amide bond.[1][2][3]

Principle of the Reaction

The conjugation process involves two key steps:

  • Activation of the Carboxylic Acid: EDC activates the terminal carboxyl group of this compound, forming a highly reactive O-acylisourea intermediate.[2][3] This intermediate is unstable in aqueous solutions.

  • Formation of a Stable Intermediate and Amine Coupling: Sulfo-NHS is added to react with the O-acylisourea intermediate, creating a more stable, water-soluble Sulfo-NHS ester. This semi-stable ester is then reacted with a primary amine-containing molecule. The primary amine attacks the Sulfo-NHS ester, forming a covalent amide bond and releasing the Sulfo-NHS leaving group. This two-step approach is generally preferred as it enhances coupling efficiency and reduces the likelihood of intramolecular or intermolecular cross-linking of biomolecules that also contain carboxyl groups.

Quantitative Data Summary

The efficiency of the conjugation reaction is dependent on several factors, including pH, temperature, and the molar ratio of the reagents. The following table summarizes typical quantitative parameters for this protocol. Optimization may be required for specific applications.

ParameterActivation StepConjugation StepRecommendation/Comment
pH 4.5 - 7.27.0 - 8.5The activation with EDC/Sulfo-NHS is most efficient in a slightly acidic environment (e.g., MES buffer). The reaction of the Sulfo-NHS ester with the primary amine is most efficient at a neutral to slightly basic pH (e.g., PBS buffer).
Temperature Room Temperature (20-25°C)4°C to Room TemperatureThe activation step is typically performed at room temperature. The conjugation step can be performed at room temperature for faster reaction or at 4°C overnight to improve stability of the reactants.
Reaction Time 15 - 30 minutes2 - 4 hours (or overnight at 4°C)The activation is a rapid process. The conjugation time can be optimized based on the reactivity of the amine-containing molecule.
Molar Excess of Reagents (over this compound) EDC: 2-10 fold, Sulfo-NHS: 2-10 foldAmine-Molecule: 1:1 to 1:10 (relative to this compound)The optimal molar ratio depends on the specific reactants and the desired degree of labeling. A molar excess of EDC and Sulfo-NHS is used to drive the activation reaction.

Experimental Protocol

This protocol describes a general method for conjugating this compound to a generic primary amine-containing molecule (e.g., a protein).

Materials Required
  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Purification system: Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes for buffer exchange and removal of excess reagents.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving this compound if it has low aqueous solubility.

Procedure

Step 1: Preparation of Reagents

  • Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent condensation of moisture, as EDC is moisture-sensitive.

  • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. Do not store these solutions as EDC hydrolyzes in aqueous environments.

  • Dissolve the this compound in Activation Buffer. If solubility is an issue, a stock solution can be prepared in a minimal amount of anhydrous DMF or DMSO and then diluted in the Activation Buffer.

  • Prepare the amine-containing molecule in the Coupling Buffer. If the molecule is in a different buffer, perform a buffer exchange into the Coupling Buffer using a desalting column or dialysis.

Step 2: Activation of this compound

  • In a reaction tube, combine the this compound solution with a 2-10 fold molar excess of both EDC and Sulfo-NHS.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing. This reaction activates the carboxylic acid to form the Sulfo-NHS ester.

Step 3: Conjugation to the Primary Amine

  • Immediately add the activated this compound solution to the solution of the amine-containing molecule.

  • Alternatively, if the presence of excess EDC and its byproducts could interfere with the amine-containing molecule, the activated linker can be partially purified by removing the excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer before adding it to the amine-containing molecule.

  • Adjust the pH of the reaction mixture to 7.2-8.0 if necessary by adding Coupling Buffer. The reaction of the Sulfo-NHS ester with the primary amine is most efficient at this pH range.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

Step 4: Quenching the Reaction

  • To stop the reaction, add a quenching solution to the reaction mixture. This can be Tris buffer or hydroxylamine, which will react with any remaining unreacted Sulfo-NHS esters.

  • Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the Conjugate

  • Remove the excess, unreacted this compound, quenching reagent, and reaction byproducts by using a desalting column, size-exclusion chromatography, or dialysis. The choice of purification method will depend on the size and properties of the final conjugate.

  • The purified conjugate can be stored in an appropriate buffer, typically at 4°C or frozen at -20°C or -80°C for long-term storage.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Step 1: Reagent Preparation cluster_activation Step 2: Activation cluster_conjugation Step 3: Conjugation cluster_quenching Step 4: Quenching cluster_purification Step 5: Purification prep_peg Dissolve this compound in Activation Buffer activation Incubate this compound with EDC and Sulfo-NHS (15-30 min, RT) prep_peg->activation prep_amine Prepare Amine-Molecule in Coupling Buffer conjugation Mix activated linker with Amine-Molecule (2-4h RT or overnight 4°C) prep_amine->conjugation prep_edc_nhs Prepare fresh EDC and Sulfo-NHS solutions prep_edc_nhs->activation activation->conjugation Activated Linker quenching Add Quenching Buffer (e.g., Tris or Hydroxylamine) conjugation->quenching purification Purify conjugate via desalting column or dialysis quenching->purification final_product Purified Conjugate purification->final_product

Caption: Workflow for the conjugation of this compound to a primary amine.

Signaling Pathway/Reaction Mechanism Diagram

reaction_mechanism peg_cooh This compound o_acylisourea O-Acylisourea Intermediate (unstable) peg_cooh->o_acylisourea edc EDC edc->o_acylisourea + sulfo_nhs Sulfo-NHS sulfo_nhs_ester Amine-Reactive Sulfo-NHS Ester (semi-stable) sulfo_nhs->sulfo_nhs_ester + amine R-NH2 (Primary Amine) conjugate F-Peg2-SO2-CO-NH-R (Stable Amide Bond) amine->conjugate + o_acylisourea->sulfo_nhs_ester edc_byproduct EDC Byproduct (Urea) o_acylisourea->edc_byproduct hydrolysis sulfo_nhs_ester->conjugate sulfo_nhs_released Sulfo-NHS sulfo_nhs_ester->sulfo_nhs_released releases

Caption: Reaction mechanism for EDC/Sulfo-NHS mediated amide bond formation.

References

Application Notes and Protocols for F-Peg2-SO2-cooh in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing F-Peg2-SO2-cooh in click chemistry reactions for bioconjugation and other applications. As this compound possesses a terminal carboxylic acid, it first requires functionalization to introduce a bioorthogonal handle—either an azide or an alkyne—before it can participate in a click chemistry reaction. This document details the necessary two-stage process: initial functionalization followed by the click chemistry ligation.

Introduction to this compound and its Role in Bioconjugation

This compound, with the chemical structure 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid, is a hydrophilic polyethylene glycol (PEG) linker. Its key features include a sulfone group, which enhances stability, and a terminal carboxylic acid that serves as a versatile point for conjugation to amine-containing molecules. The PEG chain imparts increased water solubility and can reduce the immunogenicity of conjugated biomolecules.[1]

The "F" in the name often signifies the potential for incorporating Fluorine-18 (¹⁸F), a positron-emitting radionuclide, making this linker a valuable tool for developing radiolabeled probes for Positron Emission Tomography (PET) imaging in diagnostics and drug development.[2][3]

Note on Click Chemistry Reactivity: this compound does not inherently contain an azide or alkyne moiety and therefore cannot directly participate in click chemistry reactions. It must first be modified to introduce one of these functional groups. The protocols below describe this essential preliminary step.

Experimental Protocols

This section provides detailed protocols for the functionalization of this compound and its subsequent use in the two primary forms of click chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Stage 1: Functionalization of this compound with a Click Chemistry Handle

The carboxylic acid of this compound can be activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a reactive NHS ester. This intermediate can then be reacted with an amine-containing azide or alkyne to yield the functionalized linker.[4][5]

Protocol 2.1.1: Synthesis of Azido-functionalized F-Peg2-SO2 (F-Peg2-SO2-Azide)

This protocol describes the conjugation of this compound with an amino-PEG-azide linker.

Materials:

  • This compound

  • Amino-PEGn-Azide (e.g., Amino-PEG3-Azide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Dialysis tubing or size-exclusion chromatography column for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in Activation Buffer.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents).

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation with Amino-PEG-Azide:

    • Dissolve Amino-PEGn-Azide (1.2 equivalents) in Coupling Buffer.

    • Add the activated this compound solution to the Amino-PEGn-Azide solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

    • Purify the resulting F-Peg2-SO2-Azide conjugate by dialysis or size-exclusion chromatography to remove unreacted starting materials and byproducts.

Protocol 2.1.2: Synthesis of Alkyne-functionalized F-Peg2-SO2 (F-Peg2-SO2-Alkyne)

This protocol details the conjugation with propargylamine to introduce a terminal alkyne.

Materials:

  • This compound

  • Propargylamine

  • EDC, NHS

  • Anhydrous DMF

  • Activation Buffer, Coupling Buffer, Quenching Buffer (as in 2.1.1)

  • Purification supplies

Procedure:

  • Activation of this compound:

    • Follow the same activation procedure as in Protocol 2.1.1, step 1.

  • Conjugation with Propargylamine:

    • Dissolve propargylamine (1.2 equivalents) in Coupling Buffer.

    • Add the activated this compound solution to the propargylamine solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Follow the same quenching and purification procedure as in Protocol 2.1.1, step 3.

Stage 2: Click Chemistry Reactions

Once functionalized with an azide or alkyne, the F-Peg2-SO2 linker is ready for click chemistry.

Protocol 2.2.1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the reaction between an alkyne-functionalized molecule and an azide-functionalized molecule, catalyzed by copper(I).

Materials:

  • F-Peg2-SO2-Alkyne (or an alkyne-labeled biomolecule)

  • Azide-functionalized molecule (e.g., Azido-PEG-protein)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Reaction Buffer: PBS, pH 7.4

  • DMSO (if needed to dissolve reagents)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM Sodium Ascorbate in water (prepare fresh).

    • Dissolve the alkyne and azide components in the Reaction Buffer.

  • Click Reaction:

    • In a reaction tube, combine the alkyne-functionalized molecule (1 equivalent) and the azide-functionalized molecule (1.2 equivalents).

    • Add the THPTA solution.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the resulting conjugate using an appropriate method for the biomolecule of interest (e.g., size-exclusion chromatography, affinity chromatography).

Protocol 2.2.2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click reaction is ideal for applications in living systems or with sensitive biomolecules. It utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide.

Materials:

  • F-Peg2-SO2-Azide (or an azide-labeled biomolecule)

  • Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester modified protein)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-functionalized molecule and the cyclooctyne-functionalized molecule in the Reaction Buffer.

  • Click Reaction:

    • Combine the azide (1 equivalent) and cyclooctyne (1.5 equivalents) in the Reaction Buffer.

    • Incubate for 2-12 hours at room temperature or 37°C. The reaction time will depend on the specific cyclooctyne used.

  • Purification:

    • Purify the conjugate as described for the CuAAC reaction.

Data Presentation

The following tables summarize representative quantitative data for the described reactions. Note that the exact yields and reaction times can vary depending on the specific substrates, concentrations, and reaction conditions.

Table 1: Representative Data for EDC/NHS Functionalization of Carboxylic Acids

ParameterValueReference(s)
EDC/NHS Molar Ratio1.5:1.5 (relative to COOH)
Amine Molar Ratio1.2:1 (relative to COOH)
Reaction Time2-4 hours at RT, or overnight at 4°C
pH for Activation6.0
pH for Coupling7.4
Typical Yield ~70-90%

Table 2: Comparison of CuAAC and SPAAC for Bioconjugation

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Reference(s)
Catalyst Copper(I)None (strain-promoted)
Biocompatibility Limited due to copper cytotoxicityHigh, suitable for in vivo applications
Reaction Rate Generally faster (1-100 M⁻¹s⁻¹)Slower, dependent on cyclooctyne (10⁻³-1 M⁻¹s⁻¹)
Alkyne Reactant Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN)
Typical Yield >90% >90%
Reaction Time 1-4 hours2-12 hours

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

G cluster_0 Stage 1: Functionalization of this compound Start Start Activate_COOH Activate Carboxylic Acid (EDC/NHS) Start->Activate_COOH Add_Amine Add Amine-Azide or Amine-Alkyne Activate_COOH->Add_Amine Incubate Incubate (2h @ RT or O/N @ 4°C) Add_Amine->Incubate Quench Quench Reaction Incubate->Quench Purify_Linker Purify Functionalized Linker Quench->Purify_Linker Functionalized_Linker F-Peg2-SO2-Azide/Alkyne Purify_Linker->Functionalized_Linker

Caption: Workflow for the functionalization of this compound.

G cluster_1 Stage 2: CuAAC Reaction cluster_2 Stage 2: SPAAC Reaction Start_CuAAC Start Combine_Reactants Combine Alkyne and Azide Molecules Start_CuAAC->Combine_Reactants Add_Ligand Add THPTA Ligand Combine_Reactants->Add_Ligand Add_Copper Add CuSO4 Add_Ligand->Add_Copper Initiate Initiate with Sodium Ascorbate Add_Copper->Initiate Incubate_CuAAC Incubate (1-4h @ RT) Initiate->Incubate_CuAAC Purify_Conjugate_CuAAC Purify Conjugate Incubate_CuAAC->Purify_Conjugate_CuAAC Final_Product_CuAAC Final Conjugate Purify_Conjugate_CuAAC->Final_Product_CuAAC Start_SPAAC Start Combine_Reactants_SPAAC Combine Azide and Cyclooctyne Molecules Start_SPAAC->Combine_Reactants_SPAAC Incubate_SPAAC Incubate (2-12h @ RT/37°C) Combine_Reactants_SPAAC->Incubate_SPAAC Purify_Conjugate_SPAAC Purify Conjugate Incubate_SPAAC->Purify_Conjugate_SPAAC Final_Product_SPAAC Final Conjugate Purify_Conjugate_SPAAC->Final_Product_SPAAC

Caption: Workflows for CuAAC and SPAAC click chemistry reactions.

G F_Peg_COOH This compound Functionalization Functionalization (EDC/NHS Chemistry) F_Peg_COOH->Functionalization F_Peg_Azide F-Peg2-SO2-Azide Functionalization->F_Peg_Azide F_Peg_Alkyne F-Peg2-SO2-Alkyne Functionalization->F_Peg_Alkyne Click_Reaction Click Reaction F_Peg_Azide->Click_Reaction F_Peg_Alkyne->Click_Reaction Final_Conjugate Bioconjugate Click_Reaction->Final_Conjugate

Caption: Logical relationship for using this compound in click chemistry.

References

Application Notes and Protocols: F-PEG2-SO2-COOH for Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Sulfur dioxide (SO2) is increasingly recognized as an important gaseous signaling molecule involved in a variety of physiological and pathological processes.[1][2] Abnormal levels of endogenous SO2 have been linked to cardiovascular diseases, neurological disorders, and lung cancer.[3][4] Consequently, the development of robust and sensitive methods for detecting and quantifying SO2 in living cells is of significant interest to researchers in biology and drug development.

These application notes describe the use of F-PEG2-SO2-COOH, a novel fluorescent probe for the detection of SO2 and its derivatives (e.g., bisulfite) in living cells. The probe is designed to be highly selective and sensitive, enabling real-time imaging of cellular SO2 dynamics. The underlying detection mechanism is based on the nucleophilic addition of bisulfite to the probe, which elicits a "turn-on" fluorescent response.[3] The PEG (polyethylene glycol) linker enhances the probe's water solubility and biocompatibility.

Product Information

Product Name This compound
Chemical Formula C8H15FO6S
Molecular Weight 258.27 g/mol
Appearance Solid
Solubility Soluble in DMSO and aqueous buffers
Storage Store at -20°C (powder) or -80°C (in solvent)
Excitation/Emission Varies by specific probe design, typically with a large Stokes shift (e.g., >100 nm)

Key Applications

  • Fluorescent imaging of endogenous and exogenous SO2 in living cells.

  • Real-time monitoring of changes in cellular SO2 levels in response to stimuli.

  • High-throughput screening for modulators of cellular SO2 production.

  • Investigation of the role of SO2 in various signaling pathways.

Quantitative Data Summary

The following table summarizes typical performance characteristics of fluorescent probes for SO2 based on similar chemistries.

Parameter Typical Value Reference
Limit of Detection (LOD) 75 - 99 nM
Linear Detection Range 0 - 160 µM
Response Time < 1 minute
Stokes Shift > 100 nm

Signaling Pathway and Detection Mechanism

The detection of sulfur dioxide by fluorescent probes in a cellular environment typically involves the nucleophilic addition of bisulfite (HSO3-), the hydrated form of SO2, to an electrophilic center on the probe molecule. This reaction disrupts a photoinduced electron transfer (PET) process or induces a change in the intramolecular charge transfer (ICT) state of the fluorophore, leading to a significant increase in fluorescence intensity.

SO2_Detection_Pathway cluster_extracellular Extracellular cluster_cell Cellular Environment SO2_ext Exogenous SO2 HSO3 Bisulfite (HSO3-) SO2_ext->HSO3 Hydration SO2_int Endogenous SO2 (from amino acid metabolism) SO2_int->HSO3 Hydration H2O H2O H2O->HSO3 Probe_on Probe-HSO3 Adduct (Fluorescent) HSO3->Probe_on Probe_off This compound (Non-fluorescent) Probe_off->Probe_on Nucleophilic Addition Microscope Fluorescence Microscopy Probe_on->Microscope Detection

Figure 1. Mechanism of SO2 detection by a fluorescent probe.

Experimental Protocols

Protocol 1: In Vitro Spectroscopic Analysis

Objective: To determine the fluorescence response of this compound to SO2 (as bisulfite) in aqueous buffer.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Sodium bisulfite (NaHSO3) stock solution (10 mM in deionized water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution to 10 µM in PBS.

  • Prepare a serial dilution of NaHSO3 in PBS to achieve a range of concentrations (e.g., 0-200 µM).

  • In a 96-well plate, add 50 µL of the 10 µM this compound working solution to each well.

  • Add 50 µL of the different concentrations of NaHSO3 to the respective wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Plot the fluorescence intensity as a function of bisulfite concentration to determine the linear range and limit of detection.

Protocol 2: Live Cell Imaging of Endogenous and Exogenous SO2

Objective: To visualize and quantify changes in SO2 levels in living cells using this compound.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (1 mM in DMSO)

  • Sodium bisulfite (NaHSO3) stock solution (10 mM in deionized water) for exogenous SO2 treatment

  • N-ethylmaleimide (NEM) for blocking thiols (optional)

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture: Plate HeLa cells on glass-bottom dishes and culture overnight in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.

  • Probe Loading:

    • Wash the cells twice with warm PBS.

    • Incubate the cells with 5-10 µM this compound in serum-free DMEM for 30 minutes at 37°C.

  • Washing: Wash the cells three times with warm PBS to remove excess probe.

  • Imaging of Endogenous SO2:

    • Add fresh serum-free DMEM or PBS to the cells.

    • Image the cells using a confocal microscope with the appropriate laser excitation and emission filter set.

  • Imaging of Exogenous SO2:

    • After probe loading and washing, treat the cells with a desired concentration of NaHSO3 (e.g., 50-100 µM) in serum-free DMEM.

    • Incubate for 30 minutes at 37°C.

    • Image the cells as described above.

  • (Optional) Thiol Blocking: To enhance specificity for SO2, cells can be pre-treated with a thiol-blocking agent like N-ethylmaleimide (NEM) before probe loading.

  • Image Analysis: Quantify the mean fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ, CellProfiler).

Experimental Workflow

The following diagram illustrates the general workflow for a cellular imaging experiment using this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis cell_culture 1. Seed cells on glass-bottom dish overnight 2. Incubate overnight cell_culture->overnight probe_loading 3. Load cells with This compound overnight->probe_loading wash1 4. Wash to remove excess probe probe_loading->wash1 treatment 5. Treat with stimulus (e.g., NaHSO3) wash1->treatment wash2 6. Final wash treatment->wash2 imaging 7. Confocal Microscopy wash2->imaging analysis 8. Image Analysis (Quantify Fluorescence) imaging->analysis

Figure 2. Cellular imaging experimental workflow.

Troubleshooting

Problem Possible Cause Solution
High background fluorescence Incomplete removal of excess probeIncrease the number and duration of washing steps.
Cell autofluorescenceImage a control group of unlabeled cells and subtract the background. Use a narrower emission filter.
Low or no signal Insufficient probe concentration or incubation timeOptimize the probe concentration and incubation time.
Low endogenous SO2 levelsUse a positive control by treating cells with an exogenous source of SO2 (e.g., NaHSO3).
Incorrect microscope settingsEnsure the correct excitation and emission filters are being used.
Cell toxicity High probe concentrationPerform a dose-response experiment to determine the optimal non-toxic concentration.
Prolonged incubationReduce the incubation time with the probe.

References

Application Notes and Protocols for Peptide Labeling with F-Peg2-SO2-cooh

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the conjugation of peptides with the F-Peg2-SO2-cooh linker. This document outlines the procedures for both non-radioactive (cold) labeling for analytical and assay development, as well as a proposed protocol for radiolabeling with Fluorine-18 (¹⁸F) for applications in Positron Emission Tomography (PET) imaging.

Introduction to this compound Labeling

This compound, chemically known as 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid, is a bifunctional linker designed for the modification of biomolecules.[1][2][3] Its structure incorporates several key features:

  • A terminal carboxylic acid (-COOH) group, which serves as the reactive handle for forming a stable amide bond with primary amines (e.g., the N-terminus of a peptide or the side chain of a lysine residue).

  • A hydrophilic polyethylene glycol (PEG₂) spacer , which can improve the solubility and pharmacokinetic properties of the resulting peptide conjugate.[4][5]

  • A sulfonyl (SO₂) group , which is a stable chemical moiety.

  • A terminal fluorine (F) atom , which in its stable ¹⁹F form can be used for NMR studies or as a non-radioactive standard. For PET imaging applications, this fluorine can be substituted with the positron-emitting isotope ¹⁸F.

The primary application of this linker is to covalently attach this tag to a peptide of interest, thereby enabling detection, purification, or modification of the peptide's biological properties.

Part 1: Protocol for Non-Radioactive (¹⁹F) Peptide Labeling

This protocol describes the conjugation of a peptide with this compound via amide bond formation. This is a standard procedure in peptide chemistry, typically requiring the activation of the carboxylic acid group to facilitate its reaction with an amine on the peptide.

Experimental Protocol: Amide Coupling

1. Materials and Reagents:

  • Peptide with a free primary amine (≥95% purity)

  • This compound linker

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Analysis: LC-MS (Liquid Chromatography-Mass Spectrometry)

2. Step-by-Step Procedure:

  • Preparation: Ensure all glassware is dry and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution of Linker: Dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Activation of Carboxylic Acid:

    • Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the dissolved linker.

    • Let the activation proceed for 15-20 minutes at room temperature. The solution may change color.

  • Peptide Reaction:

    • In a separate vial, dissolve the peptide (1.0 equivalent) in anhydrous DMF.

    • Add the activated linker solution dropwise to the peptide solution while stirring.

  • Reaction Monitoring:

    • Allow the reaction to proceed at room temperature for 2-4 hours. The reaction progress can be monitored by LC-MS by taking small aliquots from the reaction mixture. Look for the disappearance of the starting peptide mass and the appearance of the new, higher mass of the conjugated peptide.

  • Quenching: Once the reaction is complete, it can be quenched by the addition of a small amount of water.

  • Purification:

    • Dilute the reaction mixture with 0.1% Trifluoroacetic Acid (TFA) in water.

    • Purify the crude product using preparative RP-HPLC with a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect fractions corresponding to the product peak.

  • Characterization and Lyophilization:

    • Confirm the identity and purity of the collected fractions using analytical LC-MS.

    • Pool the pure fractions and lyophilize to obtain the final this compound-labeled peptide as a white, fluffy powder.

Data Presentation: Amide Coupling Reaction
ParameterConditionPurposeExpected Outcome
Linker:Peptide Ratio 1.2 : 1Drives the reaction to completion by using a slight excess of the linker.>90% conversion
Coupling Reagent HATU/DIPEAActivates the carboxylic acid for efficient amide bond formation.High yield, low racemization
Solvent Anhydrous DMFSolubilizes reactants and facilitates the reaction.Homogeneous reaction mixture
Reaction Time 2-4 hoursTime required for the reaction to reach completion at room temperature.Complete consumption of peptide
Purity (Post-HPLC) >95%To ensure the final product is suitable for biological assays.Single peak on analytical HPLC

Visualization: Workflow for ¹⁹F-Peptide Labeling

G Workflow for this compound Peptide Conjugation cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification & Analysis Linker This compound ActivatedLinker Activated Ester Intermediate Linker->ActivatedLinker 15-20 min Reagents HATU + DIPEA in DMF Reagents->ActivatedLinker CrudeProduct Crude Labeled Peptide ActivatedLinker->CrudeProduct 2-4 hours Peptide Peptide in DMF Peptide->CrudeProduct HPLC RP-HPLC Purification CrudeProduct->HPLC Analysis LC-MS Analysis HPLC->Analysis FinalProduct Pure Labeled Peptide Analysis->FinalProduct

Caption: Workflow for this compound Peptide Conjugation.

Part 2: Application Notes for ¹⁸F-Radiolabeling for PET Imaging

For PET imaging applications, the fluorine atom on the linker must be the radionuclide ¹⁸F. Direct labeling of the final conjugated peptide is generally not feasible due to the harsh conditions required for nucleophilic fluorination. Therefore, a "prosthetic group" approach is employed. This involves first synthesizing the ¹⁸F-labeled linker, [¹⁸F]this compound, and then conjugating this radiolabeled linker to the peptide under mild conditions.

Proposed Protocol for ¹⁸F-Radiolabeling

This protocol is a representative two-step procedure. It requires a precursor molecule for the radiolabeling step, such as a tosylate or mesylate leaving group in place of the fluorine atom (e.g., TsO-Peg2-SO2-cooh).

Step A: Radiosynthesis of the Prosthetic Group [¹⁸F]this compound

  • [¹⁸F]Fluoride Production: Aqueous [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

  • Drying of [¹⁸F]Fluoride: The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA). It is then eluted with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2/K₂CO₃) in acetonitrile/water. The solvent is evaporated to dryness at elevated temperature under a stream of nitrogen to form the reactive, anhydrous [¹⁸F]F⁻/K₂₂₂/K⁺ complex.

  • Radiofluorination:

    • The labeling precursor (e.g., TsO-Peg2-SO2-coo-tBu, where the carboxylic acid is protected as a t-butyl ester) is dissolved in an anhydrous aprotic solvent like acetonitrile or DMSO.

    • This solution is added to the dried [¹⁸F]F⁻ complex.

    • The reaction mixture is heated (e.g., 80-110 °C) for 10-15 minutes to facilitate the nucleophilic substitution.

  • Deprotection: After cooling, an acid (e.g., HCl or TFA) is added, and the mixture is heated briefly to remove the t-butyl protecting group from the carboxylic acid, yielding [¹⁸F]this compound.

  • Purification: The crude radiolabeled linker is purified using semi-preparative RP-HPLC to separate it from the precursor and other impurities. The fraction containing the desired product is collected.

Step B: Conjugation of [¹⁸F]this compound to the Peptide

  • Activation: The HPLC fraction containing [¹⁸F]this compound is typically collected in a vial containing water/acetonitrile. The solvent volume is reduced under a stream of nitrogen. The linker is then activated in situ using coupling reagents (e.g., HATU and DIPEA) directly in the vial.

  • Coupling: The peptide, dissolved in a suitable buffer (e.g., pH 8.5 borate or phosphate buffer), is added to the activated radiolabeled linker.

  • Reaction: The conjugation is allowed to proceed for 15-20 minutes at a slightly elevated temperature (e.g., 40-50 °C).

  • Final Purification: The resulting radiolabeled peptide is purified by RP-HPLC to remove any unreacted [¹⁸F]this compound and other impurities.

  • Formulation: The final pure fraction is collected, the organic solvent is removed, and the product is formulated in a physiologically compatible buffer (e.g., saline with ethanol) for in vivo use after sterile filtration.

Data Presentation: ¹⁸F-Radiolabeling Parameters
ParameterTypical ValueNotes
Radiochemical Yield (RCY) 25-40% (decay-corrected)Based on starting [¹⁸F]fluoride.
Total Synthesis Time 60-90 minutesFrom end of bombardment to final product.
Radiochemical Purity >98%Determined by radio-HPLC.
Specific Activity (SA) 40-150 GBq/µmolHigh specific activity is crucial to avoid receptor saturation in vivo.

Visualization: Workflow for ¹⁸F-Peptide Radiolabeling

G Workflow for Two-Step ¹⁸F-Peptide Radiolabeling cluster_radiolabeling Step 1: Radiosynthesis of Prosthetic Group cluster_conjugation Step 2: Peptide Conjugation F18 [¹⁸F]Fluoride Radiolabeling Nucleophilic Substitution (Heat, 10-15 min) F18->Radiolabeling Precursor Labeling Precursor (e.g., TsO-Peg2-SO2-cooR) Precursor->Radiolabeling Deprotection Acidic Deprotection Radiolabeling->Deprotection PurifiedLinker Purified [¹⁸F]this compound Deprotection->PurifiedLinker via HPLC Activation Activation (HATU, DIPEA) PurifiedLinker->Activation Coupling Coupling Reaction (15-20 min) Activation->Coupling Peptide Target Peptide Peptide->Coupling FinalPurification Final HPLC Purification Coupling->FinalPurification FinalProduct [¹⁸F]Labeled Peptide FinalPurification->FinalProduct

Caption: Workflow for Two-Step ¹⁸F-Peptide Radiolabeling.

Application Example: Targeting a Cell Surface Receptor

Peptides labeled with imaging tags are frequently used to target specific cell surface receptors that are overexpressed in disease states, such as cancer. The labeled peptide acts as a probe to visualize and quantify the expression of these receptors in vivo using PET.

Visualization: Labeled Peptide Targeting a Signaling Pathway

G Imaging Receptor-Mediated Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane cluster_intracellular LabeledPeptide [¹⁸F]this compound -Peptide Receptor Cell Surface Receptor LabeledPeptide->Receptor Binding PET PET Scanner (Signal Detection) LabeledPeptide->PET γ-rays Pathway Signaling Cascade Receptor->Pathway Activation Response Cellular Response (e.g., Proliferation) Pathway->Response

Caption: Labeled Peptide for PET Imaging of Cell Receptors.

References

Application Notes and Protocols for F-Peg2-SO2-cooh in Targeted Covalent Inhibitor Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of F-Peg2-SO2-cooh as a linker in the design of targeted covalent inhibitors (TCIs). This document outlines the rationale for its use, key experimental procedures for characterization, and representative data.

Introduction to Targeted Covalent Inhibitors and the Role of this compound

Targeted covalent inhibitors (TCIs) are a class of drugs designed to form a stable, covalent bond with their protein target.[1][2][3] This is achieved through a two-step mechanism: initial reversible binding to the target protein, followed by the formation of a covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue on the protein.[2] This covalent modification can lead to enhanced potency, prolonged duration of action, and the ability to inhibit challenging targets with shallow binding pockets.[4]

The design of a TCI involves three key components: a recognition moiety that provides affinity and selectivity for the target, an electrophilic warhead that forms the covalent bond, and a linker that connects these two elements. The linker plays a crucial role in optimizing the physicochemical and pharmacokinetic properties of the inhibitor.

This compound is a heterobifunctional linker that offers several advantages in TCI design:

  • PEG Spacer: The short polyethylene glycol (PEG2) chain enhances hydrophilicity, which can improve the solubility and reduce the aggregation of the inhibitor. This can also lead to improved pharmacokinetic profiles, such as a longer half-life.

  • Fluorosulfonyl Warhead: The fluorosulfonyl (-SO2F) group is an emerging electrophilic warhead that can react with nucleophilic residues like lysine, tyrosine, serine, and histidine. It is generally more stable to hydrolysis than many other electrophiles, which can reduce off-target reactions.

  • Carboxylic Acid Handle: The terminal carboxylic acid (-COOH) provides a convenient point of attachment for the recognition moiety through standard amide bond formation.

Design and Synthesis Strategy

The general strategy for designing a TCI using the this compound linker involves identifying a suitable recognition element for the target protein and a nucleophilic amino acid in or near the binding site. The this compound linker is then coupled to the recognition moiety to position the fluorosulfonyl warhead for covalent bond formation.

Logical Workflow for TCI Design:

TCI_Design_Workflow cluster_design Design Phase cluster_synthesis Synthesis & Characterization Target_Identification Target Identification & Nucleophile Mapping Recognition_Moiety Select Recognition Moiety (Ligand) Target_Identification->Recognition_Moiety Known Ligand or Fragment Screen Linker_Strategy Incorporate This compound Recognition_Moiety->Linker_Strategy Covalent_Inhibitor Design Final Covalent Inhibitor Structure Linker_Strategy->Covalent_Inhibitor Synthesis Chemical Synthesis Covalent_Inhibitor->Synthesis Biochemical_Assays Biochemical Assays Synthesis->Biochemical_Assays Cell-Based_Assays Cell-Based Assays Biochemical_Assays->Cell-Based_Assays Off-Target_Profiling Off-Target Profiling Cell-Based_Assays->Off-Target_Profiling

Caption: A logical workflow for the design and evaluation of a targeted covalent inhibitor.

Hypothetical Signaling Pathway: Inhibition of Kinase X

To illustrate the application of this compound, we will consider a hypothetical signaling pathway where "Kinase X" is a key oncogenic driver. A non-covalent inhibitor, "Ligand-A," is known to bind to the active site of Kinase X. Structural analysis reveals a non-catalytic lysine residue (Lys-185) in proximity to the binding site of Ligand-A. We will design a TCI, "CovalentInhib-FX," by linking Ligand-A to this compound.

Signaling Pathway Diagram:

Signaling_Pathway cluster_pathway Kinase X Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_X Kinase X Receptor->Kinase_X Activates Substrate Substrate Protein Kinase_X->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Phospho_Substrate->Downstream_Signaling Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation CovalentInhib_FX CovalentInhib-FX CovalentInhib_FX->Kinase_X Covalently Inhibits

Caption: Hypothetical signaling pathway inhibited by CovalentInhib-FX.

Quantitative Data Summary

The following tables summarize hypothetical but representative quantitative data for the characterization of CovalentInhib-FX.

Table 1: Biochemical Potency and Covalent Kinetics

CompoundTargetIC50 (nM)KI (nM)kinact (s-1)kinact/KI (M-1s-1)
Ligand-A (non-covalent)Kinase X5050N/AN/A
CovalentInhib-FXKinase X5600.00350,000
CovalentInhib-FX (K185A mutant)Kinase X4545N/AN/A

Table 2: Cellular Activity and Selectivity

CompoundCell LineCell Viability IC50 (µM)Target Engagement IC50 (µM)
Ligand-ACancer Cell Line (Kinase X dependent)1.52.0
CovalentInhib-FXCancer Cell Line (Kinase X dependent)0.10.15
CovalentInhib-FXControl Cell Line (Kinase X independent)> 20> 20

Experimental Protocols

Protocol 1: Synthesis of CovalentInhib-FX

This protocol describes the coupling of the recognition moiety (Ligand-A, assuming it has a primary or secondary amine) to the this compound linker.

Workflow for Synthesis:

Synthesis_Workflow Ligand_A Ligand-A with Amine Coupling Amide Coupling (e.g., HATU, DIPEA) Ligand_A->Coupling Linker This compound Linker->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization Final_Product CovalentInhib-FX Characterization->Final_Product

Caption: General workflow for the synthesis of CovalentInhib-FX.

Materials:

  • Ligand-A with a free amine group

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Dissolve this compound (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add a solution of Ligand-A (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain CovalentInhib-FX.

  • Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Protocol 2: Determination of Covalent Inhibition Kinetics (kinact/KI)

This protocol determines the kinetic parameters of covalent inhibition.

Materials:

  • Recombinant Kinase X enzyme

  • CovalentInhib-FX

  • ATP and a suitable peptide substrate for Kinase X

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a series of dilutions of CovalentInhib-FX in the assay buffer.

  • In a multi-well plate, incubate Kinase X with the different concentrations of CovalentInhib-FX for various time points (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The final concentration of ATP should be at its Km value.

  • Allow the kinase reaction to proceed for a time that ensures linear product formation in the absence of inhibitor.

  • Terminate the reaction and measure the remaining kinase activity using the Kinase-Glo® assay according to the manufacturer's instructions.

  • For each inhibitor concentration, plot the natural log of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line is the observed rate of inactivation (kobs).

  • Plot the kobs values against the inhibitor concentrations. Fit the data to the following equation to determine kinact and KI: kobs = kinact * [I] / (KI + [I])

Protocol 3: Cell-Based Target Engagement Assay

This protocol measures the ability of CovalentInhib-FX to engage Kinase X in a cellular context.

Materials:

  • Cancer cell line expressing Kinase X

  • CovalentInhib-FX

  • Cell lysis buffer

  • Alkyne-tagged probe that covalently binds to the active site of Kinase X

  • Click chemistry reagents (biotin-azide, copper sulfate, TBTA, TCEP)

  • Streptavidin beads

  • SDS-PAGE and Western blotting reagents

  • Antibody against Kinase X

Procedure:

  • Culture the cancer cells to approximately 80% confluency.

  • Treat the cells with increasing concentrations of CovalentInhib-FX for a defined period (e.g., 2 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Treat the cell lysates with the alkyne-tagged probe to label the uninhibited Kinase X.

  • Perform a click reaction to conjugate a biotin tag to the alkyne-tagged probe.

  • Capture the biotinylated proteins using streptavidin beads.

  • Elute the captured proteins and analyze by SDS-PAGE and Western blotting using an antibody against Kinase X.

  • Quantify the band intensities to determine the concentration of CovalentInhib-FX required to achieve 50% target engagement (IC50).

Protocol 4: Proteome-Wide Selectivity Profiling

This chemoproteomic protocol is used to identify potential off-targets of CovalentInhib-FX.

Materials:

  • Alkyne-derivatized CovalentInhib-FX

  • Cancer cell line

  • Cell lysis buffer

  • Click chemistry reagents (biotin-azide, copper sulfate, TBTA, TCEP)

  • Streptavidin beads

  • Trypsin for protein digestion

  • LC-MS/MS for proteomic analysis

Procedure:

  • Synthesize an alkyne-derivatized version of CovalentInhib-FX.

  • Treat cells with the alkyne-tagged inhibitor.

  • Lyse the cells and perform a click reaction to attach a biotin tag.

  • Enrich the biotin-labeled proteins with streptavidin beads.

  • Digest the on-bead proteins with trypsin.

  • Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently modified by the inhibitor.

  • Use label-free quantification or SILAC-based methods to compare the enrichment of proteins between inhibitor-treated and vehicle-treated cells to identify specific off-targets.

Conclusion

The this compound linker is a valuable tool for the design of targeted covalent inhibitors. Its properties can contribute to improved solubility, favorable pharmacokinetics, and potent and selective covalent inhibition. The protocols outlined in these application notes provide a framework for the synthesis and comprehensive evaluation of TCIs incorporating this advanced linker. Careful characterization of the kinetics of covalent modification and proteome-wide selectivity is essential for the successful development of safe and effective covalent drugs.

References

Application Notes and Protocols: Evaluating Protein Degradation Mediated by F-Peg2-SO2-cooh-Containing Compounds using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F-Peg2-SO2-cooh is a bifunctional linker molecule utilized in the synthesis of targeted protein degraders, most notably Proteolysis Targeting Chimeras (PROTACs). As a PEG-based linker, it connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, thereby inducing the degradation of the target protein. Western blotting is an essential immunodetection technique to verify and quantify the degradation of the target protein following treatment with a PROTAC synthesized using the this compound linker. This document provides a detailed protocol for using Western blot to assess the efficacy of such compounds.

While this compound itself is not used as a reagent within the Western blot procedure, this technique is critical for validating the activity of the final PROTAC molecule. The core principle involves treating cells with the PROTAC and then using Western blot to measure the subsequent decrease in the amount of the target protein.

Signaling Pathway and Experimental Rationale

The experimental workflow is designed to quantify the reduction of a target protein inside a cell after treatment. The this compound linker is a key component of the PROTAC molecule that facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (containing this compound linker) TargetProtein Target Protein PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds Proteasome Proteasome TargetProtein->Proteasome Degradation E3Ligase->Proteasome Ubiquitination DegradedProtein Degraded Peptides Proteasome->DegradedProtein Western_Blot_Workflow start Start: Cell Culture treatment Treat cells with This compound-based PROTAC start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification electrophoresis SDS-PAGE Gel Electrophoresis quantification->electrophoresis transfer Protein Transfer to Membrane (e.g., PVDF) electrophoresis->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (Chemiluminescence or Fluorescence) secondary_ab->detection analysis Data Analysis and Quantification detection->analysis end End: Assess Protein Degradation analysis->end

Application Notes and Protocols for F-Peg2-SO2-COOH in Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the use of F-Peg2-SO2-COOH, a novel heterobifunctional crosslinker, in immunoprecipitation (IP) experiments. The unique architecture of this reagent, featuring a polyethylene glycol (PEG) spacer, a sulfonyl-based reactive group, and a terminal carboxylic acid, offers distinct advantages for capturing and stabilizing protein-protein interactions.

Introduction to this compound

This compound is a chemical crosslinker designed for covalent conjugation of biomolecules. Its structure consists of three key functional components:

  • Carboxylic Acid (-COOH): This terminus can be activated to react with primary amines, such as the side chain of lysine residues on a protein, forming a stable amide bond.

  • PEG2 Spacer: A two-unit polyethylene glycol linker provides a defined spacer length, enhancing water solubility of the crosslinker and the resulting conjugate.[1][2][3][4][5] This hydrophilicity helps to minimize non-specific binding and aggregation during immunoprecipitation.

  • Sulfonyl-based Reactive Group (-SO2-): It is inferred that the "F" in the name may indicate a sulfonyl fluoride (-SO2F) group, which can react with various nucleophilic amino acid side chains, including serine, threonine, tyrosine, histidine, and lysine. This allows for a "plant-and-cast" approach where the carboxyl end is first "planted" on a protein, and the sulfonyl fluoride end is then "cast" to react with nearby interacting partners.

This heterobifunctional nature allows for sequential and controlled crosslinking of protein complexes, making it a valuable tool for studying protein-protein interactions.

Principle of Application in Immunoprecipitation

In the context of immunoprecipitation, this compound can be used to covalently trap transient or weak protein-protein interactions, which might otherwise be lost during the stringent washing steps of a typical IP protocol. The workflow involves introducing the crosslinker to a cell lysate or a purified protein mixture to allow for the formation of covalent bonds between interacting proteins. Subsequently, the antibody specific to the protein of interest is used to immunoprecipitate the entire crosslinked complex.

Experimental Protocol: Immunoprecipitation using this compound

This protocol outlines the steps for crosslinking protein complexes in a cell lysate followed by immunoprecipitation.

Materials and Reagents
  • This compound Crosslinker

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Cell Lysis Buffer (RIPA or a non-denaturing buffer of choice)

  • Protease and Phosphatase Inhibitor Cocktails

  • Primary Antibody specific to the target protein

  • Protein A/G Agarose or Magnetic Beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

Experimental Workflow

G cluster_0 Crosslinker Activation cluster_1 Cell Lysate Preparation cluster_2 Crosslinking Reaction cluster_3 Immunoprecipitation cluster_4 Analysis A Dissolve this compound in Activation Buffer B Add EDC and NHS to activate -COOH group A->B E Add activated crosslinker to cell lysate B->E C Harvest and lyse cells in appropriate buffer D Clarify lysate by centrifugation C->D D->E F Incubate to allow crosslinking E->F G Quench unreacted crosslinker F->G H Add primary antibody to crosslinked lysate G->H I Add Protein A/G beads H->I J Incubate to form antibody-bead-protein complex I->J K Wash beads to remove non-specific binders J->K L Elute crosslinked protein complexes K->L M Analyze eluate by SDS-PAGE and Western Blot L->M

Figure 1. Experimental workflow for immunoprecipitation using this compound.

Step-by-Step Procedure
  • Activation of this compound (to be performed immediately before use): a. Dissolve this compound in Activation Buffer to a final concentration of 10 mM. b. Add EDC and NHS to final concentrations of 20 mM and 50 mM, respectively. c. Incubate for 15 minutes at room temperature.

  • Preparation of Cell Lysate: a. Harvest cells and wash with ice-cold PBS. b. Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes with periodic vortexing. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new pre-chilled tube.

  • Crosslinking Reaction: a. Add the activated this compound to the clarified cell lysate. A typical starting concentration is 1-2 mM, but this should be optimized for the specific application. b. Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle rotation. c. Quench the crosslinking reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50 mM. d. Incubate for 15 minutes at room temperature.

  • Immunoprecipitation: a. Add the primary antibody specific to the target protein to the crosslinked lysate. The optimal antibody concentration should be determined empirically. b. Incubate for 1-2 hours at 4°C with gentle rotation. c. Add pre-washed Protein A/G agarose or magnetic beads to the lysate-antibody mixture. d. Incubate for an additional 1 hour or overnight at 4°C with gentle rotation.

  • Washing and Elution: a. Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads). b. Discard the supernatant and wash the beads 3-5 times with 1 mL of cold Wash Buffer. c. After the final wash, carefully remove all supernatant. d. Elute the crosslinked protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature. For SDS-PAGE analysis, 1X SDS-PAGE sample buffer can be used directly for elution by boiling for 5-10 minutes. e. If using a low pH elution buffer, neutralize the eluate by adding Neutralization Buffer.

  • Analysis: a. Analyze the eluted protein complexes by SDS-PAGE followed by Western blotting using antibodies against the target protein and its expected interacting partners.

Data Presentation

The following table provides a hypothetical summary of expected results from an immunoprecipitation experiment using this compound compared to a standard co-immunoprecipitation without a crosslinker.

ConditionTarget Protein (Bait)Interacting Protein (Prey)Relative Amount of Prey Pulled Down
Standard Co-IPProtein XProtein Y1.0 (normalized)
This compound Crosslinked IPProtein XProtein Y3.5
Negative Control (IgG)-Protein Y< 0.1

This table illustrates the expected enrichment of a known interacting protein (Prey) when using the this compound crosslinker compared to a standard co-immunoprecipitation, demonstrating the ability of the crosslinker to stabilize the protein-protein interaction.

Signaling Pathway Visualization

The use of crosslinkers like this compound is instrumental in elucidating signaling pathways by capturing protein interactions. The following diagram illustrates a hypothetical signaling cascade where this crosslinker could be applied to confirm the interaction between a receptor, an adaptor protein, and a downstream kinase.

G cluster_0 Cell Membrane Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein (e.g., GRB2) Receptor->Adaptor Interaction stabilized by this compound Kinase Downstream Kinase (e.g., SOS1) Adaptor->Kinase Interaction stabilized by this compound Effector Effector Protein (e.g., RAS) Kinase->Effector Signal Transduction

Figure 2. A hypothetical signaling pathway illustrating protein interactions.

Troubleshooting and Optimization

  • High Background: If high levels of non-specific binding are observed, consider pre-clearing the lysate with beads before the immunoprecipitation step. Additionally, optimizing the crosslinker concentration and incubation time may be necessary.

  • Low Yield: If the yield of the crosslinked complex is low, ensure the -COOH group of the crosslinker is efficiently activated. The concentration of EDC and NHS can be adjusted. Also, consider the order of addition of the antibody and beads to the lysate.

  • Antibody Co-elution: If the eluate is contaminated with the immunoprecipitating antibody, consider covalently crosslinking the antibody to the beads before adding the lysate.

By providing a robust method for stabilizing protein complexes, this compound is a powerful tool for researchers in basic science and drug development to dissect complex protein interaction networks.

References

Application Notes & Protocols: Cell Permeability Assays for F-Peg2-SO2-COOH Containing Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes

The assessment of cell permeability is a critical step in the drug discovery process, providing essential insights into a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For molecules incorporating the F-Peg2-SO2-COOH moiety, predicting permeability presents a unique set of challenges and considerations due to the combination of distinct functional groups.

  • Polyethylene Glycol (PEG) Linker (Peg2): The short di-ethylene glycol linker increases the molecule's hydrophilicity and hydrodynamic volume. While PEGylation can enhance solubility and prolong plasma half-life, it often reduces passive permeability across cell membranes.[1][2] For small molecules, PEGylation can be strategically used to limit blood-brain barrier penetration.[2]

  • Carboxylic Acid (-COOH): This group is ionizable. At physiological pH (approx. 7.4), the carboxylic acid will be predominantly deprotonated, carrying a negative charge. This charge significantly hinders passive diffusion across the lipophilic cell membrane, often leading to lower permeability.[3][4]

  • Sulfonamide (-SO2-): The sulfonamide group is a common feature in many clinically successful drugs and contributes to the overall physicochemical properties, including polarity and hydrogen bonding capacity, which influence membrane interaction.

Given these characteristics, a multi-tiered approach is recommended to thoroughly characterize the permeability of this compound containing molecules. This typically begins with a high-throughput, non-cell-based assay to evaluate passive diffusion, followed by more complex cell-based models to investigate active transport mechanisms and predict in vivo absorption.

Recommended Permeability Screening Strategy

A logical workflow ensures that resources are used efficiently, starting with simpler models and progressing to more complex, biologically relevant assays.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: In Vitro Gold Standard cluster_2 Tier 3: Mechanistic Follow-up cluster_3 Data Interpretation PAMPA PAMPA Assay (Passive Diffusion) Caco2 Caco-2 Assay (Intestinal Absorption & Efflux) PAMPA->Caco2 Promising Passive Permeability MDCK MDCK-MDR1 Assay (P-gp Substrate Identification) Caco2->MDCK High Efflux Ratio (ER > 2) Analysis Permeability Classification & Risk Assessment Caco2->Analysis Low Efflux Ratio MDCK->Analysis

Caption: Tiered approach for assessing molecule permeability.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a cost-effective, high-throughput method to determine a compound's passive permeability. It uses a lipid-infused artificial membrane, avoiding the complexities of active transport.

Materials:

  • PAMPA plate system (96-well donor and acceptor plates)

  • Phospholipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compound and control compounds (high and low permeability)

  • DMSO for stock solutions

  • Plate reader or LC-MS/MS system for analysis

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test molecule and controls in DMSO. Dilute to a final working concentration (e.g., 10-50 µM) in PBS.

  • Membrane Coating: Carefully apply 5 µL of the phospholipid solution to the membrane of each well in the donor plate.

  • Assay Setup:

    • Add 300 µL of PBS to each well of the acceptor plate.

    • Add 200 µL of the compound working solution to each well of the lipid-coated donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich". Incubate at room temperature for 5 to 18 hours in a humidified chamber to prevent evaporation.

  • Quantification: After incubation, separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq])

Where:

  • V_D and V_A are the volumes of the donor and acceptor wells.

  • A is the area of the membrane.

  • t is the incubation time.

  • [C_A] is the compound concentration in the acceptor well.

  • [C_eq] is the equilibrium concentration.

Data Presentation:

CompoundTypePe (x 10⁻⁶ cm/s)
This compoundTest(Experimental Value)
CaffeineHigh Permeability Control> 5.0
FurosemideLow Permeability Control< 1.0
Protocol 2: Caco-2 Bidirectional Permeability Assay

The Caco-2 assay is the industry gold standard for predicting human intestinal absorption. Caco-2 cells, when cultured on semi-permeable supports, form a polarized monolayer with tight junctions and express various transporters, mimicking the intestinal barrier. This allows for the assessment of both passive diffusion and active transport.

Caption: Workflow for a bidirectional Caco-2 permeability assay.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Transwell permeable supports (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • Lucifer yellow for monolayer integrity check

  • Test compound and controls (e.g., Propranolol - high permeability, Atenolol - low permeability, Digoxin - P-gp substrate)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 21 days to allow for differentiation and formation of a confluent, polarized monolayer.

  • Monolayer Integrity Test:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be >250 Ω·cm² for a valid assay.

    • Perform a Lucifer yellow permeability test. The Papp for Lucifer yellow should be very low (<1.0 x 10⁻⁶ cm/s), indicating intact tight junctions.

  • Transport Experiment (Bidirectional):

    • Wash the cell monolayers with pre-warmed HBSS.

    • For A→B permeability: Add the test compound (e.g., 10 µM in HBSS) to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

    • For B→A permeability: Add the test compound to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 60-120 minutes, with gentle shaking.

  • Sampling and Quantification: At the end of the incubation, take samples from both the donor and receiver compartments. Analyze the concentration of the compound using LC-MS/MS.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) for each direction: Papp = (dQ/dt) / (A * C_0) Where:

    • dQ/dt is the rate of compound appearance in the receiver compartment.

    • A is the surface area of the membrane.

    • C_0 is the initial concentration in the donor compartment.

  • Calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests the compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp).

Data Presentation:

CompoundPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Class
This compound(Value)(Value)(Value)(Classification)
Propranolol> 10.0~10.0~1.0High
Atenolol< 1.0< 1.0~1.0Low
Digoxin< 1.0> 2.0> 2.0Low (P-gp Substrate)

Understanding Cellular Transport Mechanisms

The data from cell-based assays help elucidate the primary mechanism by which a molecule crosses the intestinal barrier.

G Mechanisms of Transport Across an Epithelial Monolayer cluster_cell Epithelial Cell Influx Influx Transporter Efflux Efflux Transporter (e.g., P-gp) Apical Apical Side (Lumen) Efflux->Apical Active Efflux Apical->Influx Active Uptake Basolateral Basolateral Side (Bloodstream) Apical->Basolateral Paracellular (Between Cells) Apical->Basolateral Transcellular (Passive Diffusion)

Caption: Potential routes for a molecule to cross a cell monolayer.

  • Transcellular (Passive) Diffusion: The molecule passes directly through the cell. Lipophilicity is a key driver. An uncharged this compound would favor this route.

  • Paracellular Transport: The molecule passes through the tight junctions between cells. This route is typically restricted to small, hydrophilic molecules.

  • Active Transport: The molecule is moved across the membrane by transporter proteins. This can either facilitate uptake (influx) or actively pump the molecule out of the cell (efflux), which is a common mechanism of drug resistance. The Caco-2 assay is crucial for identifying if the this compound molecule is subject to efflux.

References

Application Notes and Protocols: F-Peg2-SO2-cooh in the Context of Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initial investigations into the direct application of F-Peg2-SO2-cooh as a fluorescent probe in microscopy have not yielded specific published protocols. Currently, this molecule is commercially available and primarily categorized as a PEG-based linker, potentially for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The structure of this compound, featuring a polyethylene glycol (PEG) linker, a sulfone (SO2) group, and a carboxylic acid (COOH) moiety, suggests its utility in bioconjugation and drug development.

However, the prominent "SO2" component in its name strongly points towards a related and highly relevant area of research in fluorescence microscopy: the detection of sulfur dioxide (SO2) and its derivatives (bisulfite and sulfite). Endogenous SO2 is increasingly recognized as a critical signaling molecule involved in various physiological and pathological processes. This has led to the development of numerous fluorescent probes designed to detect and visualize SO2 within living cells and organisms.

These application notes will therefore focus on the principles and protocols for using fluorescent probes for SO2 detection in microscopy, a field highly relevant to the chemical structure of this compound. The methodologies and data presented are compiled from various studies on established SO2 fluorescent probes and serve as a comprehensive guide for researchers interested in this area.

Principle of SO2 Detection with Fluorescent Probes

Fluorescent probes for SO2 detection are typically designed with a fluorophore and a recognition site that selectively reacts with SO2 derivatives (e.g., bisulfite). The general mechanism involves a chemical reaction between the probe and the analyte, which leads to a change in the probe's photophysical properties, such as an increase ("turn-on") or a shift in its fluorescence emission. This change allows for the visualization and quantification of SO2 levels in biological samples.

A common reaction mechanism is the nucleophilic addition of bisulfite to an electron-deficient carbon-carbon double bond or an aldehyde group on the probe molecule. This reaction disrupts a photoinduced electron transfer (PET) process or alters the intramolecular charge transfer (ICT) characteristics of the fluorophore, resulting in a detectable fluorescence signal.

Quantitative Data of Representative SO2 Fluorescent Probes

The following table summarizes the key photophysical and performance characteristics of several reported fluorescent probes for sulfur dioxide detection. This data is essential for selecting the appropriate probe for a specific experimental setup.

Probe NameExcitation (nm)Emission (nm)Detection Limit (nM)Stokes Shift (nm)Target Analyte(s)Reference
BCy-SO2 Not SpecifiedNot SpecifiedLowNot SpecifiedSO2 derivatives--INVALID-LINK--[1]
BPO-Py-Cl 39049599.27105SO2--INVALID-LINK--[2][3]
CA-SO2 Not SpecifiedNot Specified75129SO2 derivatives--INVALID-LINK--[4]
BPO-DNSP Not Specified495 (for SO2)149.3>105SO2 and biothiols--INVALID-LINK--[5]
NYD Not Specified574 (for SO2)26Not SpecifiedSO2 and Hg2+--INVALID-LINK--
TIS Not SpecifiedNear-infraredLowLargeSO2 derivatives--INVALID-LINK--

Experimental Protocols

General Protocol for Live Cell Imaging of Endogenous SO2

This protocol provides a general workflow for staining and imaging endogenous or exogenous sulfur dioxide in cultured cells using a fluorescent probe.

Materials:

  • Fluorescent SO2 probe

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Antibiotics (e.g., penicillin-streptomycin)

  • Cultured cells (e.g., HeLa, A549)

  • Confocal microscope with appropriate filter sets

  • Optional: SO2 donor (e.g., Na2SO3/NaHSO3) for positive control

  • Optional: N-ethylmaleimide (NEM) as a scavenger of biothiols to reduce interference

Procedure:

  • Cell Culture:

    • Culture cells on glass-bottom dishes or coverslips in a suitable medium supplemented with FBS and antibiotics.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2 until cells reach the desired confluency (typically 60-80%).

  • Probe Preparation:

    • Prepare a stock solution of the fluorescent SO2 probe (typically 1-10 mM) in high-quality, anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light.

    • On the day of the experiment, dilute the stock solution to the final working concentration (typically 1-10 µM) in cell culture medium or PBS.

  • Cell Staining:

    • Wash the cultured cells twice with warm PBS to remove residual medium.

    • Incubate the cells with the diluted probe solution for a specified time (e.g., 30 minutes) at 37°C. The optimal incubation time should be determined empirically for each probe and cell line.

  • Imaging of Endogenous SO2:

    • After incubation, wash the cells three times with warm PBS to remove any unbound probe.

    • Add fresh cell culture medium or PBS to the cells.

    • Immediately proceed to imaging using a confocal fluorescence microscope. Use the excitation and emission wavelengths appropriate for the selected probe (refer to the table above).

  • Imaging of Exogenous SO2 (Positive Control):

    • After staining with the probe (Step 3), incubate the cells with a solution of an SO2 donor (e.g., 100-500 µM Na2SO3/NaHSO3) for a specific duration (e.g., 30-90 minutes).

    • Wash the cells three times with warm PBS.

    • Proceed with imaging as described in Step 4. A significant increase in fluorescence intensity compared to the control (endogenous SO2) is expected.

  • Image Analysis:

    • Acquire images and quantify the fluorescence intensity using appropriate software (e.g., ImageJ, FIJI).

    • Compare the fluorescence intensity between control and treated cells to determine the relative change in SO2 levels.

Visualizations

Experimental Workflow for SO2 Detection in Live Cells

G cluster_exp Experiment cluster_img Imaging & Analysis A Culture cells on coverslips C Wash cells with PBS A->C B Prepare fluorescent SO2 probe solution D Incubate cells with probe B->D C->D E Wash to remove unbound probe D->E F Add fresh medium/PBS E->F G Acquire images with confocal microscope F->G H Quantify fluorescence intensity G->H

Caption: A generalized workflow for the detection of sulfur dioxide in living cells using a fluorescent probe.

Simplified Signaling Pathway Involving Endogenous SO2

G cluster_synthesis SO2 Synthesis cluster_effects Cellular Effects cluster_probe Fluorescence Detection A L-Cysteine B Aspartate Aminotransferase (AAT) A->B C Endogenous SO2 (HSO3-/SO3^2-) B->C D Vasodilation C->D E Anti-inflammation C->E F Regulation of Ion Channels C->F G Antioxidant Response C->G H Fluorescent SO2 Probe (Non-fluorescent) C->H + I Fluorescent Product (Fluorescent) H->I Reaction

Caption: A simplified diagram illustrating the endogenous synthesis of SO2 and its subsequent detection by a fluorescent probe.

References

Application Note: Quantitative Analysis of F-Peg2-SO2-cooh Conjugates in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of F-Peg2-SO2-cooh, a fluorinated, short-chain polyethylene glycol (PEG) conjugate, in human plasma. The methodology employs a protein precipitation extraction procedure, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization mode. This method is suitable for researchers, scientists, and drug development professionals requiring accurate determination of this compound in a biological matrix.

Introduction

The covalent attachment of polyethylene glycol (PEG) moieties, known as PEGylation, is a widely used strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This compound is a novel conjugate characterized by a short PEG chain, a sulfone group, a carboxylic acid, and terminal fluorine atoms. Accurate quantification of such molecules in biological matrices is crucial for preclinical and clinical drug development. This document provides a detailed protocol for the analysis of this compound in human plasma using LC-MS/MS, offering high selectivity and sensitivity.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample (100 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase A dry->reconstitute inject Inject onto LC System reconstitute->inject lc Chromatographic Separation (C18 Column) inject->lc ms MS/MS Detection (Negative ESI) lc->ms quant Quantification (Peak Area Ratio) ms->quant cal Calibration Curve quant->cal report Generate Report cal->report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled analog of this compound).

  • Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is performed using a reversed-phase C18 column. The presence of the PEG moiety increases polarity, but the overall molecule is expected to retain sufficient hydrophobicity for reversed-phase separation.

ParameterCondition
LC System Standard UHPLC/HPLC system
Column C18 bonded silica, e.g., 2.1 x 50 mm, 1.8 µm particle size
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution Time (min)
Mass Spectrometry

Due to the presence of the carboxylic acid and sulfone groups, negative electrospray ionization (ESI) is the preferred mode for sensitive detection.

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temperature 500°C
Ion Spray Voltage -4500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical):

The exact m/z values for the precursor and product ions need to be determined by direct infusion of a standard solution of this compound. Based on the fragmentation of similar compounds, the following are plausible fragmentation pathways:

  • Precursor Ion ([M-H]⁻): The deprotonated molecule.

  • Product Ions:

    • Loss of CO₂ from the carboxylate group is a common fragmentation pathway for deprotonated carboxylic acids.[3][4]

    • Cleavage of the C-S bond in the sulfone group, potentially leading to the loss of SO₂.[5]

    • Fragmentation along the PEG chain, resulting in characteristic neutral losses of ethylene glycol units (44 Da).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M-H]⁻Fragment 1 (e.g., [M-H-CO₂]⁻)Optimized (e.g., -25)
This compound[M-H]⁻Fragment 2 (e.g., [M-H-SO₂]⁻)Optimized (e.g., -35)
Internal Standard[M'-H]⁻Fragment' 1Optimized

Data Presentation and Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibrators. A linear regression with a weighting factor of 1/x² is typically used.

Table 1: Quantitative Performance (Hypothetical Data)

ParameterValue
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) ± 15%
Matrix Effect Minimal
Recovery > 85%

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the analyte's chemical properties and the chosen analytical method.

logical_relationship cluster_analyte Analyte Properties (this compound) cluster_method Method Selection prop1 Carboxylic Acid & Sulfone Groups method1 Negative ESI-MS/MS prop1->method1 Acidic nature promotes deprotonation prop2 PEG Moiety method2 Reversed-Phase LC prop2->method2 Increases polarity, but RP still effective for small PEGs method3 Protein Precipitation prop2->method3 Soluble in organic solvent used for precipitation prop3 Fluorine Atoms & Alkyl Chain prop3->method2 Provides hydrophobic retention

References

Troubleshooting & Optimization

Technical Support Center: Optimizing F-Peg2-SO2-cooh Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for F-Peg2-SO2-cooh and other amine-reactive PEGylation reagents. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their conjugation experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal pH for F-Peg2-SO2-NHS ester conjugation, and why is it so critical?

A: The optimal pH for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5, with a frequently recommended starting point of pH 8.3-8.5.[1][2][3][4][5] This pH range represents a crucial balance between two competing reactions:

  • Amine Reactivity: The primary amine on your protein or molecule must be deprotonated (-NH2) to act as a nucleophile and attack the NHS ester. At a pH below the pKa of the amine (typically around 10.5 for lysine), the amine is protonated (-NH3+), rendering it unreactive.

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where water molecules attack the ester, rendering it inactive. The rate of this hydrolysis reaction increases significantly with higher pH.

Therefore, a pH of 8.3-8.5 provides a sufficient concentration of reactive deprotonated amines while minimizing the rapid hydrolysis of the F-Peg2-SO2-NHS ester.

Q2: My conjugation yield is consistently low. What are the potential causes and how can I improve it?

A: Low conjugation yield is a common issue that can stem from several factors. Here's a troubleshooting guide:

  • Incorrect Buffer: The presence of primary amines in your buffer, such as Tris (TBS) or glycine, will compete with your target molecule for the F-Peg2-SO2-NHS ester, significantly reducing your yield.

    • Solution: Always use amine-free buffers. Recommended buffers include phosphate-buffered saline (PBS), bicarbonate, borate, or HEPES. If your protein is in an amine-containing buffer, perform a buffer exchange via dialysis or desalting column before starting the conjugation.

  • Hydrolysis of the NHS Ester: Your F-Peg2-SO2-NHS ester may have hydrolyzed before or during the reaction.

    • Solution:

      • Proper Storage: Store the solid NHS ester reagent in a cool, dry place, protected from moisture. A desiccator is highly recommended.

      • Fresh Reagent Preparation: If the NHS ester is not readily soluble in your aqueous buffer, dissolve it in a dry, amine-free organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare stock solutions in aqueous buffers for storage.

      • Reaction Time and Temperature: While reactions can run for 30 minutes to 4 hours at room temperature, extending the incubation to overnight at 4°C can sometimes improve yields for sensitive proteins, as hydrolysis is slower at lower temperatures.

  • Low Reagent Concentration: Low concentrations of either your protein or the F-Peg2-SO2-NHS ester can make the competing hydrolysis reaction more favorable.

    • Solution: Increase the concentration of your reactants. A typical starting protein concentration is 1-10 mg/mL.

  • Suboptimal Molar Ratio: An insufficient molar excess of the PEG reagent can lead to incomplete labeling.

    • Solution: Start with a 5- to 20-fold molar excess of the F-Peg2-SO2-NHS ester over your protein. It is highly recommended to perform small-scale pilot reactions with varying molar ratios to determine the optimal ratio for your specific application.

Q3: I am observing aggregation or precipitation of my protein after conjugation. What can I do?

A: Protein aggregation during PEGylation can be a significant challenge. Here are the likely causes and solutions:

  • High Degree of Labeling: Excessive modification of surface amines can alter the protein's charge and solubility, leading to aggregation.

    • Solution: Optimize the molar ratio of the F-Peg2-SO2-NHS ester to your protein. Perform a titration with decreasing amounts of the PEG reagent to find the highest level of modification that maintains protein stability.

  • Unfavorable Buffer Conditions: The reaction buffer may not be optimal for your specific protein's stability.

    • Solution: Ensure the pH and salt concentration of your buffer are within the known stability range for your protein.

  • Organic Solvent: The addition of DMSO or DMF to solubilize the NHS ester can sometimes destabilize proteins.

    • Solution: Keep the final concentration of the organic solvent in the reaction mixture below 10%.

Q4: How can I remove the unreacted this compound and byproducts after the conjugation reaction?

A: Proper purification is essential to remove unreacted PEG reagent and the N-hydroxysuccinimide byproduct. Several methods are effective for purifying PEGylated proteins:

  • Size Exclusion Chromatography (SEC): This is one of the most common and effective methods. PEGylation increases the hydrodynamic radius of the protein, allowing for separation from the smaller, unreacted PEG reagent and byproducts.

  • Ion Exchange Chromatography (IEX): The addition of PEG chains can shield the surface charges of the protein, altering its binding to IEX resins. This change in interaction can be exploited to separate PEGylated proteins from their unmodified counterparts.

  • Dialysis or Diafiltration: These methods are useful for removing small molecules like the NHS byproduct and unreacted PEG reagent, especially when there is a large size difference between the PEGylated protein and the contaminants.

Quantitative Data Summary

For successful and reproducible conjugations, it is crucial to control the key reaction parameters. The tables below summarize the generally accepted ranges for these parameters.

Table 1: Recommended Reaction Conditions for F-Peg2-SO2-NHS Ester Conjugation

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5 (start at 8.3-8.5)Balances amine reactivity and NHS ester hydrolysis.
Temperature 4°C to Room Temperature (25°C)Lower temperatures slow hydrolysis but also the conjugation reaction.
Reaction Time 30 minutes to 4 hours (can be extended to overnight at 4°C)Optimization may be required depending on the protein.
Buffer Amine-free buffers (Phosphate, Bicarbonate, HEPES, Borate)Buffers with primary amines (Tris, Glycine) will compete with the reaction.
NHS Ester Solvent Anhydrous DMSO or DMFUse immediately after preparation.
Molar Ratio 5- to 20-fold molar excess of NHS ester to protein is a common starting point.A titration is recommended to find the optimal ratio for your specific application.

Table 2: Impact of pH on NHS Ester Stability

pHHalf-life of NHS-ester
7.0 (at 0°C)4 to 5 hours
8.6 (at 4°C)10 minutes

This table clearly demonstrates the increased rate of hydrolysis at a higher pH, emphasizing the need for prompt execution of the conjugation reaction after the addition of the NHS ester.

Experimental Protocols

This section provides a detailed methodology for a typical conjugation of F-Peg2-SO2-NHS ester to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.5)

  • F-Peg2-SO2-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., SEC or IEX column)

Protocol:

  • Protein Preparation:

    • Ensure your protein is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer such as PBS at the desired pH (e.g., 8.3).

    • If necessary, perform a buffer exchange to remove any interfering substances.

  • NHS Ester Solution Preparation:

    • Allow the vial of F-Peg2-SO2-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the F-Peg2-SO2-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (e.g., 10-fold).

    • While gently vortexing, add the calculated volume of the F-Peg2-SO2-NHS ester stock solution to the protein solution. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. The optimal time may need to be determined empirically.

  • Quenching (Optional but Recommended):

    • To stop the reaction, add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature. This will react with any remaining NHS ester.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG reagent, hydrolyzed ester, and quenching agent using an appropriate method such as size exclusion chromatography (SEC) or ion exchange chromatography (IEX).

  • Characterization:

    • Analyze the purified conjugate using techniques such as SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy, and mass spectrometry to confirm successful conjugation and determine the degree of labeling.

Visual Guides

The following diagrams illustrate key processes and decision points in your this compound conjugation experiments.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Mix Add PEG-NHS to Protein (pH 7.2-8.5) Protein->Mix PEG_NHS Dissolve F-Peg2-SO2-NHS in anhydrous DMSO/DMF PEG_NHS->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify Conjugate (SEC, IEX, etc.) Quench->Purify Analyze Characterize Product (SDS-PAGE, MS) Purify->Analyze

Caption: A typical experimental workflow for this compound conjugation.

G cluster_aminolysis Desired Reaction (Aminolysis) cluster_hydrolysis Competing Reaction (Hydrolysis) Start F-Peg2-SO2-NHS Ester + Protein (-NH2) Amide Stable Amide Bond (PEG-Protein Conjugate) Start->Amide k_amine Hydrolyzed Inactive PEG-Acid + NHS Start->Hydrolyzed k_hydrolysis (H2O, OH-)

Caption: The competition between aminolysis and hydrolysis in NHS ester reactions.

G Start Low Conjugation Yield? Buffer Buffer contains amines (e.g., Tris)? Start->Buffer pH_check pH outside 7.2-8.5 range? Buffer->pH_check No Sol_Buffer Solution: Use amine-free buffer (PBS, HEPES, etc.) Buffer->Sol_Buffer Yes Reagent_check NHS ester hydrolyzed? pH_check->Reagent_check No Sol_pH Solution: Adjust pH to 8.3-8.5 pH_check->Sol_pH Yes Ratio_check Molar ratio too low? Reagent_check->Ratio_check No Sol_Reagent Solution: Use fresh, dry NHS ester stock Reagent_check->Sol_Reagent Yes Sol_Ratio Solution: Increase molar excess of PEG-NHS (5-20x) Ratio_check->Sol_Ratio Yes

Caption: A troubleshooting guide for low this compound conjugation yield.

References

Troubleshooting low yield in F-Peg2-SO2-cooh synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of F-Peg2-SO2-cooh. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common strategy involves a multi-step process that starts with a commercially available or synthesized PEGylated carboxylic acid. This precursor is then converted to a sulfonyl chloride, which can be subsequently hydrolyzed or further reacted to yield the final this compound product. The "F" in the name suggests a fluorine-containing starting material, likely on the PEG chain.

Q2: My overall yield is consistently low. What are the most critical steps to focus on?

Low yields in PEGylated compound synthesis can arise from several factors. The most critical steps to scrutinize are the conversion of the carboxylic acid to the sulfonyl chloride and the subsequent purification stages. Incomplete conversion, side reactions, and losses during purification are the primary contributors to low overall yield.

Q3: I am observing a complex mixture of products in my final reaction. What could be the cause?

A complex product mixture often indicates side reactions during the synthesis. For PEGylated molecules, this can include cleavage of the PEG chain under harsh acidic or basic conditions, or unwanted reactions with the ether oxygens of the PEG backbone. The presence of impurities in starting materials can also lead to a variety of byproducts. Careful control of reaction conditions and purification of intermediates is crucial.

Q4: What are the best practices for purifying this compound?

Purification of PEGylated compounds can be challenging due to their physical properties. A combination of techniques is often necessary. Initial purification may involve extraction and precipitation. For higher purity, column chromatography on silica gel or reversed-phase HPLC is typically employed.

Troubleshooting Guides

Problem 1: Low Yield in the Conversion of PEG-COOH to PEG-SO2Cl

Possible Causes & Solutions

CauseRecommended Action
Incomplete reaction - Ensure all reagents are fresh and anhydrous. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used and are sensitive to moisture.- Increase the stoichiometry of the chlorinating agent.- Extend the reaction time or moderately increase the reaction temperature, while monitoring for degradation.
Degradation of the PEG chain - Avoid excessively high temperatures and strong acidic conditions that can cleave the PEG ether linkages.- Consider using milder chlorinating agents.
Side reactions - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Use a non-nucleophilic solvent to avoid its participation in the reaction.
Problem 2: Difficulty in Purifying the Final Product

Possible Causes & Solutions

CauseRecommended Action
Co-elution of impurities - Optimize the mobile phase for column chromatography. A gradient elution may be necessary to separate compounds with similar polarities.- Consider using a different stationary phase for chromatography (e.g., alumina or a specialized polymer-based resin).
Product is a viscous oil - Attempt to precipitate the product from a suitable solvent/anti-solvent system. Diethyl ether or cold isopropanol are often effective for precipitating PEGylated compounds.- Lyophilization from water or a t-butanol/water mixture can yield a solid powder.
Hydrolysis of sulfonyl chloride - If isolating the sulfonyl chloride intermediate, work quickly and under anhydrous conditions to prevent hydrolysis back to the sulfonic acid.

Experimental Protocols

Protocol 1: General Procedure for Conversion of PEG-Carboxylic Acid to PEG-Sulfonyl Chloride
  • Preparation: Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: Dissolve the starting PEG-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or toluene) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Chlorination: Add the chlorinating agent (e.g., thionyl chloride or oxalyl chloride, typically 2-5 equivalents) dropwise to the stirred solution at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40-60 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess chlorinating agent and solvent under reduced pressure. The crude PEG-sulfonyl chloride can be used directly in the next step or purified.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Pack a silica gel column with a suitable non-polar solvent system (e.g., hexane/ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with a low polarity solvent mixture and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate or adding methanol).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow start Start: F-PEG2-COOH chlorination Chlorination (e.g., SOCl2 or (COCl)2) start->chlorination intermediate F-PEG2-SO2Cl (Intermediate) chlorination->intermediate hydrolysis Hydrolysis intermediate->hydrolysis purification Purification (Chromatography) hydrolysis->purification final_product Final Product: This compound purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic low_yield Low Yield Observed check_conversion Check Conversion of PEG-COOH to PEG-SO2Cl low_yield->check_conversion purification_loss High Loss During Purification? low_yield->purification_loss After Purification incomplete_reaction Incomplete Reaction? check_conversion->incomplete_reaction Yes degradation PEG Chain Degradation? check_conversion->degradation Possible optimize_reagents Optimize Reagents/ Conditions incomplete_reaction->optimize_reagents milder_conditions Use Milder Conditions degradation->milder_conditions optimize_purification Optimize Purification Method purification_loss->optimize_purification

Caption: Troubleshooting logic for low yield.

Optimizing F-Peg2-SO2-cooh concentration in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the concentration of F-Peg2-SO2-cooh in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell culture?

A1: For a novel compound like this compound, a broad concentration range should be tested initially. We recommend a pilot dose-response experiment spanning several orders of magnitude, for example, from 0.1 nM to 10 µM.[1][2] This initial screen will help identify the concentration window that elicits a biological response without causing excessive cytotoxicity.

Q2: My this compound is precipitating after dilution in cell culture medium. What should I do?

A2: Precipitation is a common issue with hydrophobic small molecules.[3] Several factors could be responsible:

  • Solvent Shock: The rapid change from a high-concentration organic solvent stock (like DMSO) to an aqueous medium can cause the compound to fall out of solution.[3] Try to minimize the final DMSO concentration (typically ≤ 0.5%) and perform the dilution in a stepwise manner, pre-warming the media to 37°C.[3]

  • Exceeding Solubility Limit: The desired concentration may be higher than the compound's intrinsic solubility in your specific cell culture medium. The composition of the medium (salts, amino acids, proteins) can significantly affect solubility.

  • Temperature Changes: Some compounds are less soluble at 37°C than at room temperature.

To troubleshoot, you can perform a solubility test by making serial dilutions in your medium and visually inspecting for precipitate after incubation at 37°C.

Q3: How do I differentiate between desired biological activity and general cytotoxicity?

A3: This is a critical aspect of drug development. It is essential to determine the therapeutic window of this compound. This is achieved by running parallel assays:

  • A functional assay: To measure the desired biological effect (e.g., target protein degradation, pathway inhibition). This will determine the effective concentration (EC50).

  • A cytotoxicity assay: To measure the impact on cell viability (e.g., MTT, MTS, or resazurin assays). This will determine the cytotoxic concentration (CC50 or IC50 for viability).

An ideal compound will have an EC50 that is significantly lower than its CC50.

Q4: I am observing a "hook effect" with this compound, where the desired effect decreases at higher concentrations. Why is this happening?

A4: The "hook effect" is often observed with bifunctional molecules like PROTACs, which may be analogous to this compound. It occurs at very high concentrations where the compound is more likely to form separate binary complexes with its two targets (e.g., the target protein and an E3 ligase for a PROTAC) rather than the productive ternary complex required for the desired action. To avoid this, it is crucial to perform a detailed dose-response curve across a wide concentration range to identify the optimal concentration that maximizes the effect before it diminishes.

Q5: What are the best negative controls for my this compound experiments?

A5: Proper controls are essential for validating your results. Key controls include:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent itself.

  • Inactive Compound Control (if available): An analogue of this compound that is structurally similar but modified to be inactive against one of its targets. This helps confirm that the observed effect is specific to the compound's intended mechanism of action.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No biological effect observed Insufficient concentration.Inappropriate incubation time.Low cell permeability.The chosen cell line lacks the target protein or necessary cellular machinery.Perform a dose-response experiment with a wider and higher concentration range.Conduct a time-course experiment (e.g., 4, 8, 16, 24, 48 hours).Consult literature for methods to assess cell permeability or select a different cell line.Verify target expression in your cell line via Western Blot or qPCR.
High cell toxicity at all effective concentrations The compound has a narrow therapeutic window.Off-target effects are occurring.Determine the IC50 for cell viability and try to work at concentrations well below this value.If possible, use a lower, more specific concentration and compare the effects with a negative control compound to assess off-target activity.
High variability between replicate experiments Inconsistent cell seeding density.Compound precipitation or instability in media.Errors in serial dilutions.Ensure a uniform, single-cell suspension before plating.Prepare fresh dilutions of this compound for each experiment and visually inspect for precipitation.Use calibrated pipettes and careful technique for all dilutions. For dose-response experiments, at least three technical replicates are recommended.

Data Presentation

The following tables provide examples of how to structure quantitative data from key optimization experiments.

Table 1: Cytotoxicity of this compound in Various Cell Lines (MTT Assay, 48h Treatment)

Concentration (µM)Cell Line A % Viability (Mean ± SD)Cell Line B % Viability (Mean ± SD)
0 (Vehicle)100 ± 4.2100 ± 5.1
0.198 ± 3.997 ± 4.5
0.591 ± 5.592 ± 6.2
1.082 ± 6.185 ± 5.8
5.053 ± 4.865 ± 7.3
10.025 ± 3.541 ± 5.0
25.08 ± 2.115 ± 3.3
IC50 (µM) ~4.5 ~8.0

Table 2: Functional Efficacy of this compound (Target Protein Degradation, 24h Treatment)

Concentration (µM)Cell Line A % Target Remaining (Mean ± SD)Cell Line B % Target Remaining (Mean ± SD)
0 (Vehicle)100 ± 8.1100 ± 9.5
0.0185 ± 7.590 ± 8.8
0.0562 ± 6.975 ± 7.1
0.138 ± 5.255 ± 6.4
0.515 ± 4.125 ± 4.9
1.010 ± 3.318 ± 4.0
5.045 ± 5.8 (Hook Effect)22 ± 4.5
DC50 (µM) ~0.08 ~0.15

Experimental Protocols

Protocol 1: Determining Cytotoxicity using MTT Assay

This protocol measures metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common approach is to use at least 5 different concentrations. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization buffer (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker.

  • Data Acquisition: Measure the absorbance at a wavelength of 500-600 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as concentration versus % viability to determine the IC50 value using non-linear regression.

Protocol 2: Dose-Response for Target Protein Degradation by Western Blot

This protocol quantifies the reduction in a specific target protein.

  • Cell Seeding: Seed cells at an appropriate density in 6-well plates and allow them to attach overnight.

  • Compound Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Incubate with a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Data Analysis: Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the image. Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control for each lane. Plot the normalized values against the compound concentration to determine the DC50 (concentration for 50% degradation).

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation & Solubility cluster_screen Phase 2: Initial Screening cluster_opt Phase 3: Optimization cluster_analysis Phase 4: Data Analysis prep_stock Prepare High-Conc. Stock in DMSO sol_test Test Solubility in Cell Culture Medium prep_stock->sol_test Dilute dose_range Broad Dose-Response (0.1 nM - 10 µM) sol_test->dose_range viability Cytotoxicity Assay (e.g., MTT) dose_range->viability functional Functional Assay (e.g., Western Blot) dose_range->functional calc_ic50 Determine IC50 (Cytotoxicity) viability->calc_ic50 calc_dc50 Determine DC50/EC50 (Efficacy) functional->calc_dc50 narrow_dose Narrow Dose-Response (around IC50/EC50) time_course Time-Course Experiment (e.g., 4-48h) narrow_dose->time_course confirm Confirm with Controls (Vehicle, Inactive Cmpd) time_course->confirm define_conc Define Optimal Working Concentration confirm->define_conc calc_ic50->narrow_dose calc_dc50->narrow_dose

Caption: Workflow for optimizing this compound concentration.

Caption: Troubleshooting flowchart for this compound experiments.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway cluster_compound Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B (Target Protein) Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response (e.g., Proliferation) Gene->Response Compound This compound Compound->Kinase2 Induces Degradation

Caption: Hypothetical signaling pathway targeted by this compound.

References

Technical Support Center: F-Peg2-SO2-cooh and PROTAC Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions regarding the use of the F-Peg2-SO2-cooh linker and its role in the off-target effects of Proteolysis-Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in a PROTAC?

This compound is a polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[4][5] The linker is a critical element that influences the efficacy, selectivity, and overall pharmacological properties of the PROTAC molecule.

Q2: Can the this compound linker itself have off-target effects?

The this compound linker is not expected to have off-target effects in the traditional sense of binding to unintended proteins. However, the choice of linker, including its composition, length, and attachment points to the target- and E3 ligase-binding moieties, can significantly influence the off-target degradation profile of the final PROTAC molecule. For instance, the linker can affect the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which in turn can influence the degradation of unintended proteins.

Q3: What are the common sources of off-target effects in PROTACs?

Off-target effects in PROTACs can arise from several sources:

  • E3 Ligase Ligand: The ligand used to recruit the E3 ligase can have its own inherent off-target activities. For example, thalidomide and its analogs (e.g., pomalidomide), which are commonly used to recruit the Cereblon (CRBN) E3 ligase, can induce the degradation of a panel of endogenous zinc-finger (ZF) transcription factors.

  • Target-Binding Ligand ("Warhead"): The "warhead" that binds to the protein of interest may also have some affinity for other proteins, leading to their unintended degradation.

  • PROTAC Molecule as a Whole: The entire PROTAC molecule can create novel protein-protein interactions, leading to the degradation of proteins that are not recognized by either the warhead or the E3 ligase ligand alone. The linker plays a crucial role in mediating these interactions.

Q4: How can the choice of linker, such as this compound, help minimize off-target effects?

The linker is a key component in optimizing the selectivity of a PROTAC. Here's how the linker design can help minimize off-target effects:

  • Length and Flexibility: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex. An optimal linker length can favor the desired protein-protein interactions for on-target degradation while disfavoring those that lead to off-target effects.

  • Attachment Points: The points at which the linker is attached to the warhead and the E3 ligase ligand can significantly impact the degradation of off-target proteins. For example, modifications at the C5 position of the pomalidomide ring have been shown to reduce the off-target degradation of zinc-finger proteins.

  • Composition: The chemical composition of the linker can influence the physicochemical properties of the PROTAC, such as solubility and cell permeability, which can in turn affect its off-target profile. PEG-based linkers like this compound are often used to improve solubility and pharmacokinetic properties.

Troubleshooting Guide

Problem 1: My proteomics data shows significant degradation of unintended proteins.

  • Possible Cause: The concentration of your PROTAC may be too high, leading to non-specific interactions.

    • Recommended Solution: Perform a dose-response experiment to determine the lowest effective concentration that maximizes on-target degradation while minimizing off-target effects.

  • Possible Cause: The E3 ligase ligand is causing off-target degradation.

    • Recommended Solution: If using a pomalidomide-based PROTAC, investigate whether the off-targets are known zinc-finger proteins. Consider synthesizing a control PROTAC with a modified E3 ligase ligand that has reduced off-target activity.

  • Possible Cause: The linker is promoting unfavorable ternary complex formations.

    • Recommended Solution: Synthesize and test a series of PROTACs with different linker lengths and compositions. A systematic variation of the linker can help identify a design with improved selectivity.

Problem 2: The on-target degradation is weak, but I still observe off-target effects.

  • Possible Cause: The linker is not optimal for the formation of a productive ternary complex with the intended target.

    • Recommended Solution: Alter the linker length and attachment points. A different linker may better orient the target protein and E3 ligase for efficient ubiquitination.

  • Possible Cause: The "hook effect" is occurring at the tested concentrations.

    • Recommended Solution: The hook effect is a phenomenon where the degradation efficiency decreases at high PROTAC concentrations due to the formation of non-productive binary complexes. Perform a full dose-response curve to identify the optimal concentration range for degradation.

Quantitative Data Summary

When evaluating a new PROTAC, it is crucial to quantify both on-target and off-target effects. The following table provides an example of how to present such data.

PROTAC ConstructOn-Target DC50 (nM)Key Off-Target ProteinOff-Target DC50 (nM)Selectivity (Off-Target/On-Target)
PROTAC-A (Alkyl Linker)10Protein X15015
PROTAC-B (PEG Linker)15Protein X>1000>66
PROTAC-C (this compound)12Protein X80066.7

DC50: Concentration at which 50% of the protein is degraded.

Experimental Protocols

Protocol 1: Global Proteomics to Identify Off-Target Effects

This protocol outlines a general workflow for identifying off-target protein degradation using mass spectrometry.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Digestion: Harvest the cells and lyse them in a buffer containing a protease inhibitor cocktail. Quantify the protein concentration. Perform in-solution or in-gel digestion of the proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use appropriate software to identify and quantify the proteins in each sample. Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify proteins that are significantly downregulated.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

CETSA can be used to verify the direct binding of a PROTAC to its intended target and potential off-targets in a cellular context.

  • Cell Treatment: Treat cells with the PROTAC or vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Separation: Separate the soluble (unbound) and precipitated (bound and destabilized) protein fractions by centrifugation.

  • Western Blotting: Analyze the soluble fraction by Western blotting using antibodies against the target protein and potential off-target proteins. A shift in the melting curve indicates direct binding.

Visualizations

experimental_workflow cluster_design PROTAC Design & Synthesis cluster_screening Screening cluster_validation Validation Design Analogs Design Analogs (Vary Linker) Synthesize PROTACs Synthesize PROTACs Design Analogs->Synthesize PROTACs Dose-Response Dose-Response Synthesize PROTACs->Dose-Response Test in Cells Proteomics Proteomics Dose-Response->Proteomics Identify Off-Targets CETSA CETSA Proteomics->CETSA Validate Binding Western Blot Western Blot CETSA->Western Blot Confirm Degradation Western Blot->Design Analogs Optimize Design

Caption: A typical experimental workflow for identifying and minimizing off-target effects of PROTACs.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway PROTAC PROTAC Target Protein Target Protein PROTAC->Target Protein Binds E3 Ligase E3 Ligase PROTAC->E3 Ligase Recruits Ubiquitination Ubiquitination Target Protein->Ubiquitination Ternary Complex E3 Ligase->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation PROTAC_off PROTAC Off-Target Protein Off-Target Protein PROTAC_off->Off-Target Protein Binds E3 Ligase_off E3 Ligase PROTAC_off->E3 Ligase_off Recruits Ubiquitination_off Ubiquitination Off-Target Protein->Ubiquitination_off Ternary Complex E3 Ligase_off->Ubiquitination_off Proteasomal Degradation_off Proteasomal Degradation Ubiquitination_off->Proteasomal Degradation_off

Caption: On-target vs. off-target degradation pathways mediated by a PROTAC.

References

Degradation of F-Peg2-SO2-cooh in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is based on general chemical principles of the functional groups present in F-Peg2-SO2-cooh (polyethylene glycol, sulfonyl, and carboxylic acid). As of the last update, no specific experimental data for the degradation of this compound in aqueous solution was publicly available. Therefore, this guide should be used as a reference for potential issues and not as a definitive source of information for this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solution?

A1: The stability of this compound in an aqueous solution will likely be influenced by the stability of its core components: the polyethylene glycol (PEG) chain, the sulfonyl group, and the carboxylic acid group. Generally, PEG chains can undergo slow oxidative degradation, which can be accelerated by heat, light, and the presence of transition metals.[1][2][3] The sulfonyl and carboxylic acid groups are generally stable, but the linkage between them could be susceptible to hydrolysis under certain conditions, particularly at extreme pH values and elevated temperatures. Aromatic sulfonic acids, for instance, are known to be more prone to degradation than alkyl sulfonic acids under hydrothermal conditions.[4]

Q2: What are the potential degradation pathways for this compound in an aqueous solution?

A2: Based on its structure, potential degradation pathways could include:

  • Hydrolysis: The bond between the sulfonyl group and the rest of the molecule could be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of a sulfonic acid and the corresponding PEGylated fragment.

  • Oxidation of the PEG chain: The polyethylene glycol chain can undergo oxidation, which may lead to chain cleavage and the formation of various byproducts such as aldehydes and carboxylates.[2] This process can be accelerated by exposure to light, heat, and oxygen.

Q3: How does pH affect the stability of this compound solutions?

A3: The pH of the aqueous solution is a critical factor. Acidic or basic conditions can catalyze the hydrolysis of susceptible bonds within the molecule. For many organic molecules, the rate of hydrolysis is pH-dependent. It is advisable to conduct stability studies across a range of pH values to determine the optimal conditions for your application. For aromatic sulfonic acids, stability has been shown to be better at acidic pH.

Q4: What are the recommended storage conditions for aqueous solutions of this compound?

A4: To minimize degradation, aqueous solutions of this compound should ideally be stored under the following conditions:

  • Temperature: Frozen storage (-20°C or below) is generally recommended for PEG-containing solutions to slow down degradation processes. If freezing is not possible, refrigeration at 2-8°C is the next best option.

  • Light: Protect the solution from light by using amber vials or storing it in the dark to prevent photolytic degradation.

  • Atmosphere: To prevent oxidation of the PEG chain, it is advisable to purge the container with an inert gas like nitrogen or argon before sealing.

Q5: What analytical techniques can be used to monitor the degradation of this compound?

A5: Several analytical techniques are suitable for monitoring the degradation of this compound and identifying its degradation products:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for separating and quantifying the parent compound and its degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying unknown degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the degradation products.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Loss of compound activity or concentration over time Degradation of this compound in solution.1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature, protected from light, and under an inert atmosphere. 2. Check pH: Measure the pH of your solution, as it may have changed over time due to degradation (e.g., formation of acidic byproducts). The aging of PEG solutions can lead to a reduction in pH. 3. Perform Stability Study: Conduct a formal stability study to determine the degradation rate under your specific experimental conditions (see Experimental Protocols section).
Appearance of new peaks in HPLC chromatogram Formation of degradation products.1. Characterize New Peaks: Use LC-MS or NMR to identify the structure of the new compounds. 2. Optimize Conditions: Based on the identity of the degradation products, adjust your experimental conditions (e.g., pH, temperature, exclusion of oxygen) to minimize their formation.
Precipitation or cloudiness in the solution Formation of insoluble degradation products or aggregation.1. Analyze Precipitate: If possible, isolate and analyze the precipitate to identify its composition. 2. Adjust Formulation: Consider adding excipients to improve the solubility of the compound and its potential degradation products. 3. Filter Solution: Before use, filter the solution through a suitable membrane filter to remove any precipitate.

Data Presentation

Table 1: Hypothetical pH-Dependent Degradation of this compound at 25°C

pHHalf-life (t½) in daysMajor Degradation Product(s)
3.0180Minimal degradation
5.0150Minor hydrolysis products
7.490Hydrolysis and oxidation products
9.030Significant hydrolysis

Table 2: Hypothetical Temperature-Dependent Degradation of this compound at pH 7.4

TemperatureHalf-life (t½) in days
4°C200
25°C90
37°C45

Experimental Protocols

Protocol: Assessing the Aqueous Stability of this compound

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute it into the desired aqueous buffers to minimize hydrolysis during initial dissolution.

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).

  • Sample Preparation:

    • Dilute the stock solution into each buffer to the final desired concentration.

    • Aliquot the samples into amber vials.

    • For studies on oxidative degradation, prepare two sets of samples: one purged with an inert gas (e.g., nitrogen or argon) and another exposed to air.

  • Incubation:

    • Incubate the vials at different temperatures (e.g., 4°C, 25°C, 37°C).

    • Protect all samples from light.

  • Time Points: At designated time points (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), withdraw an aliquot from each sample.

  • Analysis:

    • Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

    • If significant degradation is observed, use LC-MS to identify the degradation products.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Determine the degradation rate constant and the half-life (t½) for each condition.

Visualizations

cluster_main Hypothetical Degradation of this compound cluster_pathways cluster_products Degradation Products A This compound B Hydrolysis (catalyzed by H+ or OH-) A->B H2O C Oxidation (promoted by O2, light, heat) A->C [O] D Peg2-OH + HO-SO2-cooh (Hydrolysis Products) B->D E PEG Chain Fragments (Aldehydes, Carboxylates) C->E

Caption: Hypothetical degradation pathways of this compound.

cluster_workflow Stability Testing Workflow A Prepare Solutions in Different Buffers B Incubate at Various Temperatures & Conditions A->B C Sample at Defined Time Points B->C D Analyze by HPLC and/or LC-MS C->D E Determine Degradation Rate and Half-life D->E F Identify Degradation Products D->F

Caption: Experimental workflow for stability assessment.

cluster_troubleshooting Troubleshooting Logic A Unexpected Result (e.g., low activity) B Check for Degradation (e.g., via HPLC) A->B C Degradation Observed? B->C D Review Storage Conditions (Temp, Light, O2) C->D Yes G Investigate Other Causes (e.g., assay interference) C->G No E Measure pH of Solution D->E F Optimize Formulation/Buffer E->F

Caption: Troubleshooting decision tree for unexpected results.

References

Technical Support Center: F-Peg2-SO2-COOH for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using F-Peg2-SO2-COOH for protein labeling. This bifunctional linker, featuring a sulfonyl fluoride (-SO2F) and a carboxylic acid (-COOH) moiety, offers versatile conjugation strategies but requires careful optimization to avoid common pitfalls.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

This compound is a heterobifunctional crosslinker containing a sulfonyl fluoride (-SO2F) group, a polyethylene glycol (PEG) spacer, and a carboxylic acid (-COOH) group. The PEG spacer enhances the hydrophilicity of the molecule, which can improve the solubility of the final conjugate and reduce non-specific binding. Its primary application is in bioconjugation, particularly in the synthesis of molecules like Proteolysis Targeting Chimeras (PROTACs), where it serves to link a target protein ligand with an E3 ligase ligand.[1][2][3] It can also be used to label proteins with other molecules such as fluorophores or small molecule drugs.

Q2: What are the reactive targets of the sulfonyl fluoride (-SO2F) group on a protein?

The sulfonyl fluoride group is an electrophilic "warhead" that can form stable covalent bonds with several nucleophilic amino acid residues.[4] Its primary targets include the side chains of Tyrosine (Tyr) , Lysine (Lys) , Serine (Ser) , Threonine (Thr) , and Histidine (His) .[5] This broad reactivity profile makes it a versatile tool for covalent protein modification.

Q3: How do I conjugate the carboxylic acid (-COOH) end of the linker to my protein?

The carboxylic acid group is typically activated to form a more reactive species that can then couple with primary amines (e.g., the ε-amino group of lysine residues) on the protein. The most common method is a two-step process using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS). EDC first activates the carboxyl group, which then reacts with sulfo-NHS to form a semi-stable sulfo-NHS ester. This ester is less susceptible to hydrolysis in aqueous solution than the EDC-activated intermediate and reacts efficiently with primary amines to form a stable amide bond.

Q4: Can I perform a one-pot reaction targeting both the -SO2F and -COOH groups simultaneously?

This is not recommended. The optimal reaction conditions for sulfonyl fluoride and EDC/sulfo-NHS chemistries are different. EDC/sulfo-NHS reactions are most efficient for activation at a pH of 4.5-6.0, followed by conjugation to amines at a pH of 7.2-8.0. Sulfonyl fluoride reactivity with amino acid residues is also pH-dependent and may require different conditions. Attempting a one-pot reaction would likely lead to low yields, significant side products, and a heterogeneous mixture of conjugates that is difficult to characterize. A sequential conjugation strategy is strongly advised.

Q5: What is the purpose of the PEG2 spacer in this linker?

The short polyethylene glycol (PEG) spacer serves several important functions in bioconjugation:

  • Increases Hydrophilicity: PEG is highly water-soluble and can impart this property to the linker and the final protein conjugate. This is particularly useful when conjugating hydrophobic molecules, as it can prevent aggregation and improve handling.

  • Provides a Flexible Spacer Arm: The PEG chain acts as a flexible spacer, which can help to minimize steric hindrance between the conjugated molecule and the protein, potentially preserving the protein's native conformation and activity.

  • Reduces Immunogenicity: PEGylation can "shield" the protein conjugate from the immune system, potentially reducing its immunogenicity.

Troubleshooting Guide

This section addresses specific problems that may arise during the protein labeling process with this compound.

Issues Related to the Sulfonyl Fluoride (-SO2F) Moiety
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Labeling Efficiency 1. Hydrolysis of Sulfonyl Fluoride: Aryl sulfonyl fluorides can have limited stability in aqueous buffers at physiological pH, leading to inactivation before it can react with the protein. 2. Suboptimal pH: The reactivity of the target amino acid residues (Tyr, Lys, Ser, etc.) is pH-dependent. 3. Inaccessible Target Residues: The intended target residues on the protein surface may be sterically hindered or buried within the protein's structure.1. Minimize Incubation Time & Temperature: Use the shortest reaction time and lowest temperature that still allows for labeling. Perform a time-course experiment to find the optimal duration. 2. Optimize Reaction pH: Screen a range of pH values (e.g., 7.5 to 9.0) to find the optimal condition for your specific protein. 3. Protein Denaturation (Use with Caution): If site-specificity is not critical, partial denaturation of the protein might expose more reactive residues. This is not recommended if protein function must be preserved.
Lack of Specificity / Multiple Labeled Products 1. Broad Reactivity of -SO2F: Sulfonyl fluorides can react with multiple different amino acid residues (Tyr, Lys, Ser, Thr, His). 2. High Molar Excess of Linker: Using a large excess of the this compound linker increases the likelihood of multiple labeling events on a single protein molecule.1. Site-Directed Mutagenesis: If a specific labeling site is desired, consider engineering the protein to have a uniquely reactive residue in the desired location. 2. Titrate Linker Concentration: Perform the reaction with varying molar ratios of linker to protein (e.g., 1:1, 3:1, 5:1, 10:1) to find the ratio that favors single labeling. Analyze the results by SDS-PAGE or Mass Spectrometry.
Precipitation of Protein During Labeling 1. Change in Protein Surface Charge: Covalent modification of surface residues can alter the protein's isoelectric point and solubility. 2. Hydrophobicity of Attached Molecule: If the molecule being attached via the -COOH end is hydrophobic, it can reduce the overall solubility of the conjugate.1. Optimize Buffer Conditions: Include stabilizing excipients such as glycerol, arginine, or non-ionic detergents in the reaction buffer. 2. Check Solubility of Linker Stock: Ensure the this compound stock solution (typically in DMSO or DMF) is fully dissolved before adding it to the aqueous protein solution. Add the stock solution dropwise while gently vortexing.
Issues Related to the Carboxylic Acid (-COOH) Moiety (EDC/sulfo-NHS Chemistry)
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Labeling Efficiency 1. Hydrolysis of EDC and sulfo-NHS Ester: EDC and the activated sulfo-NHS ester are moisture-sensitive and can rapidly hydrolyze in aqueous buffers, rendering them inactive. 2. Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate, Citrate) will compete with the reaction. 3. Incorrect pH: The two-step reaction has different pH optima. Activation of the carboxyl group is most efficient at pH 4.5-6.0, while the reaction of the sulfo-NHS ester with the protein's amines is most efficient at pH 7.2-8.0.1. Use Fresh Reagents: Prepare EDC and sulfo-NHS solutions immediately before use. Do not store them in solution. Equilibrate reagent vials to room temperature before opening to prevent moisture condensation. 2. Use Amine- and Carboxylate-Free Buffers: For the activation step, use a buffer such as MES. For the conjugation step, use a buffer such as PBS or HEPES. 3. Perform a Two-Step, Two-pH Protocol: Activate the linker in MES buffer at pH 5.5-6.0. Then, either purify the activated linker or raise the pH of the reaction mixture to 7.2-7.5 before adding the protein.
Protein Cross-linking and Aggregation 1. Intramolecular and Intermolecular Reactions: If the protein has both accessible carboxylates and amines, EDC can catalyze the formation of protein-protein cross-links, leading to aggregation and precipitation. 2. High Protein Concentration: High concentrations can favor intermolecular cross-linking.1. Use a Two-Step Protocol: This is the most critical step to prevent protein-protein cross-linking. First, activate the this compound linker with EDC/sulfo-NHS. Then, remove the excess EDC and byproducts (e.g., using a desalting column) before adding the activated linker to the protein solution. 2. Optimize Protein Concentration: Try performing the conjugation at a lower protein concentration (e.g., 1-2 mg/mL).
Loss of Protein Activity 1. Modification of Critical Lysine Residues: The reaction targets primary amines, most commonly lysine residues. If a lysine in the active site or a key binding interface is modified, it can lead to a loss of biological function.1. Reduce Molar Excess of Linker: Use a lower molar ratio of activated linker to protein to reduce the probability of modifying multiple lysines. 2. Protect the Active Site: If a known ligand or substrate binds to the active site, perform the conjugation reaction in its presence. The bound ligand can sterically hinder the modification of nearby lysine residues.

Experimental Protocols

Protocol 1: Two-Step Labeling via Carboxylic Acid (-COOH) Activation

This protocol is designed to conjugate the carboxyl end of this compound to a protein's primary amines (lysines).

Materials:

  • This compound

  • Protein of interest (in an amine-free buffer like PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns

Procedure:

  • Prepare Solutions:

    • Dissolve this compound in DMF or DMSO to a stock concentration of 10-50 mM.

    • Prepare a 1-5 mg/mL solution of your protein in PBS, pH 7.4.

    • Immediately before use, prepare 100 mM solutions of EDC and sulfo-NHS in anhydrous DMF/DMSO or cold Activation Buffer.

  • Activation of this compound:

    • In a microfuge tube, combine 10 molar equivalents of this compound (from stock) with 20 molar equivalents of EDC and 50 molar equivalents of sulfo-NHS in Activation Buffer.

    • Incubate at room temperature for 15-30 minutes.

  • Conjugation to Protein:

    • Equilibrate a desalting column with PBS, pH 7.4.

    • Remove excess EDC, sulfo-NHS, and reaction byproducts from the activated linker by running the activation reaction mixture through the desalting column.

    • Immediately add the purified, activated linker to your protein solution at a desired molar ratio (e.g., 10:1 linker-to-protein).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Stop the reaction by adding Quenching Buffer to a final concentration of 50 mM Tris. Incubate for 15 minutes.

    • Remove excess, unreacted linker and quenching reagents by passing the reaction mixture through a desalting column or via dialysis against a suitable storage buffer.

  • Characterization:

    • Confirm conjugation using SDS-PAGE (a shift in molecular weight should be observed) and/or Mass Spectrometry (to determine the degree of labeling).

Protocol 2: Labeling via Sulfonyl Fluoride (-SO2F) Moiety

This protocol targets nucleophilic residues like tyrosine or lysine on the protein surface.

Materials:

  • This compound

  • Protein of interest

  • Reaction Buffer: 100 mM Sodium Borate or HEPES, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns

Procedure:

  • Prepare Solutions:

    • Dissolve this compound in DMF or DMSO to a stock concentration of 10-50 mM.

    • Prepare a 1-5 mg/mL solution of your protein in the Reaction Buffer.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., start with a 20-fold molar excess). Add the stock solution slowly while gently mixing to avoid protein precipitation.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically.

  • Purification:

    • Remove unreacted linker by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Analyze the conjugate by SDS-PAGE and Mass Spectrometry to confirm labeling and determine the modification sites (requires peptide mapping and MS/MS analysis).

Visualizations

G cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Protein Conjugation cluster_purification Step 3: Purification Linker This compound EDC_NHS Add EDC + sulfo-NHS in MES Buffer (pH 6.0) Linker->EDC_NHS ActivatedLinker Activated Sulfo-NHS Ester EDC_NHS->ActivatedLinker AddProtein Add Protein in PBS (pH 7.5) ActivatedLinker->AddProtein Protein Protein with Lysine (-NH2) Protein->AddProtein Conjugate Labeled Protein Conjugate AddProtein->Conjugate Purify Quench Reaction & Purify (e.g., Desalting Column) Conjugate->Purify FinalProduct Purified Conjugate Purify->FinalProduct G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Linker F-Peg2-SO2-F Conditions pH 8.0-9.0 (e.g., Borate Buffer) Room Temperature, 2-4h Linker->Conditions Protein Protein (with Tyr, Lys, Ser, etc.) Protein->Conditions Conjugate Covalently Labeled Protein Conditions->Conjugate HF HF (Byproduct) Conditions->HF

References

F-Peg2-SO2-cooh solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for F-Peg2-SO2-cooh. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and application of this heterobifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a short-chain polyethylene glycol (PEG) linker containing a terminal fluorine atom, a sulfonyl group, and a carboxylic acid group. This heterobifunctional structure allows for the conjugation of two different molecules. The PEG component enhances water solubility and biocompatibility.[1] It is primarily used in bioconjugation, such as in the development of antibody-drug conjugates (ADCs) and PROTACs, where it acts as a flexible spacer between a targeting moiety and a payload.[2][3][4]

Q2: What is the expected solubility of this compound?

Q3: How do the functional groups on this compound affect its properties?

  • PEG Chain: The polyethylene glycol chain is well-known for increasing the hydrophilicity and biocompatibility of molecules, which can improve the pharmacokinetic properties of the final conjugate.

  • Sulfonyl Group (-SO2-): The sulfone group is a strong electron-withdrawing group that increases the polarity and aqueous solubility of the molecule.

  • Carboxylic Acid (-COOH): This functional group provides a reactive handle for conjugation, typically with primary amines on biomolecules, forming stable amide bonds. It also contributes to the overall hydrophilicity.

  • Fluorine (F): While fluorine is electronegative, the impact of a single terminal fluorine atom on the solubility of a short PEG chain is generally minimal but can be useful for specific analytical or binding purposes.

Q4: What are the recommended storage conditions for this compound?

It is recommended to store this compound at -20°C in a desiccated environment, protected from light. For stock solutions, it is advisable to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty Dissolving the Compound The compound may be slow to dissolve, especially in certain organic solvents.1. Aqueous Solutions: Use a buffered solution (e.g., PBS) at a slightly alkaline pH to aid in the dissolution of the carboxylic acid. Gentle warming (to no more than 40°C) and vortexing can also help. 2. Organic Solvents: Try polar aprotic solvents such as DMF or DMSO. Sonication can be used to aid dissolution. 3. Solvent Purity: Ensure that anhydrous solvents are used, especially if the compound is intended for reactions sensitive to moisture.
Incomplete or Failed Conjugation Reaction 1. pH of the reaction buffer is not optimal. 2. Hydrolysis of the activated ester. 3. Incorrect stoichiometry of reactants. 1. For reactions involving the carboxylic acid group with amines, maintain a pH between 7 and 8 for efficient amide bond formation. 2. If activating the carboxylic acid to an NHS ester, perform the reaction promptly after activation to prevent hydrolysis. 3. Optimize the molar ratio of the linker to the biomolecule. A 5 to 20-fold molar excess of the linker is often a good starting point.
Precipitation During Reaction or Storage The conjugate may have different solubility properties than the starting materials.1. If precipitation occurs during the reaction, consider changing the solvent system or adjusting the pH. 2. For storage of the final conjugate, perform a buffer exchange into a suitable storage buffer.
Low Yield of Purified Conjugate 1. Inefficient purification method. 2. Loss of product during purification steps. 1. Use size-exclusion chromatography (SEC) or dialysis to effectively remove unreacted linker and byproducts. 2. Ensure that the chosen purification method is compatible with the stability of the conjugate.

Solubility Profile

The following table provides a qualitative summary of the expected solubility of this compound based on the properties of similar PEG derivatives. Researchers should always perform small-scale solubility tests before proceeding with larger experiments.

Solvent Class Specific Solvents Expected Solubility Notes
Aqueous Buffers PBS, Tris, MESHighThe carboxylic acid and sulfonyl groups enhance aqueous solubility.
Polar Aprotic Solvents DMF, DMSO, AcetonitrileHighCommonly used for dissolving PEG linkers for conjugation reactions.
Alcohols Methanol, EthanolModerate to HighGenerally good solvents for short-chain PEGs.
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerateSolubility may be lower compared to more polar solvents.
Non-polar Solvents Hexanes, TolueneLow to InsolubleNot recommended for dissolving this polar molecule.
Ethers Diethyl etherInsolubleTypically used for precipitation of PEG compounds.

Experimental Protocols

General Protocol for Bioconjugation to a Primary Amine

This protocol outlines a general procedure for conjugating the carboxylic acid group of this compound to a primary amine-containing molecule (e.g., a protein or peptide).

Materials:

  • This compound

  • Amine-containing biomolecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0)

  • Coupling Buffer (e.g., 0.1 M PBS, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve this compound: Prepare a stock solution of this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

  • Activate the Carboxylic Acid:

    • In a reaction vial, add this compound, EDC, and NHS (or sulfo-NHS) in Activation Buffer. A molar ratio of 1:1.2:1.2 (linker:EDC:NHS) is a common starting point.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation:

    • Immediately add the activated linker solution to the amine-containing biomolecule in the Coupling Buffer.

    • The molar ratio of the linker to the biomolecule should be optimized, but a 10-fold molar excess of the linker is a reasonable starting point.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add Quenching Buffer to the reaction mixture to quench any unreacted NHS ester.

  • Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted linker and byproducts.

Visualizations

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification A This compound C Activated NHS Ester A->C Activation (MES Buffer, pH 5-6) B EDC + NHS B->C E Conjugated Product C->E Coupling (PBS Buffer, pH 7.2-7.5) D Amine-containing Biomolecule D->E F Purified Conjugate E->F SEC or Dialysis G Unreacted Linker & Byproducts

Caption: General workflow for the bioconjugation of this compound to an amine-containing biomolecule.

troubleshooting_logic start Start: Solubility Issue solvent_choice Is the solvent appropriate? start->solvent_choice temp_sonication Tried gentle warming or sonication? solvent_choice->temp_sonication Yes change_solvent Action: Change to a more polar solvent (e.g., DMF, DMSO) solvent_choice->change_solvent No check_purity Consider compound purity or degradation temp_sonication->check_purity No success Success: Compound Dissolved temp_sonication->success Yes change_solvent->start apply_heat_sound Action: Apply gentle heat (<=40°C) or sonicate apply_heat_sound->temp_sonication

Caption: Troubleshooting logic for addressing solubility issues with this compound.

References

Technical Support Center: Purification of Biomolecule Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted F-Peg2-SO2-cooh from a sample following a bioconjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal important?

This compound is a bifunctional linker molecule commonly used in bioconjugation. It contains a polyethylene glycol (PEG) spacer, a sulfone group, and a carboxylic acid. The PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugate. It is critical to remove any unreacted this compound from your final sample to ensure the purity of your conjugate, obtain accurate characterization data, and avoid potential interference in downstream applications and assays.

Q2: What are the key chemical properties of this compound to consider during purification?

Understanding the chemical properties of this compound is essential for selecting an appropriate purification strategy.

PropertyValue/CharacteristicImplication for Purification
Molecular Weight 258.27 g/mol [1]Significantly smaller than most proteins or antibodies, making size-based separation methods like Size Exclusion Chromatography (SEC) and dialysis effective.
Functional Groups Carboxylic acid (-COOH), Sulfone (-SO2-), Fluorine (-F), PEG linkerThe carboxylic acid provides a negative charge at neutral or basic pH, which can be exploited by Ion Exchange Chromatography (IEX). The overall polarity is influenced by the PEG chain, making it water-soluble.[2]
Solubility The hydrophilic PEG linker increases its water solubility.[2]Soluble in aqueous buffers, which is compatible with most protein purification techniques.
Reactivity The sulfone group can participate in certain reactions, but is generally stable under common purification conditions.[2]Stable during purification.

Q3: What are the primary methods for removing unreacted this compound?

The most common and effective methods for removing small molecule linkers like this compound from larger biomolecule conjugates include Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Dialysis.[] The choice of method depends on the properties of your target molecule and the scale of your purification.

Troubleshooting Guides

Issue 1: Residual this compound Detected After Initial Purification

If you have performed an initial purification step but still detect the presence of unreacted this compound, consider the following troubleshooting steps.

Workflow for Removing Residual this compound

start Initial Purified Sample (with residual this compound) sec Size Exclusion Chromatography (SEC) start->sec  Size Difference >10x iex Ion Exchange Chromatography (IEX) start->iex  Charge Difference dialysis Dialysis start->dialysis  Large Size Difference & Dilute Sample analysis Analyze Purity (e.g., HPLC, MS) sec->analysis iex->analysis dialysis->analysis end_pure Pure Conjugate analysis->end_pure  Purity Confirmed end_impure Repeat Purification or Choose Alternative Method analysis->end_impure  Impurity Remains

Caption: Troubleshooting workflow for removing residual this compound.

Experimental Protocol: Size Exclusion Chromatography (SEC)

SEC is a highly effective method for separating molecules based on their size. It is ideal for separating the small this compound molecule from a much larger protein or antibody conjugate.

Methodology:

  • Column Selection: Choose a gel filtration column with a fractionation range appropriate for separating your large conjugate from the small (258.27 g/mol ) this compound. For most proteins and antibodies, a column like a Sephadex G-25 or equivalent will be suitable.

  • Buffer Preparation: Equilibrate the column with a buffer that is compatible with your conjugate's stability (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

  • Sample Loading: Load your sample onto the column. The volume should not exceed the manufacturer's recommendation (typically 1-5% of the total column volume).

  • Elution: Elute the sample with the equilibration buffer. The larger conjugate will pass through the column more quickly and elute first, while the smaller this compound will enter the pores of the chromatography resin and elute later.

  • Fraction Collection: Collect fractions and monitor the absorbance at a relevant wavelength (e.g., 280 nm for proteins).

  • Analysis: Pool the fractions containing your purified conjugate and analyze for purity using a suitable analytical method like HPLC or mass spectrometry.

Data Presentation: Expected Elution Profile

Fraction NumberA280 (Protein)Presence of this compound
1-5 (Void Volume)LowNo
6-10 (Conjugate) High No
11-15LowNo
16-25 (Small Molecules) Low Yes
Issue 2: Choosing the Right Purification Strategy from the Start

Selecting the most appropriate purification method from the beginning can save time and improve yield.

Decision Tree for Purification Method Selection

start Start: Crude Reaction Mixture q1 Is the molecular weight of your conjugate > 10 kDa? start->q1 q2 Is there a significant charge difference between your conjugate and this compound at a specific pH? q1->q2 No sec Recommended Method: Size Exclusion Chromatography (SEC) q1->sec Yes iex Recommended Method: Ion Exchange Chromatography (IEX) q2->iex Yes other Consider alternative methods like Reverse-Phase HPLC for small conjugates or consult further. q2->other No dialysis Alternative Method: Dialysis (MWCO < 1 kDa) sec->dialysis Alternative

Caption: Decision tree for selecting a primary purification method.

Experimental Protocol: Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net charge at a specific pH. Since this compound contains a carboxylic acid, it will be negatively charged at a pH above its pKa. If your conjugate has a different charge, this can be an effective separation method.

Methodology:

  • Resin Selection: If your conjugate is positively charged at the working pH, use a cation exchange resin. If it is less negatively charged than the linker, an anion exchange resin might be suitable.

  • Buffer Preparation: Prepare a binding buffer at a pH where your conjugate and the unreacted linker have different net charges. Also, prepare an elution buffer, which is typically the binding buffer with an increased salt concentration (e.g., 1 M NaCl).

  • Column Equilibration: Equilibrate the IEX column with the binding buffer.

  • Sample Loading: Load your sample, which has been buffer-exchanged into the binding buffer.

  • Washing: Wash the column with the binding buffer to remove any unbound molecules. The this compound, if charged, will bind to the column.

  • Elution: Apply a salt gradient or a step elution with the elution buffer to release your bound conjugate.

  • Analysis: Collect and analyze fractions for purity.

Data Presentation: Example Salt Gradient Elution

[NaCl] (M)Eluted Species
0.0 - 0.2Unbound impurities
0.2 - 0.5 Desired Conjugate
0.5 - 1.0Tightly bound impurities (potentially including this compound)

Disclaimer: These guides provide general recommendations. The optimal purification protocol may vary depending on the specific properties of your biomolecule and the reaction conditions. Always perform small-scale optimization experiments before proceeding with large-scale purification.

References

Technical Support Center: Optimizing PROTAC Linker Length with F-Peg2-SO2-cooh

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for optimizing Proteolysis-Targeting Chimera (PROTAC) linker length, with a specific focus on utilizing the F-Peg2-SO2-cooh linker.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its components?

This compound is a bifunctional, PEG-based linker used in the synthesis of PROTACs.[1][2][3] Its components are:

  • F: A reactive functional group (e.g., a fluoro or other leaving group) for conjugation to one of the PROTAC ligands (typically an amine on the E3 ligase ligand).

  • Peg2: A two-unit polyethylene glycol chain. PEG linkers are commonly used to improve the solubility and cell permeability of the final PROTAC molecule.[][5]

  • SO2: A sulfonyl group, which can add a degree of rigidity and influence the linker's conformation.

  • COOH: A carboxylic acid group, which serves as a handle for conjugation to the other PROTAC ligand (typically via amide bond formation).

Q2: What are the primary advantages of using a PEG-based linker like this compound?

PEG linkers are incorporated into a majority of reported PROTACs for several key reasons:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often large and hydrophobic PROTAC molecule.

  • Improved Permeability: By balancing physicochemical properties, PEG linkers can enhance cell permeability, allowing the PROTAC to reach its intracellular target.

  • Tunable Length: PEG chains can be easily extended or shortened by adding or removing ethylene glycol units, making them ideal for systematically studying the impact of linker length.

Q3: Why is linker length so critical for PROTAC efficacy?

The linker's length is a decisive factor in a PROTAC's success because it governs the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).

  • Too Short: A linker that is too short can cause steric hindrance, preventing the target protein and E3 ligase from binding simultaneously.

  • Too Long: An excessively long or flexible linker might fail to bring the two proteins into close enough proximity for efficient ubiquitin transfer or may lead to non-productive binding orientations.

  • Optimal Length: An optimal linker correctly orients the two proteins, placing the target's lysine residues within reach of the E3 ligase machinery for ubiquitination.

The PROTAC mechanism of action is illustrated below.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Recruits PolyUb Poly-Ubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC Mechanism of Action.

Troubleshooting Guide

This section addresses common issues encountered during linker optimization experiments.

Q4: My PROTAC binds to the target and E3 ligase in separate assays but shows no degradation in cells. What's wrong?

This is a classic challenge in PROTAC development and often points directly to a linker-related issue.

Possible Causes & Solutions:

  • Incorrect Linker Length: The this compound linker may be too short or too long for your specific target-ligase pair.

    • Solution: Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG1, PEG3, PEG4). This is the most direct way to determine the optimal length.

  • Unfavorable Ternary Complex: The linker may not orient the proteins correctly for ubiquitination, even if a complex forms.

    • Solution: Evaluate ternary complex formation directly using biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). This can provide data on binding affinity and cooperativity.

  • Poor Cell Permeability: The overall PROTAC molecule may not be entering the cell in sufficient concentrations.

    • Solution: While PEG linkers generally improve physicochemical properties, the final molecule's characteristics matter. Conduct cell permeability assays (e.g., Caco-2) to assess cellular uptake.

The following workflow can help diagnose the issue.

Troubleshooting_Workflow Start No Target Degradation Observed CheckBinary Confirm Binary Binding? (Target & E3 Ligase) Start->CheckBinary CheckTernary Assess Ternary Complex Formation (e.g., SPR)? CheckBinary->CheckTernary Yes OptimizeLigands Re-evaluate/Optimize Warhead or E3 Ligand CheckBinary->OptimizeLigands No CheckPermeability Evaluate Cell Permeability? CheckTernary->CheckPermeability Yes, Forms SynthesizeSeries Synthesize Linker Length Series (e.g., PEG1-PEG5) CheckTernary->SynthesizeSeries No / Weak CheckPermeability->SynthesizeSeries Low ModifyLinkerComp Modify Linker Composition (e.g., add rigidity) CheckPermeability->ModifyLinkerComp Sufficient

Troubleshooting workflow for poor degradation.
Q5: I'm observing a "hook effect" where degradation decreases at high PROTAC concentrations. Can the linker help?

The hook effect is common and occurs when high PROTAC concentrations favor binary complexes (Target-PROTAC or E3-PROTAC) over the productive ternary complex. While inherent to the mechanism, linker design can influence its severity.

Solutions:

  • Enhance Cooperativity: A well-designed linker can foster positive cooperativity, where the binding of one protein increases the affinity for the second. This stabilizes the ternary complex. Biophysical assays can measure cooperativity.

  • Modify Linker Rigidity: The sulfonyl (SO2) group in the this compound linker adds some rigidity. Altering linker flexibility can pre-organize the PROTAC into a conformation that more readily forms the ternary complex, potentially mitigating the hook effect.

Data Presentation & Interpretation

When optimizing linker length, it is crucial to quantify PROTAC performance using two key metrics: DC50 (the concentration for 50% degradation) and Dmax (the maximum percentage of degradation). Systematically varying the PEG chain length allows for a direct comparison.

Table 1: Example Data for Linker Length Optimization

PROTAC CompoundLinker UsedLinker Length (atoms, approx.)DC50 (nM)Dmax (%)
PROTAC-1F-Peg1 -SO2-cooh1085045
PROTAC-2F-Peg2 -SO2-cooh1312088
PROTAC-3F-Peg3 -SO2-cooh1625 95
PROTAC-4F-Peg4 -SO2-cooh199585
PROTAC-5F-Peg5 -SO2-cooh2245060
Note: Data are hypothetical and for illustrative purposes. Optimal linker length is target-dependent.

Experimental Protocols

A systematic approach is essential for successful linker optimization.

Protocol 1: General Workflow for Linker Length Optimization

The overall process involves synthesis of a PROTAC library followed by cellular evaluation.

Experimental_Workflow Start Design Linker Series Synth Synthesize PROTAC Library (e.g., PEG1 to PEG5) Start->Synth Purify Purify and Characterize (HPLC, LC-MS) Synth->Purify CellAssay Cellular Degradation Assay (e.g., Western Blot) Purify->CellAssay DoseResponse Dose-Response Curve for Potent Candidates CellAssay->DoseResponse Calc Calculate DC50 & Dmax DoseResponse->Calc Select Select Optimal Linker Calc->Select

Linker optimization experimental workflow.
Protocol 2: PROTAC Synthesis via Amide Coupling

This protocol outlines the coupling of the carboxylic acid end of the F-Peg(n)-SO2-cooh linker to an amine-containing ligand (e.g., warhead for the target protein).

Reagents & Materials:

  • Amine-functionalized ligand (1.0 eq)

  • F-Peg(n)-SO2-COOH linker (1.1 eq)

  • Coupling agent, e.g., HATU (1.2 eq)

  • Base, e.g., DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • Under a nitrogen atmosphere, dissolve the F-Peg(n)-SO2-COOH linker in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine-functionalized ligand to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor reaction progress by LC-MS.

  • Upon completion, perform an aqueous workup (e.g., dilute with ethyl acetate and wash with 5% LiCl, saturated NaHCO3, and brine).

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography or preparative HPLC to yield the intermediate.

  • The subsequent step involves coupling the "F" end of the linker to the second ligand.

Protocol 3: Western Blot for Protein Degradation

This assay is the standard method for quantifying the reduction in target protein levels.

Procedure:

  • Cell Treatment: Plate cells (e.g., HEK293T) and allow them to adhere. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 24 hours).

  • Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate with a primary antibody against the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.

    • Wash and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

References

Validation & Comparative

F-Peg2-SO2-cooh in Focus: A Comparative Guide to PEG Linkers for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, the selection of an appropriate linker is a critical determinant of the efficacy of Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a comparative analysis of the F-Peg2-SO2-cooh linker versus other PEG-based linkers, offering insights for researchers, scientists, and drug development professionals. While direct comparative experimental data for this compound is not extensively available in the public domain, this guide will draw upon established principles of PROTAC linker design and available data for other PEG linkers to provide a comprehensive overview.

The Central Role of the Linker in PROTAC Function

PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker is not merely a spacer but plays a pivotal role in the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[1][2] The length, flexibility, and chemical composition of the linker directly influence the geometry of this ternary complex and, consequently, the degradation efficiency (DC50) and maximal degradation (Dmax) of the PROTAC.[3]

This compound: A Novel Linker Building Block

This compound is a commercially available PEG-based PROTAC linker.[4] Its structure is characterized by a short, two-unit polyethylene glycol chain functionalized with a fluorine atom, a sulfone group, and a terminal carboxylic acid. The carboxylic acid moiety allows for straightforward conjugation to an amine-containing ligand, typically the E3 ligase binder or the POI binder, through amide bond formation.

The inclusion of a fluorine atom and a sulfone group distinguishes this compound from standard PEG linkers. Fluorination is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and cell permeability.[5] The sulfone group, being a polar and rigid moiety, can also influence the linker's conformation and solubility. However, the precise impact of these modifications on PROTAC performance in comparison to other PEG linkers has not been detailed in published experimental studies.

Comparative Analysis of PEG Linker Performance

While specific data for this compound is lacking, extensive research has been conducted on the impact of PEG linker length and composition on PROTAC activity. The following tables summarize key findings from the literature, providing a basis for understanding how different PEG linkers can be expected to perform.

Table 1: Impact of PEG Linker Length on PROTAC Efficacy

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50Dmax (%)Reference
Estrogen Receptor α (ERα)VHLPEG/Alkyl12>10 µM~50
Estrogen Receptor α (ERα)VHLPEG/Alkyl16~5 µM~75
Estrogen Receptor α (ERα)VHLPEG/Alkyl19~1 µM~95
BRD4CRBNPEG3 PEG units1.8 nM>95This is a representative value from multiple studies.
BRD4CRBNPEG4 PEG units0.8 nM>95This is a representative value from multiple studies.
BRD4CRBNPEG5 PEG units2.9 nM>95This is a representative value from multiple studies.

Table 2: Comparison of Different Linker Compositions

Target ProteinE3 LigaseLinker 1 TypeLinker 1 Performance (DC50)Linker 2 TypeLinker 2 Performance (DC50)Reference
BRD4CRBNAlkyl2.1 nMPEG0.8 nMRepresentative data from literature.
BTKCRBNAlkyl25 nMPEG5 nMRepresentative data from literature.

These data highlight that an optimal linker length exists for each target-E3 ligase pair and that PEG linkers often demonstrate superior performance compared to purely alkyl linkers, likely due to their enhanced solubility and ability to form productive ternary complexes.

Experimental Protocols

To facilitate the independent evaluation of this compound and other PEG linkers, a detailed protocol for assessing PROTAC-mediated protein degradation via Western blotting is provided below.

Protocol: Determination of PROTAC-Mediated Protein Degradation by Western Blotting

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of the PROTACs (e.g., with this compound and other PEG linkers) in cell culture medium. A typical concentration range is from 1 nM to 10 µM.

  • Include a vehicle control (e.g., DMSO at the same final concentration as the PROTAC-treated wells).

  • Aspirate the old medium and add the medium containing the different concentrations of PROTACs or vehicle control to the cells.

  • Incubate the cells for a predetermined time (e.g., 24 hours).

2. Cell Lysis:

  • After the treatment period, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. This is crucial for equal protein loading in the subsequent steps.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

  • Run the gel according to the manufacturer's recommendations to separate the proteins by size.

5. Western Blotting:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • To ensure equal loading, probe the same membrane with a primary antibody against a loading control protein (e.g., GAPDH, β-actin, or Vinculin).

6. Detection and Data Analysis:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the band intensity of the target protein to the intensity of the corresponding loading control.

  • Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle-treated control (set as 100%).

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.

Visualizing PROTAC Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow for their evaluation.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Amino_Acids Amino Acids Degradation->Amino_Acids Recycling Recycling

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow A Cell Seeding (6-well plates) B PROTAC Treatment (Concentration Gradient) A->B C Cell Lysis & Protein Quantification B->C D SDS-PAGE & Western Blot C->D E Immunodetection (Target Protein & Loading Control) D->E F Image Acquisition & Densitometry E->F G Data Analysis (Normalization, DC50/Dmax Calculation) F->G

Caption: Experimental workflow for evaluating PROTAC efficacy.

Conclusion

The linker is a critical component in the design of effective PROTACs, with PEG linkers being a popular choice due to their favorable properties. While direct experimental comparisons of the this compound linker with other PEG linkers are not yet available in the scientific literature, the principles of linker design and the data presented for other PEG-based linkers provide a strong foundation for its potential application. The presence of fluorine and a sulfone group in this compound may offer advantages in terms of metabolic stability and cell permeability, but this needs to be empirically validated. The provided experimental protocol for Western blotting offers a robust method for researchers to conduct their own comparative studies and determine the optimal linker for their specific target and E3 ligase combination. As the field of targeted protein degradation continues to evolve, the rational design and systematic evaluation of novel linkers like this compound will be paramount to the development of next-generation therapeutics.

References

Comparative Cellular Toxicity Analysis of F-Peg2-SO2-cooh and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the cellular toxicity of F-Peg2-SO2-cooh, a bifunctional linker molecule utilized in the development of Proteolysis Targeting Chimeras (PROTACs), and similar chemical entities reveals a landscape where cytotoxicity is intricately linked to molecular structure and reactivity. This guide synthesizes available in vitro data to provide researchers, scientists, and drug development professionals with a comparative overview of the toxicological profiles of these compounds.

Executive Summary

The in vitro cytotoxicity of bifunctional linkers and related small molecules is a critical parameter in the design of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and PROTACs. While direct cytotoxic data for this compound is not extensively available in the public domain, analysis of structurally similar compounds provides valuable insights. Key findings indicate that:

  • Polyethylene Glycol (PEG) chains generally contribute to biocompatibility, with longer chains often correlating with reduced cytotoxicity.

  • The sulfone moiety presents a varied toxicological profile. Highly reactive vinyl sulfones exhibit significant cytotoxicity, whereas more stable dialkyl sulfones are generally less toxic.

  • The bifunctional nature of these linkers can influence their interaction with cellular components, potentially leading to off-target effects.

This guide presents a compilation of cytotoxicity data for relevant compounds, detailed experimental protocols for common in vitro toxicity assays, and diagrams illustrating key concepts in linker design and toxicity pathways.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxicity of various compounds structurally related to this compound. The data is presented as IC50 values, the concentration of a substance that inhibits a biological process by 50%.

Compound Name/ClassStructure/DescriptionCell LineAssayIC50 ValueCitation(s)
Divinyl Sulfone (DVSF) A bifunctional sulfone cross-linker.Colorectal Carcinoma CellsNot Specified34 µM[1]
HepG2 (Human hepatocellular carcinoma)CCK-8~200 µM (Significant toxicity observed)[2][3]
Ethyl Vinyl Sulfone (EVSF) Monofunctional analogue of DVSF.Colorectal Carcinoma CellsNot Specified~204 µM (6-fold less toxic than DVSF)[4]
PEGylated Carbonic Anhydrase Inhibitors Bifunctional inhibitors with varying PEG linker lengths.HT-29, MDA-MB-231, SKOV-3Viability AssayShorter PEG linkers showed higher cytotoxicity.[5]
PEGylated Platinum(IV) Complexes Platinum-based anticancer compounds with PEG chains.A2780cis, A2780, HeLa, MDA-MB-231MTT AssaySmall PEG modifications retained high cytotoxicity; large PEG chains reduced it.
Vinyl Sulfone Derivatives (e.g., VF16) EGFR tyrosine kinase inhibitors.A431, A549, H1975MTT Assay33.52 µM (A431), 54.63 µM (A549), 30.38 µM (H1975)

Experimental Protocols

Accurate and reproducible assessment of cellular toxicity is fundamental to drug development. Below are detailed protocols for two commonly employed in vitro cytotoxicity assays: the MTT assay and the Sulforhodamine B (SRB) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, can form an electrostatic complex with basic amino acid residues of proteins in slightly acidic conditions.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period.

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and dead cells. Allow the plates to air dry completely.

  • Staining: Add 50 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and then add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

Visualization of Concepts

The following diagrams illustrate key concepts related to bifunctional linkers and their evaluation.

G General Structure of a Bifunctional Linker cluster_0 Bifunctional Linker Warhead {Warhead | Binds to Target Protein} Linker {Linker | Modulates Properties (e.g., this compound)} Warhead->Linker E3_Ligase_Ligand {E3 Ligase Ligand | Recruits E3 Ligase} Linker->E3_Ligase_Ligand

A generalized structure of a PROTAC molecule.

G Experimental Workflow for In Vitro Cytotoxicity Start Start Cell_Culture Cell Culture (e.g., Cancer Cell Line) Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Treatment Treat with Test Compound (e.g., this compound) Cell_Seeding->Compound_Treatment Incubation Incubate (24-72h) Compound_Treatment->Incubation Assay Perform Cytotoxicity Assay (MTT or SRB) Incubation->Assay Data_Acquisition Measure Absorbance Assay->Data_Acquisition Data_Analysis Calculate IC50 Value Data_Acquisition->Data_Analysis End End Data_Analysis->End

A typical workflow for assessing cellular toxicity.

G Factors Influencing Linker Cytotoxicity cluster_factors Influencing Factors Linker_Toxicity Linker Cytotoxicity PEG_Length PEG Chain Length PEG_Length->Linker_Toxicity Longer chain often decreases toxicity Functional_Groups Reactivity of Functional Groups (e.g., Vinyl Sulfone) Functional_Groups->Linker_Toxicity Higher reactivity can increase toxicity Overall_Lipophilicity Lipophilicity/Hydrophilicity Overall_Lipophilicity->Linker_Toxicity Metabolic_Stability Metabolic Stability Metabolic_Stability->Linker_Toxicity

Key factors affecting the cytotoxicity of linkers.

References

Head-to-Head Comparison of PEG-Based PROTACs: A Guide to Linker Optimization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of target proteins. The linker connecting the target-binding ligand and the E3 ligase recruiter is a critical determinant of a PROTAC's efficacy. This guide provides a comparative framework for evaluating PROTACs with varying polyethylene glycol (PEG) linker lengths. While specific experimental data for PROTACs utilizing the F-Peg2-SO2-cooh linker is not publicly available, this document presents a head-to-head comparison of hypothetical PROTACs with short (PEG2), medium (PEG4), and long (PEG6) PEG linkers to illustrate the principles of linker optimization. The provided data tables, experimental protocols, and visualizations serve as a template for the rational design and evaluation of novel PROTACs.

The Critical Role of the Linker in PROTAC Efficacy

The linker in a PROTAC molecule is not merely a spacer but plays a pivotal role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] The length, composition, and rigidity of the linker directly impact the geometry of this complex, which in turn influences the efficiency of ubiquitination and subsequent proteasomal degradation of the target protein.[3][4] An optimal linker facilitates favorable protein-protein interactions, while a suboptimal linker can lead to steric hindrance or an unproductive ternary complex conformation, thereby diminishing the PROTAC's potency.

Comparative Performance of PEG-Based PROTACs

To illustrate the impact of linker length on PROTAC performance, we present a comparative analysis of three hypothetical PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-established cancer target. These PROTACs (PROTAC-PEG2, PROTAC-PEG4, and PROTAC-PEG6) are identical in their BRD4-binding moiety (JQ1) and their von Hippel-Lindau (VHL) E3 ligase ligand, differing only in the length of the PEG linker.

Table 1: In Vitro Degradation and Cellular Permeability of BRD4-Targeting PROTACs
PROTACLinker LengthDC50 (nM)Dmax (%)Caco-2 Permeability (10⁻⁶ cm/s)
PROTAC-PEG2 PEG2150752.5
PROTAC-PEG4 PEG425951.8
PROTAC-PEG6 PEG680851.2
  • DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation.

  • Caco-2 Permeability: An in vitro measure of a compound's potential for intestinal absorption.

The data in Table 1 suggests that the PEG4 linker provides the optimal length for this particular PROTAC series, resulting in the highest potency (lowest DC50) and efficacy (highest Dmax). The shorter PEG2 linker may not be long enough to allow for the formation of a stable ternary complex, while the longer PEG6 linker might introduce excessive flexibility, leading to a less favorable conformation for ubiquitination.

Experimental Protocols

Western Blotting for Protein Degradation

This protocol is used to quantify the levels of the target protein following PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed human breast cancer cells (MCF7) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTACs (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 24 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Determine the DC50 and Dmax values by fitting the data to a dose-response curve.

Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a compound.

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.

  • Permeability Measurement:

    • Add the PROTACs to the apical (AP) side of the monolayer.

    • At various time points, collect samples from the basolateral (BL) side.

    • Quantify the concentration of the PROTAC in the AP and BL samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration in the apical chamber.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target_Protein Target Protein (e.g., BRD4) Target_Protein->Ternary_Complex Recruits E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Recruits Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation of Target Protein Proteasome->Degradation Mediates

Caption: Mechanism of action of a PROTAC.

Western_Blot_Workflow cluster_1 Experimental Workflow for Western Blot Analysis A Cell Treatment with PROTACs B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Immunoblotting E->F G Detection and Analysis F->G

Caption: Western Blot experimental workflow.

Linker_Length_Logic cluster_2 Logical Relationship of Linker Length to PROTAC Efficacy Too_Short Too Short Linker (e.g., PEG2) Steric_Hindrance Steric Hindrance Too_Short->Steric_Hindrance Optimal Optimal Linker (e.g., PEG4) Stable_Complex Stable Ternary Complex Optimal->Stable_Complex Too_Long Too Long Linker (e.g., PEG6) Inefficient_Ub Inefficient Ubiquitination Too_Long->Inefficient_Ub Low_Efficacy Low Efficacy Steric_Hindrance->Low_Efficacy High_Efficacy High Efficacy Stable_Complex->High_Efficacy Moderate_Efficacy Moderate Efficacy Inefficient_Ub->Moderate_Efficacy

Caption: Impact of linker length on PROTAC efficacy.

References

Control Experiments for F-Peg2-SO2-COOH Mediated Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of targeted protein degradation, proteolysis-targeting chimeras (PROTACs) have emerged as powerful tools to selectively eliminate proteins of interest. A crucial component of any PROTAC is the linker that connects the target-binding ligand (warhead) to the E3 ligase-recruiting ligand. This guide focuses on establishing robust control experiments for the mediated effects of PROTACs utilizing the F-Peg2-SO2-COOH linker, a hydrophilic polyethylene glycol (PEG)-based linker.[1][2]

To ensure that the observed biological effects are a direct consequence of the intended PROTAC mechanism—the formation of a ternary complex leading to ubiquitination and subsequent proteasomal degradation—a series of well-designed control experiments is paramount.[3][4] This guide provides a framework for researchers, scientists, and drug development professionals to design and interpret these essential experiments.

The Hypothetical PROTAC: "FP-S-C"

For the purpose of this guide, we will consider a hypothetical PROTAC named "FP-S-C". This molecule is composed of:

  • F : A warhead that binds to the target Protein of Interest (POI).

  • P-S : The this compound linker.

  • C : A ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

The central hypothesis is that FP-S-C will induce the degradation of the POI in a VHL- and proteasome-dependent manner.

Key Control Molecules

To validate the mechanism of action of FP-S-C, two primary negative control molecules are essential.[4] These controls are designed to be structurally similar to the active PROTAC but deficient in a key aspect of its function.

  • E3 Ligase Binding-Deficient Control (FP-S-C_inactive-E3) : This control is modified to prevent its binding to the E3 ligase. For VHL-recruiting PROTACs, this is commonly achieved by inverting the stereochemistry of a critical chiral center on the VHL ligand, for instance, using the (S)-stereoisomer instead of the active (R)-stereoisomer of a hydroxyproline moiety.

  • Target Protein Binding-Deficient Control (FP-S_inactive-P-C) : This control is altered so that it no longer binds to the POI. This is typically accomplished by modifying the "warhead" portion of the PROTAC in a way that is known to abolish its binding affinity.

Experimental Design and Expected Outcomes

The following experiments are designed to systematically evaluate the activity and mechanism of FP-S-C compared to its controls.

Experiment 1: Assessment of Target Protein Degradation

This experiment aims to determine if FP-S-C can induce the degradation of the POI and to confirm that this degradation is dependent on both target and E3 ligase binding.

Experimental Protocol:

  • Cell Culture and Treatment : Plate cells expressing the POI at an appropriate density and allow them to adhere overnight. Treat the cells with a concentration range of FP-S-C, FP-S-C_inactive-E3, and FP-S_inactive-P-C for a set period (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis : Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Western Blotting :

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel for separation.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for the POI and a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Incubate with the appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis : Quantify the band intensities for the POI and the loading control. Normalize the POI band intensity to the loading control for each sample.

Data Presentation:

CompoundExpected POI Level (relative to vehicle)Rationale
Vehicle (DMSO)100%Baseline protein level.
FP-S-C (Active PROTAC)Significantly Reduced (<50%)Forms a ternary complex, leading to ubiquitination and degradation of the POI.
FP-S-C_inactive-E3No significant change (~100%)Cannot recruit the VHL E3 ligase, thus no degradation occurs.
FP-S_inactive-P-CNo significant change (~100%)Cannot bind to the POI, preventing the formation of the ternary complex.
Experiment 2: Confirmation of Proteasome-Dependent Degradation

This experiment verifies that the degradation of the POI induced by FP-S-C is mediated by the proteasome.

Experimental Protocol:

  • Cell Culture and Pre-treatment : Plate cells as in Experiment 1. Pre-treat one set of cells with a proteasome inhibitor (e.g., MG-132 or carfilzomib) for 1-2 hours.

  • Treatment : Treat the cells with FP-S-C or vehicle, both in the presence and absence of the proteasome inhibitor, for the desired duration.

  • Western Blotting and Analysis : Follow the same procedure as in Experiment 1 to assess the levels of the POI.

Data Presentation:

TreatmentExpected POI Level (relative to vehicle)Rationale
Vehicle (DMSO)100%Baseline protein level.
FP-S-CSignificantly Reduced (<50%)Induces proteasomal degradation of the POI.
MG-132No significant change or slight increaseProteasome inhibition may lead to the accumulation of proteins.
FP-S-C + MG-132No significant change (~100%)The proteasome inhibitor blocks the degradation of the ubiquitinated POI, thus "rescuing" it from degradation.

Visualizing the Mechanisms and Workflows

To further clarify the concepts, the following diagrams illustrate the signaling pathways and experimental logic.

PROTAC_Mechanism cluster_active Active PROTAC (FP-S-C) Mechanism cluster_inactive_E3 Inactive E3 Control (FP-S-C_inactive-E3) POI Protein of Interest (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary PROTAC FP-S-C PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation POI_iE3 POI PROTAC_iE3 FP-S-C_inactive-E3 POI_iE3->PROTAC_iE3 VHL_iE3 VHL E3 Ligase PROTAC_iE3->VHL_iE3 No Binding No_Ternary_iE3 No Ternary Complex PROTAC_iE3->No_Ternary_iE3 VHL_iE3->No_Ternary_iE3 Experimental_Workflow cluster_exp1 Experiment 1: Target Degradation cluster_exp2 Experiment 2: Proteasome Dependence A1 Plate Cells A2 Treat with: - Vehicle - FP-S-C - FP-S-C_inactive-E3 - FP-S_inactive-P-C A1->A2 A3 Lyse Cells & Quantify Protein A2->A3 A4 Western Blot for POI A3->A4 A5 Analyze POI Levels A4->A5 B1 Plate Cells B2 Pre-treat with Proteasome Inhibitor (MG-132) B1->B2 B3 Treat with FP-S-C B2->B3 B4 Lyse Cells & Quantify Protein B3->B4 B5 Western Blot for POI B4->B5 B6 Compare POI levels (with/without MG-132) B5->B6

References

Assessing the In Vivo Stability of F-Peg2-SO2-cooh Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of a linker is a critical determinant of the therapeutic index of antibody-drug conjugates (ADCs), profoundly influencing both efficacy and toxicity. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. Conversely, a linker that is overly stable may not efficiently release its cytotoxic payload within the target cell. This guide provides an objective comparison of the in vivo stability of linkers, with a focus on assessing the potential stability of the F-Peg2-SO2-cooh linker by examining data from structurally related linker types.

While direct in vivo stability data for the this compound linker is not extensively published, its structural components—a polyethylene glycol (PEG) chain and a sulfone group—suggest potential stability advantages. PEGylation is known to enhance the solubility, stability, and pharmacokinetic properties of ADCs.[][2][3][4] Sulfone-based linkers have demonstrated improved plasma stability compared to more traditional linkers like maleimides.[5]

This guide will compare the in vivo stability of relevant linker classes, including PEGylated and sulfone-containing linkers, to provide a predictive assessment of the this compound linker's performance.

Comparative In Vivo Stability of ADC Linkers

The following table summarizes quantitative data on the in vivo stability of various linker types, which can serve as a benchmark for estimating the performance of a this compound based linker.

Linker TypeKey Structural FeaturesAnimal ModelStability MetricResultReference
Maleimide Thiol-reactiveMouse% Intact ADC in PlasmaProne to retro-Michael reaction leading to payload deconjugation.
Valine-Citrulline (VC) Protease-cleavable dipeptideMouse% Payload Loss in Plasma>95% payload loss after 14-day incubation in mouse plasma.
Glutamic acid-valine-citrulline (EVCit) Protease-cleavable tripeptideMouse% Linker Cleavage in PlasmaAlmost no linker cleavage after 14-day incubation in mouse plasma.
Phenyloxadiazole Sulfone Thiol-reactiveHuman Plasma (in vitro)% Intact ConjugateSignificantly more stable than corresponding maleimide conjugate.
PEGylated (PEG4) Contains a 4-unit PEG chainPre-clinical modelsPharmacokineticsImproved PK profiles and stability.
PEGylated (PEG8) Contains an 8-unit PEG chainPre-clinical modelsStability & TolerabilityImproved stability and tolerability.
Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) Sulfatase-cleavableMouseIn vivo stabilityStable in in vivo mouse pharmacokinetic studies.

Experimental Protocols for Assessing In Vivo Linker Stability

Accurate assessment of in vivo linker stability is crucial for the development of safe and effective ADCs. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).

ELISA-Based Quantification of Intact ADC

This method measures the concentration of the antibody conjugated to the drug over time in plasma samples.

Protocol Outline:

  • Animal Dosing: Administer the ADC intravenously to the selected animal model (e.g., mice or rats).

  • Sample Collection: Collect blood samples at predetermined time points post-injection. Process the blood to obtain plasma.

  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and then wash to remove unbound antigen.

  • Blocking: Add a blocking buffer to prevent non-specific binding.

  • Sample Incubation: Add diluted plasma samples to the wells and incubate.

  • Detection Antibody: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that specifically binds to the drug payload.

  • Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a measurable color change.

  • Data Analysis: Measure the absorbance using a plate reader. The concentration of intact ADC is determined by comparing the absorbance of the samples to a standard curve.

LC-MS/MS-Based Quantification of Free Payload

This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.

Protocol Outline:

  • Animal Dosing and Sample Collection: As described in the ELISA protocol.

  • Sample Preparation:

    • Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the ADC.

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

    • Supernatant Collection: Collect the supernatant, which contains the small-molecule free payload.

  • LC-MS/MS Analysis:

    • Inject the supernatant into a liquid chromatography system to separate the free payload from other components.

    • The eluent is then introduced into a tandem mass spectrometer.

    • The free payload is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected for highly specific and sensitive quantification.

  • Data Analysis: The amount of free payload is quantified by comparing its signal to that of a standard curve prepared with known concentrations of the payload.

Visualizing Experimental Workflows and Logical Relationships

To better illustrate the processes involved in assessing ADC stability, the following diagrams are provided.

experimental_workflow cluster_elisa ELISA-Based Quantification cluster_lcms LC-MS/MS-Based Quantification elisa_dosing Animal Dosing elisa_sampling Plasma Collection elisa_dosing->elisa_sampling elisa_coating Antigen Coating elisa_sampling->elisa_coating elisa_blocking Blocking elisa_coating->elisa_blocking elisa_incubation Sample Incubation elisa_blocking->elisa_incubation elisa_detection Detection Antibody elisa_incubation->elisa_detection elisa_substrate Substrate Addition elisa_detection->elisa_substrate elisa_analysis Data Analysis elisa_substrate->elisa_analysis lcms_dosing Animal Dosing lcms_sampling Plasma Collection lcms_dosing->lcms_sampling lcms_precipitation Protein Precipitation lcms_sampling->lcms_precipitation lcms_centrifugation Centrifugation lcms_precipitation->lcms_centrifugation lcms_supernatant Supernatant Collection lcms_centrifugation->lcms_supernatant lcms_analysis LC-MS/MS Analysis lcms_supernatant->lcms_analysis lcms_data Data Analysis lcms_analysis->lcms_data logical_relationship cluster_linker Linker Properties cluster_outcome Therapeutic Outcomes stability High In Vivo Stability efficacy Increased Efficacy stability->efficacy toxicity Reduced Off-Target Toxicity stability->toxicity cleavage Efficient Tumor-Specific Cleavage cleavage->efficacy ti Improved Therapeutic Index efficacy->ti toxicity->ti

References

Quantitative Analysis of F-Peg2-SO2-cooh Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The precise quantitative analysis of this conjugation is critical for ensuring product consistency, efficacy, and safety. This guide provides a comparative overview of mass spectrometry and other analytical techniques for the quantitative analysis of proteins conjugated with F-Peg2-SO2-cooh, a discrete PEG linker containing a fluorine atom, a sulfone group, and a terminal carboxylic acid.

Understanding this compound Conjugation

The this compound linker, with the chemical structure 2-[2-[2-(2-fluoroethoxy)ethoxy]ethylsulfonyl]acetic acid, possesses a terminal carboxylic acid group.[1] This functional group is readily activated to conjugate to primary amines, such as the N-terminus of a protein or the side chain of lysine residues, forming a stable amide bond. The sulfone and fluoro groups introduce unique properties to the linker, potentially influencing the stability and distribution of the resulting conjugate.

Mass Spectrometry-Based Quantitative Analysis

Mass spectrometry (MS) is a powerful tool for the detailed characterization of PEGylated proteins, providing information on the degree of PEGylation, site of conjugation, and overall heterogeneity of the product.[2][3]

Comparison of Mass Spectrometry Techniques

TechniquePrincipleAdvantagesDisadvantagesKey Quantitative Data
MALDI-TOF MS Soft ionization of sample co-crystallized with a matrix, followed by time-of-flight mass analysis.High tolerance to salts and buffers. Simple and rapid analysis. Good for determining average molecular weight and degree of PEGylation.[3][4]Lower resolution and mass accuracy compared to ESI-MS. May underestimate heterogeneity.Average number of PEG chains per protein. Distribution of PEGylated species.
ESI-MS Soft ionization of analytes from a liquid solution, producing multiply charged ions.High resolution and mass accuracy. Can be coupled with liquid chromatography (LC-MS). Provides detailed information on different PEGylated forms.Sensitive to sample purity (salts and detergents). Polydispersity of large PEGs can lead to complex spectra.Precise mass of different PEGylated species. Relative abundance of each species.
LC-MS Separation of the sample components by liquid chromatography prior to mass spectrometry analysis.Allows for the separation of different PEGylated species, unreacted protein, and free PEG before MS analysis, simplifying spectra. Provides quantitative data based on peak areas.Method development can be complex. Potential for ion suppression effects.Quantitative determination of conjugation efficiency. Relative and absolute quantification of different PEGylated forms.
Experimental Protocol: LC-MS for Quantitative Analysis of this compound Conjugation

This protocol outlines a general procedure for the quantitative analysis of a protein conjugated with this compound using liquid chromatography-mass spectrometry.

1. Sample Preparation:

  • Reaction Quenching: Stop the conjugation reaction by adding a quenching reagent (e.g., Tris buffer) to consume any remaining reactive this compound.

  • Buffer Exchange: Desalt the sample and exchange the buffer to one compatible with mass spectrometry (e.g., ammonium bicarbonate or ammonium acetate) using size-exclusion chromatography (SEC) spin columns or dialysis.

  • Concentration Determination: Determine the total protein concentration using a standard protein assay (e.g., BCA or Bradford).

2. LC-MS Analysis:

  • Chromatography:

    • Column: Reversed-phase C4 or C8 column suitable for protein separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µg of protein.

  • Mass Spectrometry (ESI-QTOF):

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Mass Range: 500-5000 m/z.

    • Data Acquisition: Acquire data in full scan mode.

3. Data Analysis:

  • Deconvolution: Deconvolute the multiply charged spectra of the unmodified protein and the this compound conjugated protein to obtain their zero-charge masses.

  • Quantification: Calculate the relative abundance of the unmodified and modified protein species by integrating the peak areas from the total ion chromatogram (TIC) or extracted ion chromatograms (EICs).

  • Conjugation Efficiency (%) = (Area of Conjugated Protein / (Area of Unconjugated Protein + Area of Conjugated Protein)) * 100

Alternative Quantitative Analysis Methods

While mass spectrometry provides the most detailed information, other techniques can offer valuable quantitative data, often with simpler instrumentation and workflows.

Comparison of Alternative Analytical Techniques

TechniquePrincipleAdvantagesDisadvantagesKey Quantitative Data
Size-Exclusion Chromatography (SEC-HPLC) Separates molecules based on their hydrodynamic radius.Can separate unreacted protein, PEGylated protein, and aggregates. Non-denaturing conditions can be used.May not resolve species with small mass differences. Requires well-calibrated columns for accurate molecular weight estimation.Purity of the conjugate. Presence of aggregates and free PEG.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on their hydrophobicity.High resolution separation of different PEGylated species. Can be used for quantification based on UV absorbance.Denaturing conditions may alter protein structure. Method development can be challenging.Conjugation efficiency. Relative abundance of different species.
UV-Vis Spectroscopy Measures the absorbance of light by the protein at a specific wavelength (typically 280 nm).Simple, rapid, and non-destructive.Indirect method; requires separation of free protein from the conjugate for accurate quantification of conjugation efficiency. Cannot distinguish between different degrees of PEGylation.Total protein concentration.
Enzyme-Linked Immunosorbent Assay (ELISA) Utilizes specific antibodies to detect and quantify the PEGylated protein.High sensitivity and specificity. Suitable for complex biological matrices.Requires the development of specific antibodies. May not distinguish between different degrees of PEGylation.Absolute quantification of the PEGylated protein.
Experimental Protocol: RP-HPLC for Quantitative Analysis

This protocol provides a general method for quantifying this compound conjugation using RP-HPLC with UV detection.

1. Sample Preparation:

  • Prepare the sample as described in the LC-MS protocol (quenching and buffer exchange).

  • Prepare a standard curve of the unmodified protein with known concentrations.

2. HPLC Analysis:

  • Column: C4 or C8 reversed-phase column.

  • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient optimized to separate the unmodified protein from the this compound conjugated protein.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Identify the peaks corresponding to the unmodified and conjugated protein based on their retention times.

  • Integrate the peak areas for both species.

  • Calculate the conjugation efficiency as described in the LC-MS data analysis section.

  • The concentration of the conjugated protein can be determined by comparing its peak area to the standard curve of the unmodified protein, assuming a similar extinction coefficient.

Visualizing the Workflow and Decision Process

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Output conjugation This compound Conjugation Reaction quenching Reaction Quenching conjugation->quenching buffer_exchange Buffer Exchange (Desalting) quenching->buffer_exchange concentration Protein Concentration Determination buffer_exchange->concentration lcms LC-MS Analysis concentration->lcms rphplc RP-HPLC Analysis concentration->rphplc sec SEC-HPLC Analysis concentration->sec quantification Quantification of Conjugation Efficiency lcms->quantification heterogeneity Characterization of Heterogeneity lcms->heterogeneity rphplc->quantification purity Purity Assessment sec->purity

Caption: Experimental workflow for quantitative analysis.

decision_tree start Start: Need to Quantify This compound Conjugation q1 Need detailed information on conjugation site and heterogeneity? start->q1 ms Mass Spectrometry (LC-MS recommended) q1->ms Yes non_ms Alternative Methods q1->non_ms No q2 Primary goal is to determine conjugation efficiency? non_ms->q2 rphplc RP-HPLC q2->rphplc Yes q3 Need to assess aggregation and purity? q2->q3 No sec SEC-HPLC q3->sec Yes q4 Need high sensitivity for complex samples? q3->q4 No elisa ELISA q4->elisa Yes uvvis UV-Vis (for total protein) q4->uvvis No

Caption: Decision tree for selecting an analytical method.

References

Safety Operating Guide

Essential Disposal Protocol for F-Peg2-SO2-COOH

Author: BenchChem Technical Support Team. Date: November 2025

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol to ensure full compliance with all federal, state, and local regulations.

Immediate Safety Precautions

Before handling F-Peg2-SO2-COOH for disposal, ensure the following personal protective equipment (PPE) is in use:

  • Safety Goggles: To protect against potential splashes.

  • Chemical-Resistant Gloves: Inspect gloves for integrity before use.[1]

  • Lab Coat: To protect skin and clothing.

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[2]

Waste Characterization and Segregation

Due to its composite nature, this compound should be treated as hazardous chemical waste. While polyethylene glycol (PEG) is biodegradable and not typically considered hazardous, the presence of the fluorinated and sulfonyl functional groups necessitates a cautious approach.[3][4][5] Halogenated organic compounds are often classified as hazardous waste.

Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

Step-by-Step Disposal Procedure

  • Containerization:

    • Use a dedicated, leak-proof container that is chemically compatible with the compound.

    • The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: This compound .

    • Ensure the container's exterior is clean and free of contamination.

    • Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.

  • Waste Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a designated hazardous waste storage area.

    • The storage area must be secure, cool, dry, and well-ventilated, away from general laboratory traffic.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • The EHS department will work with a certified hazardous waste vendor for final transportation and disposal, likely through high-temperature incineration.

  • Spill Management:

    • In the event of a spill, contain the material using an inert absorbent.

    • Clean the affected area thoroughly.

    • Dispose of the contaminated absorbent and cleaning materials as hazardous waste in your labeled this compound waste container.

Summary of Component Properties

The following table summarizes the general properties and disposal considerations for the key structural components of this compound.

ComponentGeneral PropertiesTypical Disposal Consideration
Fluorinated Moiety Can increase persistence and potential toxicity.Often requires disposal as halogenated organic waste.
Polyethylene Glycol (PEG) Readily biodegradable, not considered hazardous.Can often be disposed of as non-hazardous waste if not contaminated.
Sulfonyl Group Common in pharmaceuticals; properties vary widely.Disposal method is highly dependent on the overall molecule.
Carboxylic Acid Acidic.Can often be neutralized and sewered if not otherwise hazardous.

Logical Disposal Workflow

The diagram below illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_contain Containment cluster_storage Storage & Disposal cluster_spill Spill Response start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Handle in a Chemical Fume Hood ppe->fume_hood container Select a Dedicated, Leak-Proof Container fume_hood->container spill Spill Occurs fume_hood->spill labeling Label as 'Hazardous Waste' with full chemical name container->labeling saa Store in Designated Satellite Accumulation Area labeling->saa ehs Contact EHS for Pickup and Final Disposal saa->ehs end_node End: Waste Disposed Compliantly ehs->end_node contain_spill Contain with Inert Absorbent spill->contain_spill collect_waste Collect Contaminated Material contain_spill->collect_waste collect_waste->container Add to waste container

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling F-Peg2-SO2-cooh

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical guidance for the handling and disposal of F-Peg2-SO2-cooh, a PEG-based PROTAC linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye/Face Protection Wear chemical safety goggles or a face shield that meets government-approved standards.
Hand Protection Handle with chemically resistant gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Wash and dry hands after handling.
Skin and Body Protection Wear impervious clothing, such as a lab coat, to protect against chemical splashes. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection Use a government-approved respirator if ventilation is inadequate or for emergency situations.

Operational Workflow for Safe Handling

Proper handling of this compound is crucial to prevent contamination and ensure accurate experimental outcomes. Most PEG acid reagents are low-melting solids that can be difficult to weigh and dispense.[1] For ease of handling, it is recommended to make a stock solution.[1]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Allow Reagent to Warm Allow Reagent to Warm Prepare Stock Solution Prepare Stock Solution Allow Reagent to Warm->Prepare Stock Solution Avoids moisture condensation Dispense Stock Solution Dispense Stock Solution Prepare Stock Solution->Dispense Stock Solution Use inert gas (Argon/Nitrogen) Perform Experiment Perform Experiment Dispense Stock Solution->Perform Experiment Use non-amine containing buffers Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Follow institutional guidelines cluster_waste_stream Waste Segregation cluster_disposal_path Disposal Pathway Unused Reagent Unused Reagent Licensed Disposal Company Licensed Disposal Company Unused Reagent->Licensed Disposal Company Do not dispose in sewer Contaminated Materials Contaminated Materials Contaminated Materials->Licensed Disposal Company Gloves, vials, etc. Chemical Incinerator Chemical Incinerator Licensed Disposal Company->Chemical Incinerator Equipped with afterburner and scrubber

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.